Product packaging for BI 224436(Cat. No.:CAS No. 1155419-89-8)

BI 224436

Cat. No.: B606078
CAS No.: 1155419-89-8
M. Wt: 442.5 g/mol
InChI Key: MIXIIJCBELCMCZ-VWLOTQADSA-N
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Description

BI 224436 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26N2O4 B606078 BI 224436 CAS No. 1155419-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[2-methyl-4-(2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-10-yl)quinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-15-21(25(26(30)31)33-27(2,3)4)23(17-7-5-6-8-19(17)29-15)18-9-10-20-22-16(12-14-32-20)11-13-28-24(18)22/h5-11,13,25H,12,14H2,1-4H3,(H,30,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXIIJCBELCMCZ-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(C(=O)O)OC(C)(C)C)C3=C4C5=C(C=C3)OCCC5=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1[C@@H](C(=O)O)OC(C)(C)C)C3=C4C5=C(C=C3)OCCC5=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029847
Record name (2S)-[4-(2,3-Dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155419-89-8
Record name BI-224436
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155419898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-[4-(2,3-Dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

BI 224436: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of BI 224436, a pioneering non-catalytic site integrase inhibitor (NCINI) of HIV-1. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.

Discovery and Lead Optimization

The discovery of this compound originated from a high-throughput screening of the Boehringer Ingelheim compound collection.[1][2] The primary assay employed was designed to specifically measure the 3'-processing activity of HIV-1 integrase, a crucial step in the viral replication cycle where the enzyme cleaves a dinucleotide from each 3'-end of the viral DNA.[1][2] This screening led to the identification of an initial hit compound, which served as the scaffold for an extensive lead optimization program.[1]

A combination of medicinal chemistry, parallel synthesis, and structure-guided drug design was instrumental in refining the initial hit.[3][4][5] The optimization process focused on enhancing antiviral potency, improving pharmacokinetic properties, and ensuring a favorable safety profile. This multi-pronged approach ultimately culminated in the identification of this compound as a clinical candidate.[1]

Discovery_Process cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization HTS High-Throughput Screening (Boehringer Ingelheim Compound Library) Assay HIV-1 Integrase 3'-Processing Assay HTS->Assay screened using Hit Initial Hit Compound Assay->Hit identified MedChem Medicinal Chemistry Hit->MedChem optimized via ParallelSynth Parallel Synthesis Hit->ParallelSynth optimized via SGDD Structure-Guided Drug Design Hit->SGDD optimized via BI224436 This compound (Clinical Candidate) MedChem->BI224436 ParallelSynth->BI224436 SGDD->BI224436

Discovery and Lead Optimization Workflow for this compound.

Synthesis Process

The synthesis of this compound is a multi-step process that involves the construction of its complex heterocyclic core. While detailed, step-by-step protocols are proprietary, the general synthetic strategy has been disclosed in the scientific literature. A key step in a formal synthesis involves an intramolecular palladium-catalyzed carbonylative annulation to form a 4,5-fused tricyclic 2-quinolone intermediate.[6] Another critical transformation is an asymmetric Suzuki-Miyaura coupling reaction to introduce the quinoline substituent at the C4 position.[6] Synthetic schemes and characterization of key intermediates are available in the supporting information of peer-reviewed publications.[7]

Synthesis_Overview Start Starting Materials Intermediate1 Alkyne-Tethered N-Substituted o-Iodoaniline Start->Intermediate1 Step1 Intramolecular Palladium-Catalyzed Carbonylative Annulation Intermediate1->Step1 Intermediate2 4,5-Fused Tricyclic 2-Quinolone Step1->Intermediate2 Step2 Asymmetric Suzuki-Miyaura Coupling Intermediate2->Step2 BI224436 This compound Step2->BI224436

Key Steps in the Formal Synthesis of this compound.

Mechanism of Action

This compound is a non-catalytic site integrase inhibitor (NCINI), distinguishing it from earlier integrase strand transfer inhibitors (INSTIs) like raltegravir.[8][9] It exerts its antiviral effect through a unique allosteric mechanism.[8]

This compound binds to a conserved, hydrophobic pocket at the dimer interface of the catalytic core domain (CCD) of HIV-1 integrase.[8][9] This pocket is also the binding site for the host cell protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is essential for the proper trafficking and integration of the viral pre-integration complex (PIC) into the host genome.[9] By occupying this pocket, this compound competitively inhibits the interaction between integrase and LEDGF/p75.[9] This disruption prevents the proper localization of the PIC and inhibits the 3'-processing step of viral DNA integration.[2][9]

Mechanism_of_Action cluster_Normal Normal HIV-1 Integration cluster_Inhibited Inhibition by this compound Integrase HIV-1 Integrase (IN) LEDGF LEDGF/p75 Integrase->LEDGF binds to PIC Pre-Integration Complex (PIC) Localization LEDGF->PIC facilitates Integration Successful Viral DNA Integration PIC->Integration BI224436 This compound Integrase_Inhibited HIV-1 Integrase (IN) BI224436->Integrase_Inhibited binds to allosteric site of No_Binding No IN-LEDGF/p75 Binding Integrase_Inhibited->No_Binding prevents PIC_Disrupted Disrupted PIC Localization No_Binding->PIC_Disrupted No_Integration Inhibition of Viral Replication PIC_Disrupted->No_Integration

Mechanism of Action of this compound.

Quantitative Biological Data

In Vitro Antiviral Activity and Cytotoxicity

This compound demonstrates potent antiviral activity against various laboratory strains of HIV-1. The tables below summarize its efficacy and safety profile.

ParameterValueCell TypeNotes
EC50 <15 nMVarious HIV-1 laboratory strains50% effective concentration for inhibiting viral replication.[3][4][5]
7.2 nMPBMCs (HXB2 strain)Activity in peripheral blood mononuclear cells.[3]
14 nMPBMCs (NL4.3 strain)
15 nMPBMCsLeast-susceptible HIV-1 laboratory strain tested.[3]
EC95 22 - 75 nM-95% effective concentration, serum-shifted values.[3][4][5]
CC50 >90 µM-50% cytotoxic concentration.[3][4][5]
>120 µMPBMCsAfter 7 days of incubation.[3]
IC50 (3'-processing) 11 ± 1 nM-Inhibition of the integrase-LEDGF interaction.[7]
IC50 (Strand Transfer) >50 µM-Minimal inhibition of the strand transfer step.[4]
Human Serum Shift ~2.1-fold-Decrease in antiviral potency in the presence of 50% human serum.[3][4][5]
Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in multiple preclinical species, supporting its advancement into clinical trials.

SpeciesClearance (CL) (% of Hepatic Blood Flow)Oral Bioavailability (F) (%)
Rat 0.7%54%
Monkey 23%82%
Dog 8%81%
Data from references[3][4][5][10].

Experimental Protocols

HIV-1 Integrase 3'-Processing Assay

This enzymatic assay was central to the discovery of this compound.

Principle: The assay utilizes a synthetic DNA substrate that mimics the viral long terminal repeat (LTR) and is labeled with a fluorophore and a quencher. In the presence of active HIV-1 integrase, the 3'-processing reaction cleaves a dinucleotide to which the quencher is attached, leading to an increase in fluorescence.

General Protocol:

  • Recombinant HIV-1 integrase is incubated with the fluorophore-quencher labeled DNA substrate in a suitable buffer.

  • Test compounds, such as this compound, are added at various concentrations.

  • The reaction is initiated and allowed to proceed for a defined period at an optimal temperature.

  • The fluorescence intensity is measured using a plate reader.

  • The concentration of the compound that inhibits 50% of the enzymatic activity (IC50) is calculated.[1][2]

Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay determines the efficacy of the compound in a more physiologically relevant setting.

Principle: The ability of this compound to inhibit HIV-1 replication in primary human immune cells is quantified by measuring the production of the viral p24 antigen.

General Protocol:

  • PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA).

  • The stimulated cells are infected with a laboratory strain of HIV-1.

  • The infected cells are then cultured in the presence of serial dilutions of this compound.

  • After a specific incubation period (e.g., 7 days), the cell culture supernatant is collected.

  • The amount of HIV-1 p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • The concentration of the compound that reduces p24 production by 50% (EC50) is determined.[3]

Cytotoxicity Assay

This assay evaluates the potential toxicity of the compound to host cells.

Principle: The metabolic activity of cells is used as an indicator of cell viability. A common method is the MTT assay.

General Protocol:

  • Cells (e.g., PBMCs or a cell line) are cultured in the presence of various concentrations of this compound.

  • After a defined incubation period, a tetrazolium salt such as MTT is added to the cell culture.

  • Viable cells with active metabolism convert the MTT into a colored formazan product.

  • The formazan is solubilized, and the absorbance is measured.

  • The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.[4]

References

BI 224436 structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of BI 224436, a Non-Catalytic Site HIV-1 Integrase Inhibitor

Introduction

This compound is a first-in-class, potent, and orally bioavailable non-catalytic site integrase inhibitor (NCINI) developed for the treatment of HIV-1 infection.[1][2] Unlike previously approved integrase strand transfer inhibitors (INSTIs) such as raltegravir and dolutegravir, which target the catalytic active site of the HIV-1 integrase (IN) enzyme, this compound binds to a distinct, allosteric pocket located at the dimer interface of the IN catalytic core domain (CCD).[1][3] This unique mechanism of action allows it to inhibit the 3'-processing step of viral DNA integration and also disrupt the crucial interaction between IN and the host cell lens epithelium-derived growth factor (LEDGF/p75), a cofactor essential for tethering the viral pre-integration complex to the host chromatin.[1][4] This guide provides a detailed overview of the structure-activity relationship (SAR) studies that led to the discovery of this compound, outlines the experimental protocols used for its evaluation, and visualizes its mechanism and the discovery process.

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

HIV-1 integrase is essential for viral replication, catalyzing the insertion of the viral genome into the host cell's DNA through a two-step process:

  • 3'-Processing: IN recognizes and cleaves a dinucleotide from each 3'-end of the viral long terminal repeats (LTRs).[1][5]

  • Strand Transfer: The processed 3'-ends of the viral DNA are then covalently joined to the host cell's DNA.[1]

This compound exerts its antiviral effect by binding to a conserved allosteric pocket at the IN CCD dimer interface.[3][6] This binding event has a dual inhibitory effect: it directly prevents the 3'-processing reaction and it blocks the interaction of IN with the host cofactor LEDGF/p75, both of which are critical for successful viral integration.[1][4]

cluster_0 HIV Replication Cycle (Integration Stage) cluster_1 IN Enzymatic Activity cluster_2 This compound Mechanism of Action vDNA Viral DNA (cDNA) PIC Pre-Integration Complex (PIC) vDNA->PIC + IN IN HIV-1 Integrase (IN) PIC->IN IN binds LTRs Proc 3'-Processing PIC->Proc Host_DNA Host Chromatin IN->Host_DNA Integration LEDGF Host Factor (LEDGF/p75) LEDGF->IN Tethering Integrated Integrated Provirus Host_DNA->Integrated ST Strand Transfer Proc->ST ST->IN BI224436 This compound Allosteric_Site Allosteric Pocket (IN Dimer Interface) BI224436->Allosteric_Site Binds to Allosteric_Site->LEDGF Blocks Interaction Allosteric_Site->Proc Inhibits

Caption: Mechanism of this compound action on HIV-1 integrase.

Structure-Activity Relationship (SAR) Studies

The discovery of this compound began with a high-throughput screen that identified a 3-quinolineacetic acid derivative (Compound 1) as a hit.[6] Subsequent optimization focused on three key regions of the scaffold: the C3-acetic acid moiety, the C4-aryl substituent, and the "B-ring" of the quinoline core.[6]

cluster_0 SAR Optimization Workflow cluster_1 Modification Sites HTS HTS Hit (Compound 1) Optimization Lead Optimization HTS->Optimization C3 C3 Acetic Acid BI224436 Clinical Candidate (this compound) C3->BI224436 C4 C4 Arene C4->BI224436 BRing B-Ring BRing->BI224436 Optimization->C3 α-substitution improves potency Optimization->C4 Quinoline improves metabolic stability Optimization->BRing Modifications affect serum shift

Caption: Logical workflow of the SAR optimization for this compound.
C3 Acetic Acid Moiety Modifications

Modifications at the α-position of the C3-acetic acid were explored to improve potency. It was found that introducing small alkyl groups enhanced both intrinsic and antiviral activity, while stereochemistry was critical. The (S)-enantiomer was significantly more active than the (R)-enantiomer.[6]

Table 1: SAR at the C3 Acetic Acid Moiety

Compound R Stereochemistry LTR-Cleavage IC₅₀ (nM)[6] Antiviral EC₅₀ (nM)[6]
5 H Racemic 1,400 2,700
7 -CH₃ Racemic 1,300 2,500
8 -CH₂CH₃ Racemic 200 470
10 -CH₃ (from 9) R 1,500 >10,000

| 11 | -CH₃ (from 9) | S | 20 | 220 |

Note: Data for compounds 10 and 11 are derived from the methoxy analog 9, but illustrate the critical effect of α-substitution and stereochemistry.[6]

C4-Aryl Substituent Modifications

The C4-aryl group plays a crucial role in binding within the hydrophobic pocket of the integrase dimer. A variety of aryl and heteroaryl groups were investigated to balance potency and metabolic stability. Introduction of a quinoline substituent at this position was found to be optimal, significantly improving metabolic stability while maintaining high potency.[6]

Table 2: SAR at the C4-Aryl Position

Compound C4-Aryl Group LTR-Cleavage IC₅₀ (nM)[6] Antiviral EC₅₀ (nM)[6] Human Hepatocyte Stability (%QH)[1]
1 Phenyl 5,300 >10,000 N/A
5 4-Chlorophenyl 1,400 2,700 N/A

| 26 (this compound) | Dihydropyrano-quinolinyl | 15 | 11-27 | 13 |

B-Ring Modifications

Modifications to the B-ring of the quinoline core were found to influence the compound's sensitivity to human serum. Removing the C7-methyl group from a precursor compound led to this compound, which exhibited not only excellent potency but also an improved serum shift profile, a key property for clinical candidates.[6]

Table 3: SAR at the B-Ring

Compound B-Ring Substitution Antiviral EC₅₀ (nM)[6] Serum-Shifted EC₅₀ (fold change)[1][6]
24 C7-Methyl ~20-40 >4

| 26 (this compound) | C7-H | 11-27 | 2.1 |

Summary of this compound Preclinical Profile

The systematic optimization process resulted in this compound, a compound with a potent and well-balanced preclinical profile, making it the first NCINI to advance to clinical trials.[1][7]

Table 4: In Vitro Activity and ADME Properties of this compound

Parameter Value Reference
Biochemical Activity
LTR-Cleavage IC₅₀ 15 nM [1]
IN-LEDGF Interaction IC₅₀ 11 nM [4]
Strand Transfer IC₅₀ >50,000 nM [4]
Antiviral Activity
Antiviral EC₅₀ (PBMCs) 7.2 - 15 nM [4]
Antiviral EC₅₀ (various strains) 11 - 27 nM [1]
50% Human Serum Shift (ssEC₅₀) 2.1-fold [1][7]
Cellular Cytotoxicity (CC₅₀) >90,000 - 110,000 nM [1][5]
ADME Properties
Aqueous Solubility (pH 2.0-6.8) >0.84 mg/mL [1]
Caco-2 Permeability (A→B) 14 x 10⁻⁶ cm/s [1]
CYP2C9 Inhibition IC₅₀ 20 µM [1]
Human Hepatocyte Stability 13% QH [1]
In Vivo Pharmacokinetics

| Oral Bioavailability (Rat / Monkey / Dog) | 54% / 82% / 81% |[5][7] |

Experimental Protocols

Detailed methodologies were crucial for the evaluation and optimization of the this compound series.

LTR 3'-Processing Cleavage Assay

This biochemical assay measures the ability of a compound to inhibit the 3'-processing activity of recombinant HIV-1 integrase.

  • Principle: A synthetic DNA substrate mimicking the viral LTR is used. It consists of two annealed oligonucleotides, one labeled with a 5'-fluorophore (e.g., Rhodamine Red-X) and the other with a 3'-quencher (e.g., Black Hole Quencher).[3][6] In the intact duplex, fluorescence is quenched. Upon 3'-processing by integrase, the dinucleotide attached to the quencher is cleaved and released, leading to an increase in fluorescence.[6]

  • Protocol:

    • Recombinant HIV-1 integrase is pre-incubated with the test compound at various concentrations in an appropriate assay buffer.

    • The dual-labeled LTR DNA substrate is added to initiate the reaction.

    • The reaction is incubated at 37°C.

    • Fluorescence intensity is measured over time using a plate reader.

    • The rate of reaction is calculated, and the data is used to determine the IC₅₀ value, representing the concentration of inhibitor required to reduce enzymatic activity by 50%.

cluster_0 LTR 3'-Processing Assay Workflow cluster_1 Reaction Principle Start Start Step1 Pre-incubate HIV-1 IN with this compound Start->Step1 Step2 Add dual-labeled LTR DNA substrate Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Measure Fluorescence Step3->Step4 Step5 Calculate IC50 Step4->Step5 End End Step5->End A Fluorophore-DNA-Quencher (Low Fluorescence) IN_Node  + IN   B Fluorophore-DNA + Quencher (High Fluorescence) IN_Node->B Cleavage

References

BI 224436: A Deep Dive into the Allosteric Inhibition of HIV Integrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI 224436, a pioneering non-catalytic site integrase inhibitor (NCINI) of HIV-1. We will delve into its unique mechanism of allosteric inhibition, present key quantitative data, detail relevant experimental protocols, and visualize complex pathways to facilitate a thorough understanding of this compound's action.

Core Mechanism of Allosteric Inhibition

This compound represents a distinct class of HIV integrase inhibitors that do not bind to the catalytic active site, unlike integrase strand transfer inhibitors (INSTIs) such as raltegravir and elvitegravir[1][2]. Instead, it targets a conserved allosteric pocket located at the dimer interface of the catalytic core domain (CCD) of the HIV integrase enzyme[1][3][4].

The binding of this compound to this allosteric site induces a conformational change in the integrase enzyme, leading to a multi-faceted inhibition of HIV replication:

  • Inhibition of 3'-Processing: A primary functional consequence of this compound binding is the inhibition of the 3'-processing step of integration[1][3][4]. This crucial step involves the excision of a dinucleotide from each 3'-end of the viral DNA, preparing it for integration into the host genome[1][4].

  • Disruption of LEDGF/p75 Interaction: The allosteric pocket targeted by this compound is also the binding site for the host cell cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75)[1][5]. LEDGF/p75 is essential for tethering the pre-integration complex (PIC) to the host chromatin, thereby guiding the integration process. By occupying this pocket, this compound effectively prevents the protein-protein interaction between integrase and LEDGF/p75, further hampering viral replication[1][5].

  • Promotion of Aberrant Integrase Multimerization: More recent studies have revealed that allosteric integrase inhibitors, including this compound, promote the formation of aberrant, higher-order integrase multimers[6][7][8]. This leads to the production of non-infectious virions with defective cores, impacting the late stages of the viral life cycle[8].

This multi-pronged mechanism of action gives this compound a distinct resistance profile compared to INSTIs, maintaining activity against viruses with resistance mutations to the latter[4][9].

Below is a diagram illustrating the allosteric inhibition mechanism of this compound.

BI224436_Mechanism cluster_IN HIV Integrase Dimer cluster_Host Host Cell cluster_Inhibition Inhibitory Effects IN_CCD1 Catalytic Core Domain 1 IN_CCD2 Catalytic Core Domain 2 AllostericSite Allosteric Pocket Inhibit_3prime Inhibition of 3'-Processing AllostericSite->Inhibit_3prime Leads to Disrupt_LEDGF Disruption of IN-LEDGF/p75 Interaction AllostericSite->Disrupt_LEDGF Leads to Aberrant_Multi Promotion of Aberrant Integrase Multimerization AllostericSite->Aberrant_Multi Leads to LEDGF LEDGF/p75 LEDGF->AllostericSite Normal Interaction (Blocked) BI224436 This compound BI224436->AllostericSite Binds to

Caption: Mechanism of this compound allosteric inhibition of HIV integrase.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency, antiviral activity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound
Assay TypeParameterValueReference
LTR-Cleavage AssayIC5015 nM[1][3]
Integrase-LEDGF/p75 InteractionIC5011 ± 1 nM[5]
Integrase Strand TransferIC50>50 µM[10]
Table 2: Antiviral Activity of this compound
Cell Line / Virus StrainParameterValue (nM)Reference
Panel of wild-type and recombinant virusesEC5011-27[1][4]
HXB2 in PBMCsEC507.2[5]
NL4.3 in PBMCsEC5014[5]
BaL in PBMCsEC5015[5]
200 Clinical Isolates (PhenoSense Assay)Mean EC5014 ± 13[11]
C8166 LTR Luciferase Reporter (with 50% Human Serum)ssEC502.1-fold shift[1][3]
C8166 LTR Luciferase Reporter (with 50% Human Serum)ssEC9522-75[3][9]
Table 3: Cytotoxicity and Selectivity Index
Cell LineParameterValueReference
C8166CC5097 µM (110,000 nM)[1][5]
PBMCsCC50>120 µM[5]
C8166Selectivity Index6,500-fold[5]
PBMCsSelectivity Index>8,000-fold[5]
Table 4: In Vitro ADME and Physicochemical Properties
ParameterValueReference
Solubility (pH 2.0-6.8)>0.84 mg/mL[1][3]
Caco-2 Permeability (A-B)14 x 10⁻⁶ cm/s[3]
Cytochrome P450 Inhibition (CYP2C9)IC50: 20 µM[1][3]
Human Hepatocyte Metabolic Stability13% QH[3]
Table 5: Pharmacokinetic Parameters of this compound in Preclinical Species
SpeciesClearance (% QH)Vss (L/kg)t1/2 (h)F (%)
Mouse0.80.202.6100
Rat0.70.458.854
Monkey230.541.482
Dog80.885.981
Data from reference[1][5][12]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for the characterization of this compound.

LTR-Cleavage Assay (3'-Processing Assay)

This assay measures the ability of HIV-1 integrase to perform the 3'-processing reaction.

Principle: A synthetic DNA substrate mimicking the viral long terminal repeat (LTR) is used. This substrate is dual-labeled with a fluorophore on the 5'-end and a quencher on the 3'-end of the same strand. In its intact state, the quencher suppresses the fluorescence. Upon cleavage of the dinucleotide from the 3'-end by integrase, the quencher is released, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Protocol Outline:

  • Reaction Mixture Preparation: A reaction buffer containing HIV-1 integrase is prepared.

  • Compound Incubation: this compound or control compounds are added to the integrase-containing buffer and incubated to allow for binding.

  • Initiation of Reaction: The dual-labeled LTR DNA substrate is added to the mixture to initiate the cleavage reaction.

  • Signal Detection: The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The rate of increase in fluorescence is used to determine the level of integrase activity. IC50 values are calculated from dose-response curves.

Below is a workflow diagram for the LTR-Cleavage Assay.

LTR_Cleavage_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare HIV-1 Integrase in reaction buffer B Add this compound or control to integrase solution A->B C Incubate to allow binding B->C D Add dual-labeled LTR DNA substrate C->D E Initiate 3'-processing reaction D->E F Measure fluorescence intensity over time E->F G Calculate rate of reaction F->G H Determine IC50 values G->H

Caption: Workflow for the LTR-Cleavage (3'-Processing) Assay.

Integrase-LEDGF/p75 Interaction Assay

This assay quantifies the ability of this compound to inhibit the interaction between HIV integrase and LEDGF/p75.

Principle: A homogeneous time-resolved fluorescence (HTRF) assay is commonly employed. This assay uses two different antibodies, one targeting each protein of interest (integrase and LEDGF/p75), labeled with a donor and an acceptor fluorophore, respectively. When the two proteins interact, the fluorophores are brought into close proximity, allowing for fluorescence resonance energy transfer (FRET). Inhibition of the interaction leads to a decrease in the FRET signal.

Protocol Outline:

  • Component Preparation: Recombinant HIV-1 integrase and LEDGF/p75 are prepared.

  • Compound Incubation: this compound or control compounds are incubated with integrase and LEDGF/p75.

  • Antibody Addition: Fluorophore-labeled antibodies specific to integrase and LEDGF/p75 are added to the mixture.

  • Signal Detection: The HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: The decrease in the FRET signal is used to determine the level of inhibition. IC50 values are calculated from dose-response curves.

Cellular Antiviral Assay

These assays determine the potency of this compound in a cell-based model of HIV-1 infection.

Principle: Susceptible host cells (e.g., PBMCs, C8166) are infected with HIV-1 in the presence of varying concentrations of the inhibitor. After a period of incubation, the extent of viral replication is measured.

Common Readouts:

  • p24 Antigen ELISA: The amount of the viral capsid protein p24 released into the cell culture supernatant is quantified by ELISA. A reduction in p24 levels indicates antiviral activity.

  • Luciferase Reporter Assay: A recombinant virus carrying a luciferase reporter gene is used to infect cells. The level of luciferase expression, measured by luminescence, corresponds to the level of viral gene expression and replication.

Protocol Outline:

  • Cell Plating: Host cells are seeded in microtiter plates.

  • Compound Addition: Serial dilutions of this compound are added to the cells.

  • Viral Infection: A known amount of HIV-1 is added to the wells.

  • Incubation: The infected cells are incubated for a period of several days to allow for viral replication.

  • Quantification of Replication: The chosen readout (p24 ELISA or luciferase activity) is performed.

  • Data Analysis: EC50 values, the concentration at which 50% of viral replication is inhibited, are calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound to the host cells.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol Outline:

  • Cell Plating: Cells are seeded in microtiter plates.

  • Compound Addition: Serial dilutions of this compound are added to the cells.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 3-7 days).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for formazan formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a plate reader.

  • Data Analysis: The CC50 value, the concentration at which 50% of cell viability is lost, is calculated.

Resistance Profile

Passage of HIV-1 in the presence of this compound has been shown to select for resistance mutations that map to the allosteric binding pocket on the integrase catalytic core. The most frequently observed primary resistance substitutions include A128T, A128N, and L102F[9][10]. Notably, this compound retains its antiviral activity against viruses harboring resistance mutations to INSTIs, such as N155S, Q148H, and E92Q, highlighting its distinct mechanism and potential for use in combination therapies[9][12].

The following diagram illustrates the relationship between this compound binding and the emergence of resistance.

Resistance_Mechanism cluster_wildtype Wild-Type HIV Integrase cluster_mutant Mutant HIV Integrase WT_IN Integrase Dimer with Allosteric Pocket Inhibition_WT Effective Inhibition of Viral Replication WT_IN->Inhibition_WT Leads to Mutant_IN Integrase with Mutations in Allosteric Pocket (e.g., A128T) WT_IN->Mutant_IN Selection pressure from This compound leads to BI224436_WT This compound BI224436_WT->WT_IN Binds effectively Reduced_Inhibition Reduced Binding and Inhibitory Activity Mutant_IN->Reduced_Inhibition Results in BI224436_Mutant This compound BI224436_Mutant->Mutant_IN Binding is impaired

Caption: this compound binding and the development of resistance mutations.

Conclusion

This compound is a highly potent, orally bioavailable NCINI that was the first in its class to advance to clinical trials[1][3]. Its unique allosteric mechanism of action, which involves inhibiting the 3'-processing activity of integrase, disrupting the integrase-LEDGF/p75 interaction, and promoting aberrant integrase multimerization, distinguishes it from catalytic site inhibitors. The comprehensive data on its in vitro and in vivo properties, along with a well-defined resistance profile, underscore its importance as a tool compound for studying HIV integrase function and as a scaffold for the development of next-generation allosteric inhibitors. This technical guide provides a foundational understanding for researchers and drug developers working in the field of HIV therapeutics.

References

An In-depth Technical Guide on the BI 224436 Binding Site on the HIV-1 Integrase Catalytic Core Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of BI 224436, a pioneering non-catalytic site integrase inhibitor (NCINI) of HIV-1. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its interaction with the HIV-1 integrase catalytic core domain (CCD), including quantitative binding data, experimental methodologies, and visual representations of its mechanism.

Introduction to this compound and its Novel Mechanism of Action

This compound is an investigational antiretroviral drug that represents a distinct class of HIV-1 integrase inhibitors. Unlike integrase strand transfer inhibitors (INSTIs) such as raltegravir and elvitegravir, which target the catalytic active site of the enzyme, this compound binds to a conserved allosteric pocket at the dimer interface of the integrase's catalytic core domain (CCD).[1][2] This unique binding mode defines it as a non-catalytic-site integrase inhibitor (NCINI).[1][3]

The HIV-1 integrase is a 32 kDa enzyme essential for viral replication, composed of three domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD).[4] The CCD contains the D,D-35-E catalytic triad responsible for the enzymatic reactions of 3'-processing and strand transfer.[5][6] this compound exerts its antiviral effect not by directly inhibiting the catalytic activity at the active site, but by inducing a conformational change that allosterically inhibits the enzyme's function.[6][7] This allosteric inhibition disrupts the normal process of viral DNA integration into the host genome.[8]

A key aspect of this compound's mechanism is its ability to interfere with the interaction between HIV-1 integrase and the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1][5] LEDGF/p75 is a cellular cofactor that tethers the pre-integration complex to the host chromatin, guiding the integration of viral DNA into active genes.[5][6] this compound binds to the same pocket on the integrase CCD that LEDGF/p75 utilizes, thereby competitively inhibiting this crucial protein-protein interaction.[7][9] Furthermore, the binding of this compound and other allosteric inhibitors can induce aberrant multimerization of the integrase enzyme, leading to the formation of non-functional aggregates and disrupting the late stages of the viral life cycle.[5][7][10]

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data reported for this compound, providing a comparative overview of its potency and cytotoxic profile.

ParameterValueCell Line/Assay ConditionReference
Antiviral Activity (EC50)
HIV-1 Laboratory Strains<15 nM-[11][12]
HXB27.2 nMPBMCs[9]
NL4.314 nMPBMCs[9]
Various Wild-Type & Recombinant Viruses11-27 nM-[1][3]
Serum-Shifted Antiviral Potency
ssEC50 (50% Human Serum)~2.1-fold decreaseC8166 LTR Luciferase Reporter[1][12]
ssEC95 (50% Human Serum)22-75 nM-[11][12]
Biochemical Activity (IC50)
LTR 3'-Processing Assay15 nMEnzymatic Assay[1][3]
Integrase Strand Transfer>50 µMEnzymatic Assay[12]
Integrase-LEDGF Interaction11 ± 1 nMHomogeneous Time-Resolved Fluorescence Assay[9]
Cytotoxicity (CC50)
Various Cell Lines>90 µM-[11][12]
MTT-C8166110,000 nM-[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and activity of this compound.

HIV-1 Integrase LTR DNA 3'-Processing Assay

This enzymatic assay measures the ability of HIV-1 integrase to perform the 3'-processing reaction, which involves the removal of two terminal nucleotides from the viral long terminal repeat (LTR) DNA.[12]

Protocol:

  • Substrate Preparation: A DNA substrate mimicking the HIV-1 LTR end is constructed using two annealed oligonucleotides. One 31-mer oligonucleotide is modified at the 3' end with a black hole quencher (BHQ), and the complementary 31-mer is modified at the 5' end with a rhodamine red-X fluorophore.[12] In the annealed state, the fluorophore's emission is quenched by the BHQ.

  • Reaction Mixture: Recombinant HIV-1 integrase is incubated with the DNA substrate in a suitable reaction buffer.

  • Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at varying concentrations.

  • Enzymatic Reaction: The 3'-processing reaction is initiated, leading to the cleavage of the terminal dinucleotide from the BHQ-labeled strand. This separation of the fluorophore and quencher results in an increase in fluorescence.

  • Data Acquisition: The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The concentration of the inhibitor that results in a 50% reduction in the enzymatic activity (IC50) is calculated from the dose-response curve.

Cellular Antiviral Assay

This assay determines the potency of an inhibitor in a cell-based model of HIV-1 infection.

Protocol:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., C8166) are cultured under standard conditions.[9]

  • Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4.3 or HXB2).

  • Inhibitor Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound.

  • Incubation: The infected and treated cells are incubated for a period that allows for viral replication (typically several days).

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of HIV-1 p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the inhibitor that reduces viral replication by 50%, is determined by plotting the p24 levels against the inhibitor concentration.

X-ray Crystallography of the Integrase-Inhibitor Complex

This structural biology technique is used to determine the three-dimensional structure of the inhibitor bound to its target protein.

Protocol:

  • Protein Expression and Purification: The HIV-1 integrase catalytic core domain (CCD) is expressed in a suitable system (e.g., Escherichia coli) and purified to homogeneity.

  • Complex Formation: The purified CCD is incubated with a molar excess of this compound to ensure the formation of the protein-inhibitor complex.

  • Crystallization: The complex is subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined. The final structure reveals the precise binding mode of the inhibitor and its interactions with the protein residues.[13]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the inhibitory mechanism of this compound and a typical experimental workflow for its characterization.

BI224436_Mechanism cluster_HIV_Lifecycle Normal HIV-1 Integration Pathway cluster_Inhibition Inhibition by this compound PIC Pre-integration Complex (PIC) IN_Dimer Integrase Dimer (CCD-CCD Interface) PIC->IN_Dimer IN Dimerization LEDGF LEDGF/p75 IN_Dimer->LEDGF Binds to Host_DNA Host Chromatin LEDGF->Host_DNA Tethers PIC to Integration Successful Integration Host_DNA->Integration BI224436 This compound IN_Dimer_Inhibited Integrase Dimer (Altered Conformation) BI224436->IN_Dimer_Inhibited Binds to Allosteric Site Blocked_Interaction Blocked IN-LEDGF Interaction IN_Dimer_Inhibited->Blocked_Interaction Prevents Aberrant_Multimerization Aberrant IN Multimerization IN_Dimer_Inhibited->Aberrant_Multimerization Induces Inhibition_Outcome Inhibition of Replication Blocked_Interaction->Inhibition_Outcome Aberrant_Multimerization->Inhibition_Outcome

Caption: Mechanism of this compound action on HIV-1 integrase.

Experimental_Workflow start Compound Synthesis (this compound) biochem_assay Biochemical Assays (e.g., LTR 3'-Processing) start->biochem_assay ic50 Determine IC50 biochem_assay->ic50 cellular_assay Cellular Antiviral Assays ec50 Determine EC50 & CC50 cellular_assay->ec50 structural_studies Structural Studies (X-ray Crystallography) binding_mode Elucidate Binding Mode structural_studies->binding_mode resistance_studies Resistance Profiling mutations Identify Resistance Mutations resistance_studies->mutations preclinical_dev Preclinical Development adme_pk ADME/PK Studies preclinical_dev->adme_pk ic50->cellular_assay ec50->structural_studies binding_mode->resistance_studies mutations->preclinical_dev

Caption: Workflow for characterizing allosteric integrase inhibitors.

Resistance to this compound

Passage of HIV-1 in the presence of this compound has been shown to select for primary resistance mutations that map to the allosteric binding pocket on the catalytic core of integrase.[11][12] Key resistance substitutions include A128T, A128N, and L102F.[11][12] Notably, this compound retains full antiviral activity against viruses with resistance mutations to INSTIs, such as N155S, Q148H, and E92Q, highlighting its distinct mechanism of action and potential for use in combination therapies.[11][12] The A128T mutation is one of the most frequently observed resistance mutations against various allosteric integrase inhibitors.[14][15]

Conclusion

This compound represents a significant advancement in the development of HIV-1 therapeutics by targeting a novel allosteric site on the integrase enzyme. Its unique mechanism of action, involving the disruption of the integrase-LEDGF/p75 interaction and the induction of aberrant integrase multimerization, provides a powerful alternative to existing antiretroviral drugs. The detailed quantitative data, experimental protocols, and mechanistic diagrams presented in this guide offer a comprehensive resource for researchers and drug developers working to create the next generation of HIV-1 inhibitors. The distinct resistance profile of this compound further underscores its potential as a valuable component of future combination antiretroviral therapy regimens.

References

An In-Depth Preclinical and ADME Profile of BI 224436: A Novel Non-Catalytic Site Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

BI 224436 is a first-in-class, investigational Non-Catalytic Site Integrase Inhibitor (NCINI) developed for the treatment of HIV-1 infection.[1] Unlike previously approved integrase strand transfer inhibitors (INSTIs) such as raltegravir, this compound features a distinct mechanism of action, binding to a conserved allosteric pocket on the HIV integrase enzyme.[1][2] This unique approach inhibits the 3'-processing activity of the enzyme and disrupts the crucial interaction with the host cofactor LEDGF.[2][3] A robust preclinical program demonstrated a promising profile, characterized by potent antiviral activity, favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and a good pharmacokinetic profile across multiple species, which supported its advancement into Phase 1 clinical trials.[4][5][6]

Preclinical Antiviral Activity

This compound exhibits potent and broad anti-HIV-1 activity in vitro. Its efficacy is maintained against strains resistant to other classes of antiretrovirals, and it shows an additive effect when used in combination with them.

In Vitro Potency and Selectivity

This compound demonstrated potent antiviral activity with 50% effective concentrations (EC50) of less than 15 nM against various HIV-1 laboratory strains.[4][5] In cellular assays, the EC50 values ranged from 4 to 15 nM.[7] The compound showed low cellular cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 90 μM (>90,000 nM) in peripheral blood mononuclear cells (PBMCs) and other cell lines.[5][7] This results in a high in vitro selectivity index, exceeding 6,500-fold.[6]

ParameterValueCell Lines
Antiviral EC50 <15 nMVarious HIV-1 laboratory strains[4][5]
11-27 nMPanel of wild-type and recombinant viruses[2]
Cytotoxicity CC50 >90 µMC8166 cells, PBMCs[4][6]
110,000 nMC8166 cells[2]
Selectivity Index >6,500C8166 cells[6]
Effect of Human Serum

The antiviral potency of this compound is only modestly affected by the presence of human serum. A low, approximately 2.1 to 2.2-fold decrease in potency was observed in the presence of 50% human serum.[4][5][7] A key characteristic of this compound is its steep dose-response curve, with a Hill slope of approximately 4, which contributes to potent serum-shifted EC95 values ranging between 22 and 75 nM.[3][5][7]

Resistance Profile and Combination Studies

This compound maintains full antiviral activity against HIV-1 strains encoding resistance substitutions for INSTIs, such as N155S, Q148H, and E92Q.[4][5] Viral passaging studies in the presence of this compound selected for primary resistance substitutions at a conserved allosteric pocket on the integrase catalytic core, including A128T, A128N, or L102F.[4][5] In drug combination studies, this compound displayed an additive effect with most approved antiretroviral agents, including INSTIs.[4][5]

Mechanism of Action

This compound inhibits HIV-1 replication by binding to an allosteric site on the integrase enzyme, distinct from the catalytic active site targeted by INSTIs.[2] This binding site is located at the dimer interface of the catalytic core domain and is the same pocket used by the host protein Lens Epithelium-Derived Growth Factor (LEDGF), which is essential for viral replication.[2][3] By occupying this pocket, this compound inhibits the 3'-processing step of integration and also prevents the integrase-LEDGF interaction, which was confirmed in a homogeneous time-resolved fluorescence assay where this compound inhibited this interaction with a mean IC50 of 11 ± 1 nM.[3]

BI_224436_Mechanism_of_Action cluster_Process HIV Integration Process CatalyticSite Catalytic Site StrandTransfer Strand Transfer CatalyticSite->StrandTransfer Inhibits AllostericPocket Allosteric Pocket (LEDGF Binding Site) Processing 3'-Processing AllostericPocket->Processing Inhibits BI224436 This compound BI224436->AllostericPocket Binds to LEDGF LEDGF BI224436->LEDGF INSTI INSTIs (e.g., Raltegravir) INSTI->CatalyticSite Binds to LEDGF->AllostericPocket Binds to

Caption: Mechanism of this compound targeting the allosteric site of HIV-1 Integrase.

In Vitro ADME Properties

This compound possesses drug-like in vitro ADME properties, including high solubility, good cell permeability, and low cytochrome P450 inhibition.[4][5]

ParameterValueNotes
Solubility >0.84 mg/mLAt pH 2.0-6.8[2]
>24 mg/mLAt pH 2.0-6.8[7]
Permeability (Caco-2) 14 x 10⁻⁶ cm/sApparent permeability (Papp), A to B[2][7]
Caco-2 Efflux Ratio 0.3Indicates minimal active efflux[2]
Metabolic Stability (% of Hepatic Flow, QH)
Human Microsomes14% QH[2]
Human Hepatocytes13% QH[2]
Plasma Protein Binding (%)
Human84.3%[2]
Rat98.2%[2]
Monkey75.5%[2]
Dog78%[2]
Cytochrome P450 IC50: 20 µMCYP2C9 inhibition[2]

Preclinical Pharmacokinetics

Pharmacokinetic studies in rat, monkey, and dog demonstrated that this compound has an excellent profile, characterized by low clearance and good to excellent oral bioavailability.[4][5]

SpeciesClearance (% QH)Vss (L/kg)Oral Bioavailability (F %)
Rat 0.7%[4][5]0.45[8]54%[4][5]
Monkey 23%[4][5]0.54[8]82%[4][5]
Dog 8%[4][5]-81%[4][5]
Mouse 0.8%[8]0.20[8]-

Note: QH refers to hepatic blood flow. Vss is the volume of distribution at steady state.

In rats, this compound also exhibited an excellent half-life of 8.8 hours following intravenous and oral administration.[9]

PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling & Analysis cluster_Calculation Parameter Calculation Animal Preclinical Species (Rat, Dog, Monkey) IV Intravenous (i.v.) Administration PO Oral (p.o.) Administration Sampling Serial Blood Sampling IV->Sampling Formulation: 70% PEG, 30% Water PO->Sampling Formulation: 1% MP, 0.3% Tween 80, 0.5% MC Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Params Calculate PK Parameters (CL, Vss, F%) Analysis->PK_Params

Caption: General workflow for preclinical pharmacokinetic studies of this compound.

Experimental Protocols

Detailed methodologies were employed to characterize the preclinical profile of this compound.

Integrase LTR DNA 3'-Processing Assay

This enzymatic assay was designed to identify inhibitors of the 3'-processing activity of integrase in isolation from the strand transfer step. It utilized a long terminal repeat (LTR)-like DNA substrate. This DNA probe consisted of two annealed oligonucleotides, with one end modified with a Rhodamine Red fluorophore and the other with a Black Hole Quencher. When the integrase enzyme cleaves the dinucleotide linked to the quencher, the quencher is liberated, leading to a measurable increase in fluorescence.[9] This assay was used in a high-throughput screen to identify the initial 3-quinolineacetic acid derivative series.[7]

Cellular Antiviral Assays

The antiviral activity (EC50) was determined using various cell-based assays. One primary method was a luciferase reporter gene assay.[9] In this system, cells (e.g., C8166 T-cells) are infected with HIV-1 strains in the presence of serial dilutions of the test compound. The extent of viral replication is quantified by measuring the activity of a reporter gene, such as luciferase, that is expressed upon successful infection and integration.

Cytotoxicity Assays

Cellular cytotoxicity (CC50) was assessed to determine the concentration of the compound that reduces cell viability by 50%. A common method used is the MTT assay.[2] In this colorimetric assay, viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Caco-2 Permeability Assay

The intestinal permeability of this compound was evaluated using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium. Caco-2 cells are grown on a semi-permeable membrane, and the compound is added to either the apical (A) or basolateral (B) side. The rate of appearance on the opposite side is measured over time to determine the apparent permeability coefficient (Papp). The ratio of B-to-A versus A-to-B transport is calculated to determine the efflux ratio.[2][7]

Metabolic Stability Assays

The metabolic stability was assessed in vitro using liver microsomes and hepatocytes from various species (human, rat, monkey, etc.). The compound is incubated with these preparations, which contain drug-metabolizing enzymes. The concentration of the parent compound remaining over time is measured by LC-MS/MS to determine the rate of metabolism.[2]

Pharmacokinetic (PK) Studies

In vivo PK studies were conducted in species such as rats, dogs, and monkeys.[10] The compound was administered both intravenously (i.v.) to determine parameters like clearance and volume of distribution, and orally (p.o.) to assess absorption and oral bioavailability. Specific formulations were used for each route; for example, an i.v. formulation might contain 70% PEG and 30% water, while an oral formulation could consist of 1% methylcellulose, 0.3% Tween 80, and 0.5% meglumine.[8][10] Serial blood samples were collected at various time points post-dose, and plasma concentrations of this compound were quantified using LC-MS/MS to derive the pharmacokinetic parameters.[9]

References

BI 224436: A Technical Deep Dive into the First-in-Class Non-Catalytic Site Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI 224436, the pioneering non-catalytic site integrase inhibitor (NCINI) for the treatment of HIV-1. We will explore its unique mechanism of action, preclinical efficacy, resistance profile, and the key experimental methodologies used in its evaluation.

Introduction

This compound is a novel, potent, and orally bioavailable small molecule that represents a distinct class of HIV-1 integrase inhibitors.[1][2][3] Unlike the approved integrase strand transfer inhibitors (INSTIs) that target the catalytic site of the integrase enzyme, this compound binds to a conserved allosteric pocket at the dimer interface of the catalytic core domain.[2][4] This unique mechanism of action confers a distinct resistance profile and offers a new strategy for combating HIV-1, including strains resistant to existing therapies. This document serves as a comprehensive resource, detailing the preclinical data and experimental protocols that have defined our understanding of this first-in-class compound.

Mechanism of Action

HIV-1 integrase is essential for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome through a two-step process: 3'-processing and strand transfer.[2][4] this compound exerts its antiviral effect by binding to an allosteric site on the integrase enzyme, which is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), a crucial cofactor for HIV-1 replication.[4][5] This binding event inhibits the 3'-processing step of integration.[4]

The binding of this compound to this allosteric pocket not only disrupts the enzymatic function of integrase but also prevents the protein-protein interaction between integrase and LEDGF/p75.[4] This dual mode of action contributes to its potent antiviral activity.

BI224436_Mechanism_of_Action cluster_HIV_Lifecycle HIV Integration Process cluster_Inhibition This compound Inhibition Viral DNA Viral DNA Integrase Integrase Viral DNA->Integrase Binding 3_Processing 3'-Processing Integrase->3_Processing Strand_Transfer Strand Transfer 3_Processing->Strand_Transfer Integration Integration into Host Genome Strand_Transfer->Integration BI_224436 This compound Allosteric_Site Allosteric Pocket on Integrase Dimer Interface BI_224436->Allosteric_Site Binds to Allosteric_Site->3_Processing Inhibits LEDGF_p75 LEDGF/p75 LEDGF_p75->Allosteric_Site Interaction Blocked by this compound

Figure 1: Mechanism of action of this compound.

Quantitative Preclinical Data

The preclinical profile of this compound demonstrates its potent antiviral activity, favorable pharmacokinetics, and good safety profile. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity and Cytotoxicity
ParameterValueCell Line/Virus StrainReference
EC50 <15 nMVarious HIV-1 laboratory strains[1][5]
11-27 nMPanel of wild-type and recombinant viruses[2][4]
Serum-Shifted EC95 22-75 nMIn the presence of 50% human serum[1][6]
CC50 >90 µM (>90,000 nM)Various cell lines[1][5]
110,000 nMMTT-C8166[4]
Table 2: Enzymatic Inhibition
ParameterValueAssayReference
IC50 15 nMLTR-cleavage assay (3'-processing)[2][4]
IC50 11 ± 1 nMIntegrase-LEDGF interaction assay[5]
Table 3: In Vitro ADME and Pharmacokinetic Properties
ParameterValueSpecies/SystemReference
Oral Bioavailability 54-100%Rat, Monkey, Dog[2]
54%Rat[6][7]
82%Monkey[6][7]
81%Dog[6][7]
Caco-2 Permeability 14 x 10⁻⁶ cm/s---[2]
CYP2C9 Inhibition (IC50) 20 µM---[2]
Solubility (pH 2.0-6.8) >0.84 mg/mL---[2]
Human Hepatocyte Stability 13% QH---[2]

Resistance Profile

Passage of HIV-1 in the presence of this compound has been shown to select for primary resistance substitutions in the allosteric binding pocket of integrase. The most frequently observed mutations are A128T, A128N, and L102F.[1][6] Importantly, this compound retains full antiviral activity against recombinant viruses that harbor resistance substitutions to INSTIs, such as N155S, Q148H, and E92Q.[1][6] This lack of cross-resistance highlights its potential utility in treatment-experienced patients.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.

Enzymatic Integrase 3'-Processing Assay

This assay was fundamental to the discovery of this compound.

Objective: To measure the inhibition of the 3'-processing activity of HIV-1 integrase.

Methodology:

  • Substrate Design: A DNA substrate mimicking the viral long terminal repeat (LTR) is synthesized. This substrate is dual-labeled with a 5'-fluorophore and a 3'-fluorescence quencher.

  • Reaction Mixture: Recombinant HIV-1 integrase is incubated with the DNA substrate in a reaction buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺).

  • Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at varying concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for the 3'-processing to occur. In the absence of an inhibitor, the integrase cleaves the dinucleotide attached to the quencher.

  • Detection: The cleavage of the dinucleotide liberates the quencher from the DNA duplex, resulting in an increase in fluorescence from the fluorophore. The fluorescence intensity is measured using a plate reader.

  • Data Analysis: The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC50) is calculated.

Cellular Antiviral Activity Assay (C8166 LTR Luciferase Reporter Gene Assay)

Objective: To determine the potency of this compound in inhibiting HIV-1 replication in a cellular context.

Methodology:

  • Cell Line: C8166 cells, a human T-cell line, containing an integrated HIV-1 LTR-luciferase reporter construct are used.

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Infection: C8166 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4.3) in the presence of the various concentrations of this compound.

  • Incubation: The infected cells are incubated for a defined period (e.g., 3 days) to allow for viral replication.

  • Luciferase Measurement: Following incubation, the cells are lysed, and a luciferase substrate is added. The expression of luciferase, which is driven by the HIV-1 LTR and activated by the viral Tat protein, is quantified by measuring luminescence.

  • Data Analysis: The effective concentration of the compound that inhibits viral replication by 50% (EC50) is determined by plotting the reduction in luciferase activity against the compound concentration.

In Vitro Resistance Selection Studies

Objective: To identify the genetic mutations in HIV-1 that confer resistance to this compound.

Methodology:

  • Virus Culture: A wild-type HIV-1 strain is cultured in a suitable T-cell line (e.g., MT-2 or PM-1).

  • Dose Escalation: The virus is initially cultured in the presence of a sub-optimal concentration of this compound (typically at or below the EC50).

  • Serial Passage: The culture supernatant containing the virus is harvested at regular intervals (e.g., every 3-4 days) and used to infect fresh cells with gradually increasing concentrations of this compound.

  • Monitoring Viral Replication: Viral replication is monitored by measuring markers such as p24 antigen levels in the culture supernatant. The emergence of viral breakthrough at higher drug concentrations indicates the selection of resistant variants.

  • Genotypic Analysis: Once viral breakthrough is confirmed, the viral RNA is extracted from the culture supernatant. The integrase gene is then amplified by RT-PCR and sequenced to identify mutations associated with resistance.

Experimental_Workflow Start Start: This compound Enzymatic_Assay Enzymatic 3'-Processing Assay (IC50) Start->Enzymatic_Assay Cellular_Assay Cellular Antiviral Assay (EC50) Start->Cellular_Assay Lead_Candidate Preclinical Candidate Enzymatic_Assay->Lead_Candidate Cytotoxicity_Assay Cytotoxicity Assay (CC50) Cellular_Assay->Cytotoxicity_Assay Resistance_Selection In Vitro Resistance Selection Cellular_Assay->Resistance_Selection Cytotoxicity_Assay->Lead_Candidate ADME_PK In Vitro ADME & In Vivo PK Studies ADME_PK->Lead_Candidate Genotyping Genotypic Analysis of Resistant Variants Resistance_Selection->Genotyping Genotyping->Lead_Candidate

Figure 2: Preclinical evaluation workflow for this compound.

Conclusion

This compound stands out as the first non-catalytic site integrase inhibitor to enter clinical development.[2] Its novel mechanism of action, potent antiviral activity against both wild-type and INSTI-resistant HIV-1 strains, and favorable preclinical profile underscore its potential as a valuable new agent in the armamentarium against HIV/AIDS. The data and methodologies presented in this guide provide a solid foundation for further research and development in the field of allosteric HIV-1 integrase inhibition. While clinical trials for this compound were eventually discontinued, the compound remains a critical tool and a proof-of-concept for this innovative therapeutic strategy.[3]

References

BI 224436: A Technical Overview of its Antiviral Potency Against HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the antiviral potency of BI 224436, a first-in-class non-catalytic site integrase inhibitor (NCINI) of HIV-1. This compound presents a distinct mechanism of action compared to previously established integrase strand transfer inhibitors (INSTIs), targeting a different step in the viral replication cycle. This document provides a comprehensive summary of its efficacy against laboratory strains of HIV-1, details the experimental methodologies used for its evaluation, and illustrates its mechanism of action.

Antiviral Potency (EC50) of this compound

This compound has demonstrated potent antiviral activity against a variety of laboratory-adapted HIV-1 strains. The 50% effective concentration (EC50) values consistently fall within the low nanomolar range, highlighting its significant potential as an antiretroviral agent. The following table summarizes the EC50 values of this compound against different HIV-1 strains.

HIV-1 StrainCell LineAssay TypeEC50 (nM)Reference
HxB2C8166 LTR-LucLuciferase Reporter Gene Assay11-27[1]
NL4.3C8166 LTR-LucLuciferase Reporter Gene Assay11-27[1]
Recombinant NL4.3 (various IN variants)C8166 LTR-LucLuciferase Reporter Gene Assay11-27[1]
HXB2PBMCsp24 Antigen Assay7.2 ± 3.9[2]
NL4.3PBMCsp24 Antigen Assay14 ± 3.3[2]
BaLPBMCsp24 Antigen Assay15 ± 3.5[2]
HIV-1 AD8TZM-bl-566.4[3]
HIV-1 AD8MT2p24 ELISA28.72[3]

It is noteworthy that the presence of human serum has a minimal impact on the antiviral potency of this compound, with an approximate 2.1-fold decrease in potency observed in the presence of 50% human serum[4][5][6]. This characteristic is advantageous for its potential clinical application. The cytotoxicity of this compound is considerably low, with a 50% cytotoxic concentration (CC50) greater than 90 μM, indicating a high therapeutic index[4][5][6].

Mechanism of Action: Non-Catalytic Site Integrase Inhibition

This compound employs a novel mechanism to thwart HIV-1 replication. Unlike INSTIs that target the catalytic site of the integrase enzyme to block the strand transfer step, this compound is a non-catalytic site integrase inhibitor (NCINI)[1][7]. It binds to a conserved allosteric pocket at the dimer interface of the integrase's catalytic core domain[1][8]. This binding event inhibits the 3'-processing step of integration, a crucial process where the integrase excises a dinucleotide from each 3'-end of the viral DNA[1][8][9]. By preventing this initial step, this compound effectively halts the integration of the viral genome into the host cell's DNA.

HIV_Integration_Inhibition cluster_virus HIV-1 Lifecycle cluster_inhibition Mechanism of Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA 3' Processing 3' Processing Viral DNA->3' Processing Integrase Integrase Integrase Strand Transfer Strand Transfer 3' Processing->Strand Transfer Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus This compound This compound Allosteric Binding Binds to Allosteric Site This compound->Allosteric Binding Allosteric Binding->3' Processing Inhibition Inhibits

Mechanism of this compound Action

Experimental Protocols

The antiviral potency of this compound has been determined using various in vitro assays. The primary methodologies are detailed below.

Luciferase Reporter Gene Assay (Luc-RGA)

This cell-based assay is a common method for quantifying HIV-1 replication.

  • Cell Line: C8166, a human T-cell line, engineered to contain an LTR-driven luciferase reporter gene (C8166 LTR-Luc), is utilized[1].

  • Infection: The cells are infected with various HIV-1 laboratory strains.

  • Treatment: Infected cells are incubated with varying concentrations of this compound for a period of three days[1].

  • Measurement: Following incubation, the level of luciferase expression is measured. Luciferase activity is directly proportional to the extent of viral replication.

  • Data Analysis: The EC50 value is calculated as the concentration of this compound that reduces luciferase activity by 50% compared to untreated control cells.

Luciferase_Assay_Workflow Start Start C8166 LTR-Luc Cells C8166 LTR-Luc Cells Start->C8166 LTR-Luc Cells Infect with HIV-1 Infect with HIV-1 C8166 LTR-Luc Cells->Infect with HIV-1 Add this compound Add this compound Infect with HIV-1->Add this compound Incubate (3 days) Incubate (3 days) Add this compound->Incubate (3 days) Measure Luciferase Measure Luciferase Incubate (3 days)->Measure Luciferase Calculate EC50 Calculate EC50 Measure Luciferase->Calculate EC50 End End Calculate EC50->End

Luciferase Reporter Gene Assay Workflow

p24 Antigen Assay in PBMCs

This assay measures the production of the HIV-1 p24 capsid protein, a key viral antigen, in primary human blood cells.

  • Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Infection: The PBMCs are infected with different laboratory strains of HIV-1.

  • Treatment: The infected cells are cultured in the presence of various concentrations of this compound.

  • Measurement: The amount of p24 antigen released into the cell culture supernatant is quantified, typically using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 value is determined as the concentration of the inhibitor that reduces p24 production by 50% relative to the untreated virus control.

3'-Processing Assay

This biochemical assay was instrumental in the initial discovery of this compound and directly measures the inhibition of the integrase's 3'-processing activity.

  • Substrate: A synthetic DNA substrate mimicking the viral long terminal repeat (LTR) is used. This substrate is labeled with a fluorophore and a quencher[9].

  • Enzyme: Recombinant HIV-1 integrase is added to the reaction.

  • Inhibition: The assay is performed in the presence of varying concentrations of this compound.

  • Measurement: In the absence of an inhibitor, the integrase cleaves the DNA substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal. The inhibitory activity of this compound is measured by the reduction in this fluorescent signal.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the 3'-processing activity by 50%, is calculated. This compound has a reported IC50 of 15 nM in this assay[1].

References

In Vitro Cellular Cytotoxicity Profile of BI 224436: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cellular cytotoxicity profile of BI 224436, a novel, first-in-class non-catalytic site integrase inhibitor (NCINI) of Human Immunodeficiency Virus 1 (HIV-1). This compound presents a distinct mechanism of action compared to traditional integrase strand transfer inhibitors (INSTIs) by binding to a conserved allosteric pocket on the HIV-1 integrase. This document synthesizes available data on its cytotoxic effects, details relevant experimental protocols, and visualizes key processes to support further research and development.

Quantitative Cytotoxicity Data

This compound generally exhibits low cellular cytotoxicity in vitro, indicating a high therapeutic index. The 50% cytotoxic concentration (CC50) values have been determined across various human cell lines, as summarized below. The high CC50 values contrast sharply with its potent antiviral efficacy (EC50), which is in the low nanomolar range.

Cell LineAssay DurationCC50 (µM)Selectivity Index (CC50/EC50)Reference
C8166 (Human T-cell line)3 days97 - 110~6,500[1][2]
PBMCs (Peripheral Blood Mononuclear Cells)7 days>120>8,000[1]
MT2 (Human T-cell leukemia line)Not Specified>50Not Specified[3]
TZM-bl (HeLa cell line derivative)Not Specified>50Not Specified[3]
General Assessment Not Specified>90Not Specified[1][4][5][6][7]

Note: The Selectivity Index is calculated based on an antiviral EC50 of approximately 15 nM.

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

This compound's mechanism is distinct from catalytic site inhibitors. It binds to an allosteric pocket at the dimer interface of the integrase's catalytic core domain.[2][8] This binding has a dual effect:

  • Inhibition of 3'-Processing: It directly inhibits the 3'-processing step, where the integrase excises a dinucleotide from each 3'-end of the viral DNA, a prerequisite for integration into the host genome.[2][8][9]

  • Disruption of Host Factor Interaction: The allosteric binding prevents the crucial protein-protein interaction between the HIV-1 integrase and the host cell's Lens Epithelium-Derived Growth Factor (LEDGF/p75), a cofactor essential for guiding the pre-integration complex to the host chromatin.[2][9]

This allosteric inhibition effectively halts viral replication. The high cytotoxicity threshold suggests this mechanism is highly specific to the viral enzyme and does not significantly impact host cell viability.

cluster_virus HIV-1 Replication Cycle cluster_inhibition Inhibition by this compound vDNA Viral DNA PIC Pre-Integration Complex (Integrase + vDNA) vDNA->PIC Integrase HIV-1 Integrase Integrase->PIC LEDGF Host LEDGF/p75 PIC_LEDGF PIC-LEDGF Complex LEDGF->PIC_LEDGF PIC->PIC_LEDGF Binding Integration Viral DNA Integration PIC_LEDGF->Integration Tethering to Chromatin Host_Genome Host Cell Genome Host_Genome->Integration BI224436 This compound BI224436->Integrase Allosteric Binding BI224436->PIC_LEDGF Prevents Formation

Caption: Mechanism of this compound action on HIV-1 integrase.

Experimental Protocols

The primary method cited for evaluating the cellular cytotoxicity of this compound is the MTT assay, a colorimetric technique that measures cell metabolic activity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding:

    • Culture the chosen cell line (e.g., C8166, PBMCs) under standard conditions.

    • Seed cells into a 96-well microtiter plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell adherence and recovery.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the various concentrations of this compound. Include wells with untreated cells (negative control) and a vehicle control.

  • Incubation:

    • Incubate the plate for a specified period, typically corresponding to the duration used in antiviral assays (e.g., 3 days for C8166 cells or 7 days for PBMCs).[1]

  • MTT Addition and Incubation:

    • Following the treatment period, add MTT reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the CC50 value.

A similar method using a water-soluble tetrazolium salt (WST) has also been employed, which follows a comparable workflow but typically does not require a separate solubilization step.[3]

cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Analysis start Start seed Seed Cells in 96-well Plate start->seed end End incubate1 Incubate Overnight seed->incubate1 treat Add Serial Dilutions of this compound incubate1->treat incubate2 Incubate for 3-7 Days treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4 Hours add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance solubilize->read calculate Calculate CC50 read->calculate calculate->end

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

References

An In-Depth Technical Guide to BI 224436: A Non-Catalytic Site HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical data of BI 224436, a novel, potent, and selective allosteric inhibitor of HIV-1 integrase. This document is intended for researchers, scientists, and drug development professionals working in the field of HIV therapeutics.

Core Compound Information

This compound is a first-in-class non-catalytic site integrase inhibitor (NCINI) that advanced to clinical trials.[1][2] Its unique mechanism of action sets it apart from previously approved integrase strand transfer inhibitors (INSTIs).

Chemical Formula: C₂₇H₂₆N₂O₄[2]

Molecular Weight: 442.52 g/mol [2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueDescription
IC₅₀ (LTR-cleavage assay) 15 nM[1]Concentration causing 50% inhibition of the HIV-1 integrase 3'-processing activity.
EC₅₀ (Antiviral Potency) 11 - 27 nM[1]Effective concentration causing 50% inhibition of viral replication in a panel of wild-type and recombinant viruses.
CC₅₀ (Cytotoxicity) 110,000 nM[1]Concentration causing 50% cytotoxicity in MTT-C8166 cells.
Human Serum Shift (ssEC₅₀) 2.1-fold[1]Fold change in EC₅₀ in the presence of 50% human serum.
CYP2C9 Inhibition (IC₅₀) 20 µM[1]Concentration causing 50% inhibition of the cytochrome P450 2C9 enzyme.

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueSpecies
Solubility (pH 2.0-6.8) >0.84 mg/mL[1]-
Caco-2 Permeability (A-B) 14 x 10⁻⁶ cm/s[1]-
Human Hepatocyte Stability (% QH) 13%[1]Human
Oral Bioavailability (F) 54%[3]Rat
82%Monkey
81%Dog
Plasma Protein Binding 84.3%[1]Human
97.3%[1]Mouse
98.2%[1]Rat

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral effect through a novel allosteric inhibition mechanism.[2] Unlike INSTIs that bind to the catalytic site of HIV-1 integrase, this compound binds to a conserved, allosteric pocket at the dimer interface of the integrase's catalytic core domain.[1] This binding has two main consequences:

  • Inhibition of 3'-Processing: It directly inhibits the 3'-processing step of the viral DNA, which is an essential step for its integration into the host genome.[1]

  • Disruption of Protein-Protein Interaction: It prevents the interaction between HIV-1 integrase and the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1] LEDGF/p75 is a cellular cofactor that tethers the pre-integration complex (PIC) to the host chromatin, guiding the integration of viral DNA into active transcription units. By blocking this interaction, this compound disrupts the proper trafficking and integration of the viral DNA.

The following diagram illustrates the HIV-1 integration pathway and the inhibitory action of this compound.

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Mechanism of this compound vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription PIC Pre-integration Complex (PIC) vDNA->PIC PIC Assembly nucPIC Nuclear PIC PIC->nucPIC Nuclear Import provirus Integrated Provirus nucPIC->provirus Integration LEDGF LEDGF/p75 nucPIC->LEDGF Tethering chromatin Host Chromatin LEDGF->chromatin BI224436 This compound IN Integrase BI224436->IN Allosteric Binding IN->LEDGF Blocks Interaction

Caption: HIV-1 Integration Pathway and Mechanism of this compound Inhibition.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the preclinical evaluation of this compound. These protocols are based on standard industry practices and published research.

HIV-1 Integrase 3'-Processing Assay

This assay measures the ability of a compound to inhibit the initial step of viral DNA integration, the 3'-end processing, catalyzed by the HIV-1 integrase enzyme. A common method is a fluorescence resonance energy transfer (FRET)-based assay.

  • Reagents and Materials:

    • Recombinant HIV-1 Integrase enzyme.

    • Fluorescently labeled DNA oligonucleotide substrate mimicking the viral LTR end. This is typically a duplex with a fluorophore on one strand and a quencher on the other in close proximity.

    • Assay buffer (e.g., containing HEPES, DTT, MgCl₂, NaCl).

    • This compound or other test compounds.

    • 384-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microplate, add the HIV-1 integrase enzyme to each well.

    • Add the diluted this compound or control vehicle to the wells and incubate for a defined period (e.g., 30 minutes at room temperature) to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding the FRET-labeled DNA substrate to each well.

    • Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

    • Measure the fluorescence intensity. Cleavage of the DNA substrate by the integrase separates the fluorophore and quencher, leading to an increase in fluorescence.

    • Calculate the percent inhibition of integrase activity for each compound concentration and determine the IC₅₀ value.

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a barrier with properties similar to the intestinal epithelium.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the transport buffer containing a known concentration of this compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the experiment, collect samples from the apical chamber.

    • Analyze the concentration of this compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Hepatocyte Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver cells, providing an indication of its hepatic clearance.

  • Preparation:

    • Thaw cryopreserved human hepatocytes and determine cell viability.

    • Prepare a suspension of hepatocytes in incubation medium (e.g., Williams' Medium E).

    • Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the incubation medium.

  • Incubation:

    • Pre-warm the hepatocyte suspension and the compound solution to 37°C.

    • Initiate the reaction by adding the this compound solution to the hepatocyte suspension. The final concentration of the organic solvent should be low (e.g., <0.5%).

    • Incubate the mixture at 37°C in a shaking water bath.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the suspension.

    • Immediately stop the metabolic activity in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to pellet the cellular debris.

    • Analyze the supernatant for the concentration of the parent compound (this compound) using LC-MS/MS.

    • Determine the rate of disappearance of this compound and calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Experimental Workflow Visualization

The following diagram provides a logical workflow for assessing the antiviral activity of a compound like this compound.

Antiviral_Assay_Workflow start Start prepare_cells Prepare Target Cells (e.g., PBMCs, TZM-bl) start->prepare_cells prepare_virus Prepare HIV-1 Stock start->prepare_virus prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound infect_cells Infect Cells with HIV-1 in the presence of this compound prepare_cells->infect_cells prepare_virus->infect_cells prepare_compound->infect_cells incubate Incubate for 3-7 days infect_cells->incubate measure_activity Measure Antiviral Activity (e.g., p24 ELISA, Luciferase Assay) incubate->measure_activity data_analysis Data Analysis: Calculate EC50 measure_activity->data_analysis end End data_analysis->end

Caption: General Workflow for an In Vitro HIV-1 Antiviral Activity Assay.

References

A Technical Guide to the Pharmacokinetics and Elimination Half-Life of BI 224436

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties and elimination half-life of BI 224436, a pioneering non-catalytic site integrase inhibitor (NCINI) of HIV-1. The information is compiled from preclinical and clinical studies to support further research and development in antiretroviral therapy.

Introduction

This compound is an investigational antiretroviral drug that targets the HIV-1 integrase enzyme, a critical component for viral replication. Unlike previously approved integrase strand transfer inhibitors (INSTIs), this compound binds to a conserved allosteric pocket on the catalytic core domain of the integrase.[1][2] This unique mechanism of action involves the inhibition of the 3'-processing step of viral DNA integration and prevents the essential interaction between the integrase and the host cell's lens epithelium-derived growth factor (LEDGF), a crucial cofactor for viral replication.[2][3] The development of this compound was advanced to a Phase 1a clinical trial, making it the first NCINI to reach this stage.[4]

Pharmacokinetic Data

The pharmacokinetic profile of this compound has been evaluated in several preclinical species and in a first-in-human clinical trial. The following tables summarize the key quantitative data.

Preclinical Pharmacokinetics

This compound exhibited favorable pharmacokinetic profiles in various animal models, demonstrating good oral bioavailability and metabolic stability.[4][5]

SpeciesDoseHalf-Life (t½)Oral Bioavailability (F)Clearance (CL)Reference
Rat0.2 mg/kg i.v.; 0.4 mg/kg p.o.8.8 h54%0.7% of hepatic blood flow[4]
MonkeyNot SpecifiedNot Specified82%23% of hepatic blood flow[5]
DogNot SpecifiedNot Specified81%8% of hepatic blood flow[5]
Human Pharmacokinetics (Phase 1a Clinical Trial)

A double-blind, placebo-controlled, single rising dose trial was conducted in healthy male volunteers to assess the safety and pharmacokinetics of an oral solution of this compound. Doses ranged from 6.2 mg to 200 mg.[6]

ParameterValueDetailsReference
Absorption (Tmax) Median 0.5 h (range 0.25 - 1.5 h)Rapidly absorbed following oral administration.[6]
Elimination Half-Life (t½) 7.11 h (arithmetic mean)Consistent across all dose groups (range 6.38 h to 7.85 h). A simulated half-life of 7 hours was also reported.[1][6][1][6]
Dose Proportionality Cmax, AUC0-∞, AUC0-24, and AUC0-tz increased in a dose-proportional manner over the 6.2 to 200 mg dose range.Low inter-subject variability (geometric CV% < 33%).[6]

Experimental Protocols

The following section details the methodologies employed in the key pharmacokinetic and mechanistic studies cited in this guide.

Preclinical Pharmacokinetic Studies
  • Animal Models: All animal experiments were reviewed and approved by the respective Animal Care and Use Committees.[7]

  • Formulation: For oral pharmacokinetic studies, this compound was formulated as a solution.[4]

  • Administration: Intravenous (i.v.) and oral (p.o.) routes were used for administration.[4]

  • Sample Analysis: The concentration of this compound in plasma samples was determined using validated analytical methods, likely liquid chromatography-mass spectrometry (LC-MS), although the specific method is not detailed in the provided search results.

  • Pharmacokinetic Calculations: Pharmacokinetic parameters were calculated using standard non-compartmental analysis software.

Phase 1a Human Clinical Trial
  • Study Design: A double-blind, placebo-controlled, single ascending dose trial.[6]

  • Participants: Healthy male volunteers.[6]

  • Dose Cohorts: Six ascending consecutive dose cohorts (6.2, 12.5, 25, 50, 100, and 200 mg of this compound). Within each cohort, six subjects received this compound and two received a placebo.[6]

  • Formulation: An oral solution of this compound was administered.[6]

  • Pharmacokinetic Sampling: Blood samples were collected at various time points post-dose to determine the plasma concentrations of this compound.

  • Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.[6]

In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Assays
  • Metabolic Stability: Assessed using human and rat liver microsomes.[4]

  • Cell Permeability: Evaluated using Caco-2 cell monolayers to predict intestinal absorption.[4]

  • Cytochrome P450 (CYP) Inhibition: The potential for drug-drug interactions was assessed by measuring the inhibition of major CYP isoforms (e.g., 3A4, 2D6).[4]

  • Solubility: Determined at different pH values to mimic physiological conditions.[4]

  • Protein Binding: Plasma protein binding was determined to understand the fraction of unbound, active drug.[3]

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is distinct from that of INSTIs. It functions as an allosteric inhibitor of HIV-1 integrase.

HIV_Lifecycle_and_BI224436_Inhibition cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Mechanism of this compound RT Reverse Transcription (Viral RNA -> Viral DNA) PIC Pre-integration Complex (PIC) (Viral DNA + Integrase) RT->PIC Integration Integration of Viral DNA into Host Genome PIC->Integration 2. Nuclear Import Inhibition_Point Inhibition of 3'-Processing Transcription Transcription (Viral DNA -> Viral RNA) Integration->Transcription LEDGF_Block Blocks Integrase-LEDGF Interaction Assembly New Virion Assembly Transcription->Assembly 3. Translation & Assembly HIV_Virion HIV Virion Entry Viral Entry HIV_Virion->Entry 1. Binding & Fusion Uncoating Uncoating Entry->Uncoating Uncoating->RT Budding Budding & Maturation Assembly->Budding BI224436 This compound BI224436->Inhibition_Point BI224436->LEDGF_Block

HIV Lifecycle and the inhibitory action of this compound.

The diagram above illustrates the HIV replication cycle and highlights the stages inhibited by this compound. Specifically, this compound acts within the pre-integration complex by binding to an allosteric site on the HIV integrase.

BI224436_Mechanism cluster_integrase HIV-1 Integrase Catalytic Core Domain cluster_process Normal Viral Integration Process cluster_inhibition Inhibition by this compound Integrase Integrase Dimer Active_Site Catalytic Site Three_Prime_Processing 3'-Processing of Viral DNA Active_Site->Three_Prime_Processing Catalyzes Allosteric_Site Allosteric Pocket (LEDGF Binding Site) Conformational_Change Conformational Change in Integrase Allosteric_Site->Conformational_Change Induces LEDGF_Binding_Blocked LEDGF/p75 Viral_DNA Viral DNA Viral_DNA->Active_Site Binds to LEDGF Host Factor LEDGF/p75 LEDGF->Allosteric_Site Binds to BI224436 This compound BI224436->Allosteric_Site Binds to BI224436->LEDGF_Binding_Blocked Competitively Blocks Binding of Integration Integration into Host DNA Three_Prime_Processing->Integration Leads to Inhibition_3_Prime 3'-Processing Conformational_Change->Inhibition_3_Prime Inhibits

Mechanism of this compound allosteric inhibition of HIV-1 integrase.

This diagram details the molecular interactions at the heart of this compound's function. By occupying the allosteric pocket, this compound induces a conformational change in the integrase enzyme that prevents the catalytic site from properly processing the 3' ends of the viral DNA. Furthermore, it physically blocks the binding of the host protein LEDGF/p75, which is essential for guiding the pre-integration complex to active chromatin for efficient integration. This dual-action mechanism effectively halts the integration of the viral genome into the host cell's DNA.

References

BI 224436: A Deep Dive into the Allosteric Inhibition of HIV Integrase 3'-Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI 224436, a pioneering non-catalytic site integrase inhibitor (NCINI) of HIV-1. We will explore its unique mechanism of action, focusing on the inhibition of the 3'-processing step of HIV integrase, present key quantitative data, and detail the experimental methodologies used in its characterization.

Executive Summary

This compound is a potent and selective inhibitor of HIV-1 integrase that operates through a mechanism distinct from currently approved integrase strand transfer inhibitors (INSTIs).[1][2] It binds to a conserved allosteric pocket at the dimer interface of the catalytic core domain of the integrase enzyme.[3][4] This binding event effectively inhibits the 3'-processing activity of integrase, a critical step in the viral replication cycle where the enzyme removes a dinucleotide from each 3'-end of the viral DNA.[3][5][6] Developed by Boehringer Ingelheim, this compound was the first NCINI to advance into clinical trials.[5][7] Its discovery and preclinical profiling have provided valuable insights into a novel class of antiretroviral agents.

Mechanism of Action: Allosteric Inhibition of 3'-Processing

HIV integrase catalyzes two key reactions: 3'-processing and strand transfer.[5][8] this compound specifically targets the 3'-processing step. Unlike INSTIs, which bind to the catalytic active site, this compound occupies an allosteric pocket.[3][7] This binding induces a conformational change in the enzyme that prevents it from effectively engaging with and cleaving the viral long terminal repeat (LTR) DNA. The inhibition of 3'-processing prevents the proper preparation of the viral DNA for integration into the host genome, thereby halting the replication process.

Mechanism of this compound Action cluster_0 HIV Replication Cycle cluster_1 This compound Inhibition HIV_Integrase HIV Integrase 3P_Step 3'-Processing HIV_Integrase->3P_Step Viral_DNA Viral DNA (vDNA) Viral_DNA->3P_Step Processed_vDNA Processed vDNA 3P_Step->Processed_vDNA Strand_Transfer Strand Transfer Processed_vDNA->Strand_Transfer Integrated_Provirus Integrated Provirus Strand_Transfer->Integrated_Provirus BI_224436 This compound Allosteric_Site Allosteric Pocket BI_224436->Allosteric_Site Binds to Allosteric_Site->3P_Step Inhibits

Caption: Mechanism of this compound targeting the HIV integrase 3'-processing step.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key findings.

ParameterValueAssay TypeSource
IC50 15 nMLTR-Cleavage Assay (3'-processing)[2][3][4][6]
EC50 <15 nMAgainst various HIV-1 laboratory strains[1][2][9]
EC50 11-27 nMAgainst wild-type and recombinant viruses[3][6]
EC95 (serum-shifted) 22-75 nMIn the presence of 50% human serum[1][2][9]
Cellular Cytotoxicity (CC50) >90 µM[1][2][9]
Strand Transfer Inhibition (IC50) >50 µMEnzymatic Assay[9]

Experimental Protocols

The primary assay used to identify and characterize this compound was a fluorescence-based enzymatic assay measuring the 3'-processing activity of HIV-1 integrase.

3'-Processing Fluorescence-Based Assay

Objective: To measure the ability of a compound to inhibit the 3'-processing activity of recombinant HIV-1 integrase.

Principle: This assay utilizes a synthetic DNA substrate that mimics the viral LTR end. The substrate is a double-stranded oligonucleotide with a fluorophore on one end and a quencher on the other. In the absence of enzymatic activity, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon 3'-processing by HIV integrase, a dinucleotide attached to the quencher is cleaved and released. This separation of the fluorophore and quencher leads to an increase in fluorescence, which is directly proportional to the enzyme's activity.

Materials:

  • Recombinant HIV-1 Integrase

  • LTR DNA substrate: A 31-mer oligonucleotide modified at the 5' end with a fluorophore (e.g., rhodamine red-X) and a complementary 31-mer modified at the 3' end with a black hole quencher (BHQ).[6][9]

  • Assay Buffer: Containing appropriate salts (e.g., MnCl2 or MgCl2) and buffering agents.

  • Test Compound (this compound) and controls (e.g., known inhibitors, DMSO).

  • 96-well or 384-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO.

  • Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the LTR DNA substrate, and the test compound or control.

  • Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 integrase to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 60 minutes).

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the dose-response data to a suitable equation.

3'-Processing Assay Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Set up Reaction in Microplate (Buffer, Substrate, Compound) Compound_Prep->Reaction_Setup Enzyme_Addition Add HIV Integrase Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Fluorescence_Read Read Fluorescence Incubation->Fluorescence_Read Data_Analysis Calculate % Inhibition and IC50 Fluorescence_Read->Data_Analysis End End Data_Analysis->End

Caption: A simplified workflow for the 3'-processing enzymatic assay.

Conclusion

This compound represents a significant advancement in the field of HIV therapeutics by validating a novel mechanism of integrase inhibition. Its allosteric mode of action and specific targeting of the 3'-processing step provide a distinct profile from catalytic site inhibitors. The data and methodologies presented in this guide offer a foundational understanding for researchers and drug developers working on the next generation of antiretroviral agents. While the clinical development of this compound itself was discontinued, the knowledge gained from its study continues to inform the design and discovery of new NCINIs.

References

Development of BI 224436: A 3-Quinolineacetic Acid Derivative as a Novel HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BI 224436 is a potent, first-in-class, non-catalytic site integrase inhibitor (NCINI) that emerged from a 3-quinolineacetic acid derivative series. It exhibits a novel mechanism of action, binding to an allosteric pocket on HIV-1 integrase, thereby inhibiting the crucial 3'-processing step of viral DNA integration and disrupting the interaction with the host cofactor LEDGF/p75. This document provides a comprehensive overview of the development of this compound, detailing its preclinical profile, including quantitative efficacy, safety, and pharmacokinetic data. Detailed methodologies for key experiments are provided, and critical signaling pathways and experimental workflows are visualized to offer a clear and in-depth understanding of this promising antiretroviral agent.

Introduction

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome.[1] While integrase strand transfer inhibitors (INSTIs) have become a cornerstone of antiretroviral therapy, the emergence of drug resistance necessitates the development of new agents with distinct mechanisms of action.[2] this compound, a 3-quinolineacetic acid derivative, represents a significant advancement in this area as the first non-catalytic site integrase inhibitor (NCINI) to enter clinical development.[1][3] It was identified through a high-throughput screening campaign targeting the 3'-processing activity of HIV-1 integrase.[1]

Mechanism of Action

Unlike INSTIs that target the catalytic site of integrase, this compound binds to a conserved allosteric pocket at the dimer interface of the catalytic core domain.[4][5] This binding has a dual effect:

  • Inhibition of 3'-Processing: It prevents the enzyme from carrying out the 3'-dinucleotide processing of the viral DNA, a critical step for subsequent integration.[4][5]

  • Disruption of LEDGF/p75 Interaction: The allosteric binding site for this compound overlaps with the interaction site for the lens epithelium-derived growth factor (LEDGF/p75), a host cell protein essential for tethering the pre-integration complex to the host chromatin.[2][6] By blocking this interaction, this compound further impedes the integration process.

This unique mechanism of action suggests that this compound could be effective against HIV-1 strains resistant to existing INSTIs.[2]

cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of this compound Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Nuclear Import Nuclear Import Pre-Integration Complex (PIC)->Nuclear Import HIV-1 Integrase HIV-1 Integrase Integration Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus 3'-Processing 3'-Processing Strand Transfer Strand Transfer This compound This compound This compound->HIV-1 Integrase Binds to allosteric site This compound->HIV-1 Integrase Blocks LEDGF/p75 interaction This compound->3'-Processing Inhibits LEDGF/p75 LEDGF/p75 HIV-1 Integrase->LEDGF/p75 Interacts with HIV-1 Integrase->3'-Processing Catalyzes 3'-Processing->Strand Transfer

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The preclinical development of this compound involved extensive in vitro and in vivo characterization. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity and Cytotoxicity
ParameterValueCell Type/Virus StrainReference
EC50 <15 nMVarious HIV-1 laboratory strains[2][7]
11-27 nMPanel of wild-type and recombinant viruses[4][5]
EC95 (serum-shifted) 22 - 75 nMIn the presence of 50% human serum[2][7]
CC50 >90 µM[2][7]
110,000 nMMTT-C8166[4]
Table 2: Enzymatic Inhibition
ParameterValueAssayReference
IC50 15 ± 4 nMLTR 3'-processing assay[2]
11 ± 1 nMIntegrase-LEDGF interaction assay[2]
>50 µMIntegrase strand transfer assay[2]
Table 3: In Vitro ADME Properties
ParameterValueSpeciesReference
Solubility (pH 2.0) >752 µg/mL[4]
Solubility (pH 6.8) >848 µg/mL[4]
Caco-2 Permeability (A-B) 14 x 10-6 cm/s[4][5]
Caco-2 Efflux Ratio 0.3[4]
Plasma Protein Binding 84.3%Human[4]
97.3%Mouse[4]
98.2%Rat[4]
78%Dog[4]
75.5%Monkey[4]
Microsomal Stability (%QH) 14%Human[4]
6.4%Mouse[4]
7%Rat[4]
11%Dog[4]
16%Monkey[4]
Hepatocyte Stability (%QH) 13%Human[4]
12%Mouse[4]
9%Rat[4]
CYP2C9 Inhibition (IC50) 20 µM[4][5]
Table 4: In Vivo Pharmacokinetic Properties
ParameterMouseRatMonkeyDogReference
Clearance (%QH) 0.80.7238[4][7][8]
Vss (L/kg) 0.200.450.540.88[4]
t1/2 (h) 2.68.81.45.9[4]
Cmax (µM) 15134.812[4]
AUC (µM*h) 99756.324[4]
Oral Bioavailability (F %) 100548281[4][7][8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide summaries of the key methodologies used in the preclinical evaluation of this compound, based on available literature.

HIV-1 Integrase LTR 3'-Processing Assay

This enzymatic assay was central to the discovery of this compound.

  • Principle: The assay measures the ability of HIV-1 integrase to cleave a dinucleotide from the 3' end of a long terminal repeat (LTR) DNA substrate.

  • General Procedure:

    • A biotinylated double-stranded oligonucleotide mimicking the HIV-1 LTR is immobilized on an avidin-coated plate.

    • Recombinant HIV-1 integrase is added to the wells in the presence of a divalent cation (e.g., Mn2+ or Mg2+).

    • The test compound (this compound) at various concentrations is added to the reaction mixture.

    • The reaction is incubated to allow for the 3'-processing to occur.

    • The amount of unprocessed LTR substrate remaining is quantified, often using a time-resolved fluorescence-based detection method. A decrease in the signal from the cleaved product or an increase in the signal from the unprocessed substrate indicates inhibition.

Cellular Antiviral Assay

This assay determines the potency of the compound in a cell-based model of HIV-1 infection.

  • Principle: The assay measures the inhibition of HIV-1 replication in a susceptible cell line.

  • General Procedure:

    • Host cells (e.g., MT-4 cells or peripheral blood mononuclear cells) are seeded in microtiter plates.

    • Cells are infected with a laboratory-adapted or clinical isolate of HIV-1.

    • The test compound is added at a range of concentrations.

    • The plates are incubated for a period of 3-5 days to allow for viral replication.

    • Viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the supernatant using an ELISA, or by using a reporter virus that expresses an enzyme like luciferase.

    • The 50% effective concentration (EC50) is calculated from the dose-response curve.

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a drug candidate.

  • Principle: The assay measures the transport of a compound across a monolayer of Caco-2 cells, which differentiate to form a polarized epithelial layer with tight junctions, mimicking the human intestinal barrier.

  • General Procedure:

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a confluent monolayer.

    • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side (representing the intestinal lumen) to measure transport to the basolateral (B) side (representing the blood).

    • Samples are taken from the basolateral compartment at various time points.

    • To assess efflux, the compound is added to the basolateral side, and transport to the apical side is measured.

    • The concentration of the compound in the samples is determined by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins.

  • Principle: Equilibrium dialysis is used to separate the unbound fraction of a drug from the protein-bound fraction.

  • General Procedure:

    • A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

    • One chamber is filled with plasma (from the species of interest) spiked with the test compound.

    • The other chamber is filled with a protein-free buffer.

    • The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane into the buffer chamber.

    • The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

    • The percentage of plasma protein binding is calculated from the difference in concentrations.

In Vivo Pharmacokinetic Studies

These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound in animal models.

  • Principle: The drug is administered to animals (e.g., rats, dogs, monkeys), and blood samples are collected over time to determine the drug's concentration profile.

  • General Procedure:

    • The compound is formulated for intravenous (IV) and oral (PO) administration.

    • A cohort of animals receives an IV dose, and another receives a PO dose.

    • Blood samples are collected at predetermined time points after dosing.

    • Plasma is separated from the blood samples, and the concentration of the drug is quantified using LC-MS/MS.

    • Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) are calculated.

    • Oral bioavailability (F) is determined by comparing the AUC from the PO dose to the AUC from the IV dose.

cluster_0 Preclinical Drug Development Workflow cluster_1 Key Assays Target Identification Target Identification High-Throughput Screening High-Throughput Screening Target Identification->High-Throughput Screening Hit-to-Lead Optimization Hit-to-Lead Optimization High-Throughput Screening->Hit-to-Lead Optimization Lead Candidate (this compound) Lead Candidate (this compound) Hit-to-Lead Optimization->Lead Candidate (this compound) In Vitro Characterization In Vitro Characterization Lead Candidate (this compound)->In Vitro Characterization In Vivo Studies In Vivo Studies In Vitro Characterization->In Vivo Studies Clinical Development Clinical Development In Vivo Studies->Clinical Development Enzymatic Assays Enzymatic Assays Cellular Antiviral Assays Cellular Antiviral Assays ADME Assays ADME Assays Pharmacokinetic Studies Pharmacokinetic Studies

Figure 2: Generalized Experimental Workflow.

Conclusion

This compound, a 3-quinolineacetic acid derivative, is a pioneering non-catalytic site HIV-1 integrase inhibitor with a distinct and compelling mechanism of action.[2][3] Its potent antiviral activity, favorable in vitro ADME profile, and excellent pharmacokinetic properties in multiple preclinical species underscore its potential as a valuable therapeutic agent.[4][7][8] The comprehensive data presented in this guide highlight the rigorous and systematic approach taken in the development of this compound. While its clinical development was eventually discontinued, the insights gained from this program have significantly advanced our understanding of allosteric inhibition of HIV-1 integrase and have paved the way for the development of next-generation NCINIs. The detailed methodologies and summarized data serve as a valuable resource for researchers and scientists in the field of antiretroviral drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for BI 224436 In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro assessment of the antiviral activity and cytotoxicity of BI 224436, a non-catalytic site integrase inhibitor (NCINI) of HIV-1.

Introduction

This compound is an investigational antiretroviral drug that inhibits HIV-1 replication by binding to an allosteric pocket on the integrase enzyme.[1][2] This unique mechanism of action, distinct from catalytic site integrase strand transfer inhibitors (INSTIs), makes it a subject of significant interest in HIV research.[1][3] this compound specifically inhibits the 3'-processing step of HIV-1 integrase, a crucial stage in the viral replication cycle where the viral DNA is prepared for integration into the host cell's genome.[3]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound from various studies.

Table 1: In Vitro Antiviral Activity of this compound against HIV-1

Assay TypeCell LineVirus Strain(s)EC50 (nM)Reference(s)
Luciferase Reporter Gene Assay (Luc-RGA)C8166 LTR-LucHxB2, NL4.3, recombinant NL4.3 variants11 - 27[3][4]
p24 Antigen AssayPeripheral Blood Mononuclear Cells (PBMCs)HXB27.2[5]
p24 Antigen AssayPeripheral Blood Mononuclear Cells (PBMCs)NL4.314[5]
p24 Antigen AssayPeripheral Blood Mononuclear Cells (PBMCs)BaL15[5]

Table 2: In Vitro Cytotoxicity and Enzymatic Inhibition of this compound

Assay TypeCell Line/TargetParameterValueReference(s)
MTT AssayC8166 cellsCC50 (nM)110,000[4]
MTT AssayPeripheral Blood Mononuclear Cells (PBMCs)CC50 (µM)> 90[5]
LTR-Cleavage AssayHIV-1 IntegraseIC50 (nM)15[3][4]

Table 3: Effect of Human Serum on this compound Antiviral Activity

ParameterFold-change in EC50Reference(s)
ssEC50 (50% Human Serum)2.1[4][5]

Experimental Protocols

HIV-1 Integrase 3'-Processing (LTR-Cleavage) Assay

This biochemical assay measures the ability of a compound to inhibit the 3'-processing activity of HIV-1 integrase. The assay typically utilizes a synthetic oligonucleotide substrate mimicking the viral long terminal repeat (LTR) DNA sequence, which is labeled with a fluorophore and a quencher. Cleavage of the substrate by the integrase enzyme results in a measurable increase in fluorescence.

Materials:

  • Recombinant HIV-1 Integrase

  • Fluorescently labeled LTR DNA substrate (e.g., 5'-fluorophore, 3'-quencher)

  • Assay Buffer (e.g., 25 mM MOPS pH 7.2, 10 mM MgCl2, 5 mM DTT)

  • This compound or other test compounds

  • DMSO (for compound dilution)

  • 384-well black plates

  • Fluorescence plate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of the compound in assay buffer.

  • Add a small volume (e.g., 2 µL) of each compound dilution to the wells of a 384-well plate. Include no-compound and no-enzyme controls.

  • Add recombinant HIV-1 integrase to each well (except no-enzyme controls) to a final concentration of approximately 200 nM.

  • Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the fluorescently labeled LTR DNA substrate to a final concentration of approximately 100 nM.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths.

  • Monitor the fluorescence kinetically over a period of 60-90 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Luciferase Reporter Gene Assay (Luc-RGA) for Antiviral Activity

This cell-based assay is used to determine the antiviral potency of compounds by measuring the inhibition of HIV-1 replication. It utilizes a cell line (e.g., C8166 or TZM-bl) that contains an integrated copy of the firefly luciferase gene under the control of the HIV-1 LTR promoter. Upon infection with HIV-1, the viral Tat protein activates the LTR promoter, leading to the expression of luciferase. The amount of light produced is proportional to the level of viral replication.

Materials:

  • C8166 LTR-Luc or TZM-bl cells

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • HIV-1 viral stocks (e.g., HxB2, NL4.3)

  • This compound or other test compounds

  • DMSO

  • 96-well clear-bottom white plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Protocol:

  • Seed C8166 LTR-Luc cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 50 µL of the compound dilutions to the appropriate wells. Include virus-only (no compound) and cell-only (no virus) controls.

  • Add 50 µL of a pre-titered amount of HIV-1 virus stock to each well (except cell-only controls).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • After incubation, add 100 µL of luciferase assay reagent to each well.

  • Mix briefly and measure the luminescence using a plate luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • C8166 cells or PBMCs

  • Complete cell culture medium

  • This compound or other test compounds

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells (e.g., 1 x 10^4 C8166 cells per well) in a 96-well plate in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the compound dilutions to the wells. Include cell-only (no compound) controls.

  • Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 3 days).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control.

  • Determine the CC50 value by plotting the percentage of cytotoxicity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

BI_224436_Mechanism_of_Action cluster_virus HIV-1 Life Cycle cluster_drug Drug Intervention Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA (ds) Reverse_Transcription->Viral_DNA Integrase Integrase Viral_DNA->Integrase 3_Prime_Processing 3'-Processing Integrase->3_Prime_Processing Processed_Viral_DNA Processed Viral DNA 3_Prime_Processing->Processed_Viral_DNA Strand_Transfer Strand Transfer (Integration) Processed_Viral_DNA->Strand_Transfer Provirus Provirus Strand_Transfer->Provirus BI_224436 This compound (NCINI) BI_224436->3_Prime_Processing Inhibits

Caption: Mechanism of action of this compound in the HIV-1 life cycle.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition & Analysis Cell_Seeding Seed Cells (e.g., C8166 LTR-Luc) Compound_Addition Add this compound (Serial Dilutions) Cell_Seeding->Compound_Addition Virus_Infection Infect with HIV-1 Compound_Addition->Virus_Infection Incubate Incubate (48-72 hours, 37°C) Virus_Infection->Incubate Lysis_and_Reagent Add Luciferase Reagent Incubate->Lysis_and_Reagent Measure_Luminescence Measure Luminescence Lysis_and_Reagent->Measure_Luminescence Data_Analysis Calculate % Inhibition Determine EC50 Measure_Luminescence->Data_Analysis

Caption: General workflow for the Luciferase Reporter Gene Assay.

Cytotoxicity_Assay_Workflow cluster_setup_cyto Assay Setup cluster_incubation_cyto Incubation cluster_readout_cyto Data Acquisition & Analysis Cell_Seeding_Cyto Seed Cells (e.g., C8166) Compound_Addition_Cyto Add this compound (Serial Dilutions) Cell_Seeding_Cyto->Compound_Addition_Cyto Incubate_Cyto Incubate (72 hours, 37°C) Compound_Addition_Cyto->Incubate_Cyto MTT_Addition Add MTT Reagent Incubate_Cyto->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Measure_Absorbance Measure Absorbance (570nm) Formazan_Solubilization->Measure_Absorbance Data_Analysis_Cyto Calculate % Cytotoxicity Determine CC50 Measure_Absorbance->Data_Analysis_Cyto

Caption: General workflow for the MTT Cytotoxicity Assay.

References

Application Notes and Protocols for BI 224436 in HIV-1 Replication Studies in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 224436 is a potent and selective non-catalytic site integrase inhibitor (NCINI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Unlike integrase strand transfer inhibitors (INSTIs), this compound binds to a conserved allosteric pocket at the dimer interface of the catalytic core domain of HIV-1 integrase.[3][4] This binding mechanism disrupts the early step of 3'-processing of the viral DNA and interferes with the interaction between the integrase and the host cell co-factor Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is crucial for viral replication.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in HIV-1 replication studies using primary human peripheral blood mononuclear cells (PBMCs).

Mechanism of Action

This compound exerts its anti-HIV-1 activity through a dual mechanism:

  • Inhibition of 3'-Processing : By binding to an allosteric site on the integrase enzyme, this compound prevents the enzyme from correctly processing the 3' ends of the viral DNA, a critical step for its integration into the host genome.[3][6]

  • Disruption of Integrase-LEDGF/p75 Interaction : The binding of this compound to the integrase catalytic core domain also sterically hinders the interaction with the host protein LEDGF/p75, which is essential for tethering the pre-integration complex to the host chromatin.[4][5]

This distinct mechanism of action makes this compound an important tool for studying HIV-1 integrase function and for investigating novel therapeutic strategies, particularly against viral strains resistant to other classes of antiretroviral drugs.[7]

Data Presentation

Antiviral Activity of this compound in PBMCs

The following table summarizes the 50% effective concentration (EC50) values of this compound against various HIV-1 strains in PBMCs. The primary endpoint for these assays was the measurement of HIV-1 p24 antigen in the culture supernatant.

HIV-1 StrainCell TypeAssay EndpointEC50 (nM)Reference
HXB2PBMCsp24 Antigen7.2[7]
NL4.3PBMCsp24 Antigen14[7]
BaLPBMCsp24 Antigen15[7]
NL4.3TZM-blLuciferase Reporter566.4[8]
Cytotoxicity Profile of this compound
Cell LineAssayCC50 (nM)Reference
MT2Cell Viability>50,000[8]
TZM-blCell Viability>50,000[8]

Experimental Protocols

Protocol 1: Isolation and Stimulation of PBMCs

This protocol describes the isolation of PBMCs from whole blood and their stimulation for subsequent HIV-1 infection.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Phytohemagglutinin (PHA-P)

  • Interleukin-2 (IL-2)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Dilute whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets.

  • Collect the mononuclear cell layer (buffy coat) and transfer to a new tube.

  • Wash the cells by adding RPMI 1640 and centrifuging at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).

  • Count the cells and adjust the density to 1 x 10^6 cells/mL.

  • Stimulate the PBMCs by adding PHA-P to a final concentration of 5 µg/mL and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.[9][10]

  • After stimulation, wash the cells and resuspend in complete RPMI 1640 medium containing IL-2 (20 U/mL). The cells are now ready for infection.

Protocol 2: HIV-1 Infection of PBMCs and Treatment with this compound

This protocol outlines the infection of stimulated PBMCs with HIV-1 and the subsequent treatment with this compound.

Materials:

  • Stimulated PBMCs (from Protocol 1)

  • HIV-1 viral stock (e.g., NL4.3, BaL)

  • This compound (dissolved in DMSO and diluted in culture medium)

  • 96-well cell culture plates

  • Complete RPMI 1640 medium with IL-2

Procedure:

  • Seed the stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI 1640 medium with IL-2.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 50 µL of the this compound dilutions to the appropriate wells. Include a no-drug control (vehicle only).

  • Add 50 µL of HIV-1 viral stock at a predetermined multiplicity of infection (MOI) to each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired period (typically 5-7 days).

  • On the day of harvest, centrifuge the plate at 300 x g for 5 minutes.

  • Collect the culture supernatant for analysis of HIV-1 replication.

Protocol 3: Quantification of HIV-1 Replication by p24 Antigen ELISA

This protocol describes the measurement of HIV-1 p24 antigen in the culture supernatant as a marker of viral replication.

Materials:

  • HIV-1 p24 Antigen ELISA kit

  • Culture supernatants from Protocol 2

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the HIV-1 p24 Antigen ELISA kit.

  • Briefly, coat the ELISA plate with a capture antibody specific for HIV-1 p24.

  • Add the collected culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detector antibody.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Add the substrate solution and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of p24 antigen in each sample based on the standard curve.

  • Determine the EC50 value of this compound by plotting the percentage of inhibition of p24 production against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of HIV-1 Integration and Inhibition by this compound

HIV_Integration_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Mechanism of this compound RT Reverse Transcription vDNA Viral DNA RT->vDNA PIC Pre-integration Complex (PIC) vDNA->PIC IN Integrase IN->PIC hDNA Host DNA IN->hDNA Prevents 3' processing nuc_import Nuclear Import PIC->nuc_import nuc_import->hDNA Integration provirus Provirus hDNA->provirus Successful Integration LEDGF LEDGF/p75 LEDGF->IN BI224436 This compound BI224436->IN Binds allosterically proc_inhibit 3' Processing Inhibition ledgf_inhibit LEDGF/p75 Interaction Block

Caption: Mechanism of HIV-1 integration and its inhibition by this compound.

Experimental Workflow for this compound Evaluation in PBMCs

Experimental_Workflow start Start isolate_pbms Isolate PBMCs from Whole Blood start->isolate_pbms stimulate_pbms Stimulate PBMCs with PHA isolate_pbms->stimulate_pbms infect_treat Infect with HIV-1 & Treat with this compound stimulate_pbms->infect_treat incubate Incubate for 5-7 Days infect_treat->incubate harvest Harvest Supernatant incubate->harvest p24_elisa Quantify p24 Antigen (ELISA) harvest->p24_elisa analyze Analyze Data & Determine EC50 p24_elisa->analyze end End analyze->end

Caption: Workflow for assessing this compound efficacy in HIV-1 infected PBMCs.

Logical Relationship of this compound's Dual Inhibitory Action

BI224436_Action cluster_effects Inhibitory Effects BI224436 This compound Integrase HIV-1 Integrase (Allosteric Pocket) BI224436->Integrase Binds to Inhibit_3prime Inhibition of 3' Processing Integrase->Inhibit_3prime Block_LEDGF Blockade of Integrase-LEDGF Interaction Integrase->Block_LEDGF HIV_Replication HIV-1 Replication Inhibit_3prime->HIV_Replication Inhibits Block_LEDGF->HIV_Replication Inhibits

Caption: Dual mechanism of this compound leading to inhibition of HIV-1 replication.

References

Application Notes and Protocols for LTR DNA 3'-Processing Assay with BI 224436

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a Long Terminal Repeat (LTR) DNA 3'-processing assay to evaluate the inhibitory activity of BI 224436, a non-catalytic site integrase inhibitor (NCINI) of HIV-1.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. The 3'-processing step involves the endonucleolytic cleavage of a dinucleotide from each 3' end of the viral LTRs. This compound is a potent and selective inhibitor of HIV-1 integrase.[1] Unlike integrase strand transfer inhibitors (INSTIs), this compound is a non-catalytic site integrase inhibitor (NCINI) that binds to a conserved allosteric pocket at the dimer interface of the integrase's catalytic core domain.[2][3] This binding inhibits the 3'-processing activity of the enzyme.[2] These application notes describe a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring the 3'-processing activity of HIV-1 integrase and its inhibition by this compound.

Principle of the Assay

The LTR DNA 3'-processing assay is a biochemical assay that measures the ability of HIV-1 integrase to cleave a synthetic DNA substrate mimicking the viral LTR end. In the homogeneous TR-FRET format, a double-stranded DNA oligonucleotide substrate is used. One strand is labeled with a fluorescent donor (e.g., Europium cryptate) and the complementary strand is labeled with a fluorescent acceptor/quencher (e.g., Black Hole Quencher or a compatible fluorescent dye) in close proximity. In the uncleaved state, FRET occurs, resulting in a specific fluorescent signal. Upon the addition of active HIV-1 integrase, the 3'-processing reaction cleaves the DNA, leading to the separation of the donor and acceptor fluorophores. This separation disrupts FRET, causing a measurable change in the fluorescent signal. The inhibitory potential of compounds like this compound is determined by their ability to prevent this change in fluorescence.

Quantitative Data Summary

The inhibitory activity of this compound on HIV-1 integrase 3'-processing and its antiviral efficacy are summarized in the tables below.

ParameterThis compoundReference Compound (e.g., Raltegravir)
IC50 (LTR 3'-processing) 15 nM[2][4]Not applicable (primarily a strand transfer inhibitor)
Antiviral EC50 11-27 nM[2][4]Varies by assay and cell type
PropertyThis compound
Mechanism of Action Non-catalytic Site Integrase Inhibitor (NCINI)[2][3]
Binding Site Allosteric pocket at the dimer interface of the catalytic core domain[2][3]
Inhibited Step LTR DNA 3'-processing[2]

Experimental Protocols

This section provides a detailed methodology for a homogeneous TR-FRET-based LTR DNA 3'-processing assay to evaluate the inhibitory activity of this compound.

Materials and Reagents
  • Recombinant HIV-1 Integrase: Full-length, purified enzyme.

  • LTR DNA Substrate:

    • Fluorophore-labeled Oligonucleotide: A synthetic oligonucleotide representing a portion of the HIV-1 LTR U5 end, labeled at the 5' end with a long-lifetime fluorescent donor (e.g., Europium cryptate).

    • Quencher-labeled Oligonucleotide: The complementary strand, labeled at the 3' end with a suitable quencher (e.g., Black Hole Quencher-2, BHQ-2®).

  • Assay Buffer: 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 0.05% Nonidet P-40, 30 mM NaCl.[2]

  • This compound: Stock solution in DMSO.

  • Control Inhibitor (optional): A known 3'-processing inhibitor.

  • DMSO: For compound dilutions.

  • 384-well, low-volume, black microplates.

  • A microplate reader capable of time-resolved fluorescence detection.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, DNA, Enzyme, this compound) prep_plates Prepare Assay Plates (Compound Dilutions) prep_reagents->prep_plates add_inhibitor Add this compound/ Controls to Wells prep_plates->add_inhibitor add_enzyme Add HIV-1 Integrase add_inhibitor->add_enzyme pre_incubate Pre-incubation add_enzyme->pre_incubate add_substrate Add LTR DNA Substrate (Initiate Reaction) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_plate Read TR-FRET Signal incubate->read_plate analyze_data Data Analysis (% Inhibition, IC50) read_plate->analyze_data

Caption: Experimental workflow for the LTR DNA 3'-processing assay.

Step-by-Step Procedure
  • Compound Plate Preparation:

    • Prepare serial dilutions of this compound in DMSO. A typical starting concentration for the highest dose would be in the micromolar range, with subsequent 3-fold or 5-fold dilutions.

    • Dispense a small volume (e.g., 50 nL) of the diluted compounds and DMSO (for vehicle control) into the wells of a 384-well assay plate.

  • Reagent Preparation:

    • Prepare the LTR DNA substrate by annealing the fluorophore-labeled and quencher-labeled oligonucleotides in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.

    • Prepare the assay buffer as described in the "Materials and Reagents" section.

    • Dilute the recombinant HIV-1 integrase and the annealed LTR DNA substrate to their final working concentrations in the assay buffer.

  • Assay Protocol:

    • Add HIV-1 integrase solution to each well of the assay plate containing the pre-spotted compounds.

    • Allow the plate to incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the 3'-processing reaction by adding the LTR DNA substrate to all wells.

    • Include appropriate controls:

      • No-enzyme control: Wells containing assay buffer and LTR DNA substrate but no integrase (represents 100% inhibition).

      • No-inhibitor (vehicle) control: Wells containing integrase, LTR DNA substrate, and DMSO (represents 0% inhibition).

    • Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Measure the time-resolved fluorescence signal using a plate reader.

    • Set the reader to excite the donor fluorophore (e.g., at 340 nm for Europium) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay (e.g., 50-100 µs) to minimize background fluorescence.

Data Analysis
  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal.

    • Ratio = (Acceptor Emission Signal / Donor Emission Signal) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * [1 - (Ratio_compound - Ratio_no-enzyme) / (Ratio_vehicle - Ratio_no-enzyme)]

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Signaling Pathway and Mechanism of Inhibition

This compound inhibits a key step in the HIV-1 integration pathway. The following diagram illustrates the mechanism of action.

mechanism_of_inhibition cluster_pathway HIV-1 Integration Pathway cluster_inhibition Inhibition by this compound viral_dna Viral DNA (LTR ends) pic Pre-integration Complex (PIC) viral_dna->pic integrase HIV-1 Integrase integrase->pic processing 3'-Processing pic->processing Catalyzes processed_dna Processed Viral DNA processing->processed_dna nuclear_import Nuclear Import processed_dna->nuclear_import strand_transfer Strand Transfer nuclear_import->strand_transfer host_dna Host Cell DNA host_dna->strand_transfer integrated_provirus Integrated Provirus strand_transfer->integrated_provirus bi224436 This compound bi224436->inhibition_node Binds to allosteric site on Integrase inhibition_node->processing Inhibits

References

Application Note: High-Throughput Screening for Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay with BI 224436

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between the human immunodeficiency virus type 1 (HIV-1) integrase (IN) and the host-cell transcriptional coactivator lens epithelium-derived growth factor (LEDGF/p75) is crucial for the integration of the viral DNA into the host genome, a key step in the viral replication cycle.[1] This protein-protein interaction (PPI) has emerged as a promising target for the development of novel antiretroviral therapies. Unlike traditional integrase strand transfer inhibitors (INSTIs), compounds that disrupt the IN-LEDGF/p75 interaction act at a non-catalytic site.[2][3]

BI 224436 is a first-in-class non-catalytic site integrase inhibitor (NCINI) that binds to an allosteric pocket at the dimer interface of the IN catalytic core domain.[4][5] This binding not only inhibits the 3'-processing step of integration but also effectively prevents the interaction with LEDGF/p75.[5] This application note describes a robust and sensitive Homogeneous Time-Resolved Fluorescence (HTRF) assay for studying the IN-LEDGF/p75 interaction and its inhibition by this compound. HTRF technology is well-suited for high-throughput screening (HTS) due to its homogeneous format, high signal-to-background ratio, and reduced interference from assay components.[6]

Principle of the HTRF Assay

The HTRF assay for the IN-LEDGF/p75 interaction is based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore. In this setup, recombinant, tagged versions of IN and LEDGF/p75 are used. For instance, Histidine-tagged (His-tagged) IN and FLAG-tagged LEDGF/p75 can be employed. The assay utilizes specific antibodies conjugated to HTRF donor and acceptor fluorophores. An anti-His6 antibody is labeled with a Europium cryptate (Eu3+) donor, and an anti-FLAG antibody is labeled with an acceptor fluorophore such as XL665.

When IN and LEDGF/p75 interact, the donor and acceptor fluorophores are brought into close proximity. Excitation of the Europium cryptate donor at 320 nm leads to a long-lived energy transfer to the acceptor, which in turn emits a specific, time-resolved signal at 665 nm. In the presence of an inhibitor like this compound, the IN-LEDGF/p75 interaction is disrupted, leading to a decrease in the HTRF signal. The signal is typically measured as a ratio of the acceptor and donor emission wavelengths (665 nm / 620 nm) to normalize for well-to-well variations.

Data Presentation: this compound Inhibition of Integrase-LEDGF/p75 Interaction

The following table summarizes the quantitative data for this compound in the context of the HTRF assay for IN-LEDGF/p75 interaction and its broader antiviral activity.

ParameterValueAssay TypeReference
IC50 11 ± 1 nMHTRF for IN-LEDGF/p75 Interaction[7]
EC50 11-27 nMAntiviral Activity (various HIV-1 strains)[4][8]
CC50 >90 µMCellular Cytotoxicity[3]

Experimental Protocols

This section provides a detailed protocol for performing the HTRF assay to measure the inhibition of the IN-LEDGF/p75 interaction by this compound. This protocol is adapted from established methods for similar inhibitors.[9]

Materials and Reagents
  • Proteins:

    • Recombinant His-tagged HIV-1 Integrase (full-length or catalytic core domain)

    • Recombinant FLAG-tagged LEDGF/p75 (full-length or integrase-binding domain)

  • HTRF Reagents (Cisbio or equivalent):

    • Anti-His6-Europium Cryptate antibody

    • Anti-FLAG-XL665 antibody

  • Compound:

    • This compound (dissolved in DMSO)

  • Assay Buffer:

    • 25 mM Tris, pH 7.4

    • 150 mM NaCl

    • 2 mM MgCl2

    • 0.1% Nonidet P-40

    • 1 mg/ml BSA

  • Plates:

    • 384-well low-volume white plates

  • Instrumentation:

    • HTRF-compatible plate reader

Assay Procedure
  • Compound Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO.

    • Further dilute the compound solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Protein and Reagent Preparation:

    • Dilute His-tagged IN and FLAG-tagged LEDGF/p75 in assay buffer to a working concentration of 20 nM each (for a final concentration of 10 nM in the assay).

    • Dilute the Anti-His6-Europium Cryptate and Anti-FLAG-XL665 antibodies in assay buffer according to the manufacturer's recommendations. A final concentration of 0.45 nM for the donor and 6.6 nM for the acceptor is a good starting point.[9]

  • Assay Assembly (per well of a 384-well plate):

    • Add 5 µL of the diluted this compound solution or control (assay buffer with DMSO) to the wells.

    • Add 5 µL of the 20 nM His-tagged IN solution.

    • Mix gently and incubate for 30 minutes at room temperature to allow for the binding of the inhibitor to the integrase.

    • Add 5 µL of the 20 nM FLAG-tagged LEDGF/p75 solution.

    • Add 5 µL of the antibody mixture (Anti-His6-Europium Cryptate and Anti-FLAG-XL665).

    • The final volume in each well should be 20 µL.

  • Incubation:

    • Seal the plate and incubate overnight at 4°C to allow for the protein-protein interaction and antibody binding to reach equilibrium.[9]

  • Signal Detection:

    • Measure the HTRF signal using a compatible plate reader.

    • Set the excitation wavelength to 320 nm and measure the emission at 620 nm (donor) and 665 nm (acceptor).

    • The HTRF signal is calculated as the ratio of the fluorescence intensity at 665 nm to that at 620 nm, multiplied by 10,000.

  • Data Analysis:

    • Plot the HTRF signal ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

Visualizations

Signaling Pathway and Mechanism of Inhibition

G cluster_0 Normal HIV-1 Integration cluster_1 Inhibition by this compound IN HIV-1 Integrase LEDGF LEDGF/p75 IN->LEDGF Interaction Integration Viral DNA Integration IN->Integration Chromatin Host Chromatin LEDGF->Chromatin Tethering IN_inhibited HIV-1 Integrase LEDGF_unbound LEDGF/p75 IN_inhibited->LEDGF_unbound Interaction Blocked No_Integration Inhibition of Integration IN_inhibited->No_Integration BI224436 This compound BI224436->IN_inhibited Allosteric Binding

Caption: Mechanism of this compound inhibition of the HIV-1 integrase-LEDGF/p75 interaction.

HTRF Assay Experimental Workflow

G cluster_0 Assay Components cluster_1 Assay Steps His_IN His-tagged Integrase Step1 1. Add this compound and His-IN His_IN->Step1 Flag_LEDGF FLAG-tagged LEDGF/p75 Step3 3. Add FLAG-LEDGF Flag_LEDGF->Step3 BI224436 This compound BI224436->Step1 Ab_Donor Anti-His-Eu3+ Step4 4. Add HTRF Antibodies Ab_Donor->Step4 Ab_Acceptor Anti-FLAG-XL665 Ab_Acceptor->Step4 Step2 2. Incubate 30 min Step1->Step2 Step2->Step3 Step3->Step4 Step5 5. Incubate Overnight Step4->Step5 Step6 6. Read HTRF Signal Step5->Step6

Caption: Workflow for the HTRF assay to measure IN-LEDGF/p75 interaction inhibition.

HTRF Assay Principle Diagram

G cluster_0 No Inhibition: High HTRF Signal cluster_1 With this compound: Low HTRF Signal His_IN His-IN Flag_LEDGF FLAG-LEDGF Ab_Donor Anti-His-Eu3+ Ab_Donor->His_IN Binds FRET FRET Ab_Donor->FRET Ab_Acceptor Anti-FLAG-XL665 Ab_Acceptor->Flag_LEDGF Binds Ab_Acceptor->FRET His_IN_inhibited His-IN BI224436 This compound BI224436->His_IN_inhibited Binds Flag_LEDGF_unbound FLAG-LEDGF Ab_Donor_unbound Anti-His-Eu3+ Ab_Donor_unbound->His_IN_inhibited Binds Ab_Acceptor_unbound Anti-FLAG-XL665 Ab_Acceptor_unbound->Flag_LEDGF_unbound Binds No_FRET No FRET

Caption: Principle of the HTRF assay for detecting IN-LEDGF/p75 interaction and its inhibition.

References

BI 224436: A Tool Compound for Investigating Non-Catalytic Site Integrase Inhibitor (NCINI) Resistance in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BI 224436 is a potent and specific non-catalytic site integrase inhibitor (NCINI) of Human Immunodeficiency Virus Type 1 (HIV-1). Unlike integrase strand transfer inhibitors (INSTIs), which target the catalytic site of the integrase enzyme, this compound binds to a conserved allosteric pocket at the dimer interface of the catalytic core domain.[1] This distinct mechanism of action, which primarily inhibits the 3'-processing step of viral DNA integration, makes this compound an invaluable tool for studying HIV-1 integrase function and the emergence of resistance to this novel class of antiretroviral agents.[1][2] This document provides detailed application notes and protocols for utilizing this compound to investigate NCINI resistance.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound against wild-type and resistant HIV-1 strains.

Table 1: In Vitro Efficacy of this compound against Wild-Type HIV-1

Assay TypeVirus Strain(s)Cell LineParameterValueReference
LTR-Cleavage AssayN/AN/AIC5015 nM[1]
Antiviral AssayHxB2, NL4.3PBMCsEC507.2 - 15 nM
Antiviral AssayWild-type and recombinant virusesC8166 LTR-LucEC5011 - 27 nM[1]
Antiviral Assay (with 50% Human Serum)Wild-typeC8166 LTR-LucssEC502.1-fold shift[1]
Cytotoxicity AssayN/AC8166CC50>90 µM[3][4]

Table 2: Activity of this compound against HIV-1 Strains with NCINI Resistance Mutations

Resistance MutationFold Change in EC50Reference
A128T2.9[5]
A128N64[5]
L102F61[5]

Table 3: Activity of this compound against HIV-1 Strains with INSTI Resistance Mutations

INSTI Resistance MutationActivityReference
N155SFull[3]
Q148HFull[3]
E92QFull[3]

Experimental Protocols

Detailed methodologies for key experiments to investigate this compound and NCINI resistance are provided below.

HIV-1 Integrase 3'-Processing Assay (Fluorescence Resonance Energy Transfer - FRET)

This biochemical assay measures the ability of this compound to inhibit the initial step of viral DNA integration, the 3'-end processing of the long terminal repeat (LTR).

Materials:

  • Recombinant HIV-1 Integrase

  • Fluorescently labeled oligonucleotide substrate mimicking the HIV-1 LTR U5 end (e.g., 5'-FAM and 3'-TAMRA quencher)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MnCl2 or MgCl2, 1 mM DTT

  • This compound stock solution (in DMSO)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of recombinant HIV-1 integrase (final concentration ~200 nM) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate Reaction: Add 8 µL of the FRET-labeled oligonucleotide substrate (final concentration ~25 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the FAM fluorophore. Cleavage of the substrate by integrase separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the positive control (enzyme without inhibitor) and negative control (no enzyme).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Activity Assay (p24 Antigen Capture ELISA)

This assay determines the potency of this compound in inhibiting HIV-1 replication in a cell culture system.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, C8166) or Peripheral Blood Mononuclear Cells (PBMCs)

  • Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB, NL4-3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • Microplate reader

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well for MT-4).

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a no-drug control.

  • Virus Infection: Infect the cells with a pre-titered amount of HIV-1 stock (e.g., at a multiplicity of infection of 0.01).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-7 days.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • p24 ELISA:

    • Lyse the virus in the collected supernatants using the lysis buffer provided in the p24 ELISA kit.

    • Follow the manufacturer's instructions for the p24 antigen capture ELISA. This typically involves:

      • Adding diluted supernatants and p24 standards to antibody-coated wells.

      • Incubation and washing steps.

      • Addition of a detector antibody.

      • Further incubation and washing.

      • Addition of a substrate and a stop solution.

    • Read the absorbance at 450 nm using a microplate reader.[6]

  • Data Analysis:

    • Generate a standard curve using the p24 standards.

    • Determine the concentration of p24 in each supernatant from the standard curve.

    • Calculate the percentage of inhibition of viral replication for each this compound concentration compared to the no-drug control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vitro Selection of this compound-Resistant HIV-1

This protocol describes the process of generating HIV-1 variants with reduced susceptibility to this compound through serial passage in the presence of escalating drug concentrations.[1]

Materials:

  • HIV-1 permissive cell line (e.g., MT-4)

  • Wild-type HIV-1 strain

  • Complete cell culture medium

  • This compound stock solution

  • Cell culture flasks or plates

Procedure:

  • Initial Infection: Infect a culture of MT-4 cells with wild-type HIV-1 at a low multiplicity of infection.

  • Initial Drug Concentration: Add this compound at a concentration equal to its EC50.

  • Virus Propagation: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 production).

  • Passage: When viral replication is evident, harvest the cell-free supernatant containing the virus. Use this supernatant to infect a fresh culture of MT-4 cells.

  • Dose Escalation: In the new culture, increase the concentration of this compound by 2- to 3-fold.

  • Serial Passaging: Repeat steps 4 and 5, gradually increasing the concentration of this compound with each passage. Continue this process for multiple passages (e.g., 20-30 passages).

  • Virus Stock Generation: Once the virus can replicate efficiently at a high concentration of this compound, generate a high-titer virus stock.

  • Resistance Characterization:

    • Phenotypic Analysis: Determine the EC50 of this compound against the selected virus and compare it to the EC50 against the wild-type virus to calculate the fold-change in resistance.

    • Genotypic Analysis: Extract viral RNA from the resistant virus stock, perform reverse transcription PCR (RT-PCR) to amplify the integrase gene, and sequence the gene to identify mutations associated with resistance.

Mandatory Visualizations

HIV_Integrase_Pathway BI224436 This compound PIC PIC BI224436->PIC Inhibits 3'-Processing INSTI INSTIs Processed_vDNA Processed_vDNA INSTI->Processed_vDNA Inhibits Strand Transfer PIC->Processed_vDNA 3'-Processing Integrated_Provirus Integrated_Provirus Processed_vDNA->Integrated_Provirus Strand Transfer hDNA hDNA

Resistance_Workflow Start Start with Wild-Type HIV-1 Population Culture Culture with increasing concentrations of this compound Start->Culture Selection Selection of Resistant Virus Variants Culture->Selection Drug Pressure Harvest Harvest Viral Supernatant Selection->Harvest Analysis Characterization of Resistant Virus Selection->Analysis Harvest->Culture Serial Passage Phenotypic Phenotypic Analysis (EC50 determination) Analysis->Phenotypic Genotypic Genotypic Analysis (Integrase Sequencing) Analysis->Genotypic End Identification of Resistance Mutations Phenotypic->End Genotypic->End

Logical_Relationship BI224436 This compound (Tool Compound) NCINI_Resistance Understanding NCINI Resistance Mechanisms BI224436->NCINI_Resistance Enables Integrase_Function Probing Integrase Allosteric Sites BI224436->Integrase_Function Allows Cross_Resistance Assessing Cross-Resistance with other ARVs BI224436->Cross_Resistance Facilitates Drug_Development Informing Development of Next-Generation NCINIs NCINI_Resistance->Drug_Development Informs Integrase_Function->Drug_Development

References

Application Notes and Protocols: In Vitro Combination Studies of BI 224436 with INSTIs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 224436 is a first-in-class, investigational non-catalytic site integrase inhibitor (NCINI) for the treatment of HIV-1 infection.[1] Unlike approved integrase strand transfer inhibitors (INSTIs) such as raltegravir, elvitegravir, and dolutegravir, which target the catalytic site of the integrase enzyme, this compound binds to a conserved allosteric pocket at the dimer interface of the integrase catalytic core domain.[1][2] This distinct mechanism of action, which inhibits the 3'-processing step of viral DNA integration and disrupts the interaction between integrase and the host cofactor LEDGF/p75, suggests that this compound should not exhibit cross-resistance with INSTIs.[2][3]

These application notes provide a summary of the in vitro data for this compound in combination with INSTIs and detailed protocols for conducting similar antiviral combination studies. The findings consistently demonstrate an additive antiviral effect and a lack of cross-resistance, supporting the potential for co-administration of these two classes of integrase inhibitors in HIV-1 therapy.[4][5]

Data Presentation

Antiviral Activity of this compound

This compound demonstrates potent antiviral activity against various laboratory strains of HIV-1, with 50% effective concentrations (EC50s) typically below 15 nM.[3][4][5] A key feature of this compound is its ability to retain full potency against viral strains that have developed resistance to INSTIs.[4][5][6] Conversely, viruses selected for resistance to this compound remain fully susceptible to INSTIs.[4]

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and INSTI-Resistant HIV-1

HIV-1 StrainGenotypeThis compound EC50 (nM)Raltegravir EC50 (nM)Elvitegravir EC50 (nM)Fold Change in EC50 (vs. WT) for this compound
Wild-Type (WT)WT~14 - 26~6.7Not Reported1.0
INSTI-ResistantE92QFully Susceptible>1000>1000No significant change
INSTI-ResistantN155SFully Susceptible>1000>1000No significant change
INSTI-ResistantG140S/Q148HFully Susceptible>1000>1000No significant change
Raltegravir-Resistant Clinical Isolates (Pool of 40)Various26 ± 16>1742 (>260-fold change)>1742 (>260-fold change)1.4 ± 0.8

Data compiled from multiple sources.[4][7]

In Vitro Combination Effects of this compound with Antiretrovirals

Two-drug combination studies are essential to determine if antiviral agents interact in a synergistic, additive, or antagonistic manner. In vitro studies combining this compound with a broad panel of approved antiretrovirals, including INSTIs, have been performed. The results consistently indicate an additive effect, suggesting that the combination is unlikely to be antagonistic and that the antiviral activities do not interfere with each other.[4][5][6][8]

Table 2: Summary of In Vitro Combination Effects of this compound with INSTIs

Drug CombinationHIV-1 StrainAssay TypeInteraction ResultReference
This compound + RaltegravirWild-TypeCellular Antiviral AssayAdditive[4][6]
This compound + ElvitegravirWild-TypeCellular Antiviral AssayAdditive[4]
This compound + Other INSTIsWild-TypeCellular Antiviral AssayAdditive[5]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Antiviral Synergy Assay (Checkerboard Method)

This protocol describes a cell-based assay to evaluate the combined antiviral effect of this compound and an INSTI using the checkerboard dilution method.

1. Materials and Reagents:

  • Cells: TZM-bl cell line (HeLa-derived, expresses CD4, CXCR4, and CCR5; contains integrated HIV-1 LTR-luciferase reporter).

  • Virus: HIV-1 laboratory strain (e.g., NL4-3, IIIB).

  • Compounds: this compound and INSTI (e.g., Raltegravir), dissolved in DMSO to create high-concentration stock solutions.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin.

  • Reagents: DEAE-Dextran, Luciferase Assay Reagent (e.g., Bright-Glo), 96-well cell culture plates (white, solid-bottom for luminescence).

2. Assay Procedure:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of media. Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution (Checkerboard):

    • Prepare serial dilutions of this compound (Drug A) and the INSTI (Drug B) in culture medium. Typically, prepare 2x final concentrations.

    • In the 96-well plate, add 50 µL of Drug A dilutions horizontally and 50 µL of Drug B dilutions vertically. This creates a matrix of combination concentrations. Include wells for each drug alone (single-agent controls) and untreated virus controls (no drug).

  • Virus Infection:

    • Prepare a virus dilution in culture medium containing DEAE-Dextran (to enhance infection). The amount of virus should be pre-determined to yield a strong signal in the linear range of the assay (e.g., 100,000 Relative Light Units).

    • Add 50 µL of the virus dilution to each well. The final volume in each well is now 200 µL.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Endpoint Measurement:

    • Remove 100 µL of supernatant from each well.

    • Add 100 µL of a luciferase assay reagent to each well.

    • Incubate for 2-5 minutes at room temperature to allow cell lysis.

    • Measure luminescence using a plate reader.

3. Data Analysis:

  • Calculate Percent Inhibition: Determine the percentage of virus inhibition for each drug concentration and combination relative to the untreated virus control wells.

  • Determine EC50: For the single-agent controls, calculate the EC50 value for each drug using non-linear regression analysis (e.g., log(inhibitor) vs. response).

  • Synergy Analysis:

    • Use specialized software such as MacSynergy II or calculate Combination Index (CI) values based on the Loewe additivity model.[9]

    • Interpretation:

      • Synergy: The observed effect of the combination is greater than the sum of the individual effects (CI < 0.9).

      • Additivity: The observed effect is equal to the sum of the individual effects (CI = 0.9 - 1.1).

      • Antagonism: The observed effect is less than the sum of the individual effects (CI > 1.1).

    • Results can be visualized as 3D synergy plots or isobolograms.[6]

Visualizations

G cluster_virus HIV-1 Replication Cycle cluster_inhibitors Mechanism of Action RT Reverse Transcription vDNA Viral DNA RT->vDNA Creates PIC Pre-integration Complex (PIC) vDNA->PIC Forms Integration Integration PIC->Integration Mediates Integrase HIV-1 Integrase (within PIC) HostDNA Host Cell DNA Integration->HostDNA Integrates into INSTI INSTI (e.g., Raltegravir) StrandTransfer Strand Transfer INSTI->StrandTransfer Blocks NCINI NCINI (this compound) Processing 3' Processing NCINI->Processing Blocks

Caption: Distinct mechanisms of this compound (NCINI) and INSTIs in blocking HIV-1 integration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture TZM-bl Cells D 4. Plate Cells (96-well) A->D B 2. Prepare Virus Stock F 6. Infect with HIV-1 B->F C 3. Prepare Drug Dilutions E 5. Add Drugs (Checkerboard) C->E D->E E->F G 7. Incubate (48 hours) F->G H 8. Measure Luciferase Activity G->H I 9. Calculate % Inhibition H->I J 10. Analyze for Synergy (e.g., MacSynergy II) I->J K 11. Report Results (Additive, Synergistic, etc.) J->K

Caption: Experimental workflow for an in vitro HIV-1 combination (synergy) assay.

Caption: Logical relationship demonstrating the lack of cross-resistance between this compound and INSTIs.

References

Protocol for assessing BI 224436 efficacy using p24 ELISA

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Protocol for Assessing BI 224436 Efficacy Using p24 ELISA

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The HIV-1 integrase (IN) enzyme is essential for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in establishing a productive infection.[1][2] this compound is a novel, highly potent, non-catalytic site integrase inhibitor (NCINI).[3][4][5] Unlike integrase strand transfer inhibitors (INSTIs) that target the catalytic site, this compound binds to a conserved allosteric pocket at the dimer interface of the integrase's catalytic core domain.[1][2] This unique mechanism of action inhibits the 3'-processing step of integration and also prevents the essential protein-protein interaction between integrase and the host-cell co-factor, Lens Epithelial Derived Growth Factor (LEDGF).[1][2]

A common and reliable method for quantifying HIV-1 replication in vitro is the p24 antigen capture Enzyme-Linked Immunosorbent Assay (ELISA).[6] The HIV-1 p24 protein is the major core protein of the virus, and its concentration in cell culture supernatant is directly proportional to the level of viral replication.[7] This application note provides a detailed protocol for assessing the antiviral efficacy of this compound against HIV-1 in cell culture by quantifying p24 levels.

Mechanism of Action of this compound

This compound disrupts the function of HIV-1 integrase through an allosteric inhibition mechanism. After the virus enters a host cell, its RNA is reverse-transcribed into double-stranded DNA. This viral DNA, along with the integrase enzyme, forms a pre-integration complex (PIC) that is transported into the nucleus. The integrase enzyme must then perform two key catalytic activities: 3'-processing, where it cleaves a dinucleotide from each 3' end of the viral DNA, and strand transfer, where it covalently links the processed viral DNA ends to the host cell's DNA.[1][2]

This compound binds to an allosteric site on the integrase enzyme, which is remote from the active site. This binding event induces a conformational change that specifically inhibits the 3'-processing step.[1][2] Furthermore, this allosteric pocket is the same site where the host protein LEDGF/p75 binds to tether the pre-integration complex to the host chromatin. By occupying this pocket, this compound acts as a potent inhibitor of the integrase-LEDGF/p75 interaction.[8] This dual mechanism effectively blocks the integration of viral DNA, thereby halting the viral replication cycle.

cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus HIV_Entry HIV-1 Entry Reverse_Transcription Reverse Transcription HIV_Entry->Reverse_Transcription vDNA Viral DNA Reverse_Transcription->vDNA PIC Pre-Integration Complex (PIC) vDNA->PIC Integrase Integrase Integrase->PIC PIC_Nuclear_Import PIC Nuclear Import PIC->PIC_Nuclear_Import Three_Prime_Processing 3'-Processing PIC_Nuclear_Import->Three_Prime_Processing Strand_Transfer Strand Transfer (Integration) Three_Prime_Processing->Strand_Transfer Provirus Provirus Formation Strand_Transfer->Provirus Host_DNA Host DNA Host_DNA->Strand_Transfer Replication Viral Replication Provirus->Replication BI224436 This compound BI224436->Block Block->Three_Prime_Processing Inhibition cluster_AssaySetup Antiviral Assay Setup cluster_p24_ELISA p24 ELISA Protocol cluster_DataAnalysis Data Analysis A Seed Cells (e.g., PBMCs) in 96-well plate C Add Compound to Cells A->C B Prepare Serial Dilutions of this compound B->C D Infect Cells with HIV-1 C->D E Incubate Plate (4-7 days at 37°C) D->E F Collect & Inactivate Supernatant E->F G Add Samples & Standards to Coated Plate F->G H Incubate & Wash G->H I Add Detection Antibody H->I J Incubate & Wash I->J K Add Substrate & Stop Reaction J->K L Read Absorbance (OD at 450 nm) K->L M Calculate p24 Concentration L->M N Determine % Inhibition M->N O Calculate EC50 using Non-linear Regression N->O

References

Application Note: Caco-2 Cell Permeability Assay for BI 224436

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

BI 224436 is an investigational non-catalytic site integrase inhibitor (NCINI) for the treatment of HIV-1 infection.[1] It acts by binding to a conserved allosteric pocket on the HIV integrase enzyme, distinguishing its mechanism from catalytic site inhibitors.[1] Assessing the oral bioavailability of new drug candidates is a critical step in preclinical development. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict in vivo drug absorption.[2] This application note provides a detailed protocol for determining the intestinal permeability of this compound using the Caco-2 cell model and presents available permeability data for this compound.

The Caco-2 cell line, derived from a human colorectal carcinoma, forms a polarized monolayer with well-defined tight junctions and expresses various transporters and efflux pumps, making it a robust model for predicting both passive diffusion and active transport mechanisms.[2][3] Studies have shown that this compound possesses drug-like absorption, distribution, metabolism, and excretion (ADME) properties, including good cell permeability as determined by the Caco-2 assay.[4][5]

Principle of the Assay

The Caco-2 permeability assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells cultured on a semi-permeable membrane. The assay can be performed in two directions: from the apical (AP) to the basolateral (BL) side, simulating intestinal absorption into the bloodstream, and from the basolateral to the apical side, assessing the potential for active efflux.[6] The apparent permeability coefficient (Papp), a quantitative measure of the permeability rate, is calculated from the concentration of the compound that appears in the receiver chamber over time.[3] An efflux ratio, calculated from the bidirectional Papp values, greater than 2 is indicative of active efflux.[7]

Data Presentation

The Caco-2 permeability of this compound has been characterized as "very good".[8] Quantitative data from in vitro ADME studies are summarized in the table below.

CompoundDirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability Classification
This compound AP to BL14Not AvailableHigh
BL to APNot Available

Note: The basolateral to apical (B-A) Papp value and the efflux ratio for this compound are not publicly available. A Papp (AP to BL) value >10 x 10⁻⁶ cm/s is generally classified as high permeability.

Experimental Protocols

This section details the methodology for conducting a Caco-2 cell permeability assay for a test compound like this compound.

Materials and Reagents
  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES

  • D-Glucose

  • Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

  • Test compound (this compound)

  • Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability, Digoxin - P-gp substrate)

  • Lucifer Yellow

  • Analytical instrumentation (e.g., LC-MS/MS)

Cell Culture and Monolayer Formation
  • Cell Seeding: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating on Transwells: Once confluent, detach the cells using Trypsin-EDTA and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells on the Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent, polarized monolayer. Change the culture medium every 2-3 days.

Monolayer Integrity Assessment

Before initiating the transport experiment, it is crucial to verify the integrity of the Caco-2 cell monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the monolayer using a voltohmmeter. TEER values should be >200 Ω·cm² as an indicator of well-formed tight junctions.[9]

  • Lucifer Yellow Permeability: To assess paracellular permeability, add Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure the amount of Lucifer Yellow that has permeated to the basolateral chamber. The Papp value for Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.

Transport Experiment (Bidirectional)
  • Preparation: Wash the Caco-2 monolayers with pre-warmed (37°C) HBSS containing 25 mM HEPES and 10 mM D-Glucose.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution (e.g., 10 µM this compound in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound solution to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation period, collect samples from both the donor and receiver chambers.

  • Analysis: Analyze the concentration of the test compound in the samples using a validated analytical method, such as LC-MS/MS.

Data Analysis
  • Calculate the Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber (mol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the compound in the donor chamber (mol/cm³).

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

    • An ER > 2 suggests that the compound is a substrate for an efflux transporter.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Caco-2 cell permeability assay.

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_qc Phase 2: Quality Control cluster_exp Phase 3: Transport Experiment cluster_analysis Phase 4: Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seed Cells on Transwell Inserts Caco2_Culture->Seeding Differentiation 21-Day Differentiation Seeding->Differentiation Integrity_Check Monolayer Integrity Check Differentiation->Integrity_Check TEER TEER Measurement (>200 Ω·cm²) Integrity_Check->TEER Lucifer_Yellow Lucifer Yellow Assay Integrity_Check->Lucifer_Yellow Bidirectional_Assay Bidirectional Transport Assay TEER->Bidirectional_Assay Pass Lucifer_Yellow->Bidirectional_Assay Pass AP_BL Apical to Basolateral (A->B) Bidirectional_Assay->AP_BL BL_AP Basolateral to Apical (B->A) Bidirectional_Assay->BL_AP Incubation Incubate at 37°C AP_BL->Incubation BL_AP->Incubation Sampling Sample Collection Incubation->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Data_Analysis Calculate Papp & Efflux Ratio LCMS->Data_Analysis

Caption: Caco-2 Permeability Assay Workflow.

Conclusion

The Caco-2 cell permeability assay is an essential in vitro tool for predicting the oral absorption of drug candidates. The available data indicates that this compound has high permeability, a favorable characteristic for an orally administered drug. The detailed protocol provided herein can be utilized by researchers in drug development to assess the intestinal permeability of novel compounds. Further investigation into the basolateral to apical transport of this compound would provide a more complete understanding of its interaction with efflux transporters.

References

Application Notes and Protocols: X-ray Crystallography Studies of BI 224436 Bound to HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structural studies of the non-catalytic site integrase inhibitor (NCINI) BI 224436 in complex with HIV-1 integrase. This document includes a summary of the key findings, detailed experimental protocols for replication of the crystallographic studies, and a compilation of the relevant quantitative data.

Introduction

This compound is an investigational compound that represents a distinct class of HIV-1 integrase inhibitors. Unlike integrase strand transfer inhibitors (INSTIs) that target the catalytic active site of the enzyme, this compound is a non-catalytic site integrase inhibitor (NCINI). It binds to a conserved allosteric pocket at the dimer interface of the integrase catalytic core domain (CCD).[1][2] This binding site is also utilized by the host-cell protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), a crucial cofactor for viral replication. By occupying this pocket, this compound disrupts the normal function of integrase through a dual mechanism: it inhibits the 3'-processing activity of integrase and blocks the interaction between integrase and LEDGF/p75.[2][3] Structural studies through X-ray crystallography have been instrumental in elucidating the precise binding mode of this compound and understanding its mechanism of action at a molecular level.

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of HIV-1 integrase. Its binding to the LEDGF/p75 binding pocket on the integrase catalytic core domain (CCD) dimer interface induces a conformational change that is incompatible with the proper binding of the viral DNA substrate, thereby inhibiting the 3'-processing step of integration. Furthermore, by physically occupying the binding site of the cellular cofactor LEDGF/p75, this compound effectively competitively inhibits the integrase-LEDGF/p75 interaction, which is essential for the tethering of the pre-integration complex to the host chromatin. This dual-action mechanism makes this compound a potent inhibitor of HIV-1 replication.

BI_224436_Mechanism_of_Action Mechanism of Action of this compound on HIV-1 Integrase cluster_integrase HIV-1 Integrase Integrase_CCD Integrase Catalytic Core Domain (CCD) Inhibition_3_Processing Inhibition of 3'-Processing Integrase_CCD->Inhibition_3_Processing Leads to LEDGF_Binding_Pocket LEDGF/p75 Binding Pocket Inhibition_LEDGF_Binding Inhibition of Integrase-LEDGF/p75 Interaction LEDGF_Binding_Pocket->Inhibition_LEDGF_Binding Leads to BI_224436 This compound BI_224436->LEDGF_Binding_Pocket Binds to LEDGF LEDGF/p75 LEDGF->LEDGF_Binding_Pocket Binds to Viral_DNA Viral DNA Viral_DNA->Integrase_CCD Substrate for

Caption: Mechanism of this compound action on HIV-1 Integrase.

Data Presentation

Crystallographic Data for this compound-Integrase Complexes
PDB IDComplex DescriptionResolution (Å)Space Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)R-workR-free
6NUJ HIV-1 Integrase Catalytic Core Domain with this compound2.10P 31 2 172.2172.2166.0890901200.2190.244
7U3I HIV-1 Integrase Catalytic Core and C-terminal Domains with this compound2.93P 21 21 2185.5114.7133.49090900.2330.279
Biological Activity of this compound
Assay TypeDescriptionTargetIC50 / EC50 (nM)
3'-Processing Assay Measures the cleavage of a dinucleotide from a fluorescently labeled LTR DNA substrate.HIV-1 Integrase15
Antiviral Assay (PBMCs) Measures the inhibition of HIV-1 replication in peripheral blood mononuclear cells.HIV-1 (HXB2)7.2
Antiviral Assay (PBMCs) Measures the inhibition of HIV-1 replication in peripheral blood mononuclear cells.HIV-1 (NL4.3)14
Antiviral Assay (PBMCs) Measures the inhibition of HIV-1 replication in peripheral blood mononuclear cells.HIV-1 (BaL)15
Integrase-LEDGF/p75 Interaction Assay Measures the disruption of the interaction between integrase and LEDGF/p75.Integrase-LEDGF/p7511

Experimental Protocols

Protein Expression and Purification of HIV-1 Integrase Catalytic Core Domain (CCD) and C-terminal Domain (CTD)

Expression:

  • The gene encoding the HIV-1 integrase CCD (residues 52-212 with a F185K mutation for improved solubility) is cloned into a pET vector with an N-terminal hexahistidine (His6) tag followed by a TEV protease cleavage site.

  • The gene for the HIV-1 integrase CTD (residues 220-270) is similarly cloned into a pET vector with an N-terminal His6-SUMO tag.

  • Escherichia coli BL21(DE3) cells are transformed with the respective plasmids.

  • Cultures are grown in LB medium at 37°C to an OD600 of 0.6-0.8.

  • Protein expression is induced with 0.5 mM IPTG, and the cultures are incubated overnight at 18°C.

  • Cells are harvested by centrifugation.

Purification:

  • Cell pellets are resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 5 mM β-mercaptoethanol, and protease inhibitors).

  • Cells are lysed by sonication, and the lysate is clarified by centrifugation.

  • The supernatant is loaded onto a Ni-NTA affinity column.

  • The column is washed with lysis buffer containing 25 mM imidazole.

  • The His-tagged protein is eluted with lysis buffer containing 300 mM imidazole.

  • For the CCD, the His6-tag is cleaved by incubation with TEV protease overnight at 4°C during dialysis against a low-salt buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM β-mercaptoethanol).

  • For the CTD, the His6-SUMO tag is cleaved with SUMO protease.

  • A second Ni-NTA chromatography step is performed to remove the cleaved tag and any uncleaved protein.

  • Both proteins are further purified by size-exclusion chromatography on a Superdex 75 column equilibrated in 20 mM Tris-HCl pH 7.5, 200 mM NaCl, and 5 mM DTT.

  • Protein fractions are concentrated and stored at -80°C.

Crystallization of the Integrase-BI 224436 Complexes

Complex Formation:

  • For the CCD-BI 224436 complex, the purified CCD is incubated with a 2-fold molar excess of this compound (dissolved in DMSO) for 1 hour on ice.

  • For the ternary CCD-CTD-BI 224436 complex, the purified CCD and CTD are mixed in a 1:1.2 molar ratio with a 2-fold molar excess of this compound and incubated for 1 hour on ice.

Crystallization (Hanging Drop Vapor Diffusion):

  • CCD-BI 224436 Complex (PDB ID: 6NUJ):

    • Crystals are grown by mixing 1 µL of the protein-inhibitor complex (at 10 mg/mL) with 1 µL of reservoir solution containing 0.1 M MES monohydrate pH 6.5 and 1.2 M ammonium sulfate.

    • Crystals appear within 2-3 days at 20°C.

  • CCD-CTD-BI 224436 Complex (PDB ID: 7U3I):

    • Crystals are grown by mixing 1 µL of the ternary complex (at 15 mg/mL) with 1 µL of reservoir solution containing 0.1 M HEPES pH 7.5, 10% w/v PEG 8000, and 8% v/v ethylene glycol.

    • Crystals grow to full size in 5-7 days at 20°C.

X-ray Data Collection and Processing
  • Crystals are cryo-protected by briefly soaking them in a reservoir solution supplemented with 25-30% glycerol before being flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • Data are processed and scaled using standard crystallographic software packages (e.g., HKL2000 or XDS).

  • The structures are solved by molecular replacement using previously determined structures of the HIV-1 integrase domains as search models.

  • The models are refined using software such as PHENIX or Refmac5, with manual rebuilding in Coot.

Xray_Crystallography_Workflow Experimental Workflow for X-ray Crystallography Protein_Expression Protein Expression (Integrase CCD & CTD in E. coli) Purification Purification (Affinity & Size-Exclusion Chromatography) Protein_Expression->Purification Complex_Formation Complex Formation (Integrase + this compound) Purification->Complex_Formation Crystallization Crystallization (Hanging Drop Vapor Diffusion) Complex_Formation->Crystallization Data_Collection X-ray Data Collection (Synchrotron) Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final Atomic Model of Integrase-BI 224436 Complex Structure_Solution->Final_Structure

Caption: X-ray Crystallography Workflow.

References

Application Notes and Protocols: Evaluating BI 224436 using Single-Cycle vs. Multiple-Round HIV-1 Infection Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of single-cycle and multiple-round infection assays for the evaluation of BI 224436, a non-catalytic site integrase inhibitor (NCINI) of HIV-1. This document includes comprehensive experimental protocols and data presentation to guide researchers in selecting the appropriate assay for their specific research needs.

Introduction

This compound is a potent allosteric inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[1][2] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound binds to a conserved pocket at the dimer interface of the integrase's catalytic core domain.[1][2] This unique mechanism of action primarily affects the late stages of the viral life cycle, leading to the production of non-infectious virions. Understanding the nuances of this compound's activity requires the use of specific virological assays. Single-cycle and multiple-round infection assays are two fundamental tools used to characterize the antiviral potency of compounds like this compound. This document outlines the principles of each assay and provides detailed protocols for their implementation.

Mechanism of Action of this compound

This compound is a non-catalytic site integrase inhibitor (NCINI) that functions as an allosteric inhibitor of HIV-1 integrase.[1][2] Its mechanism involves binding to a conserved allosteric pocket on the integrase enzyme, which is also the binding site for the host-cell protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[3] This binding has a dual effect:

  • Inhibition of 3'-processing: this compound inhibits the 3'-processing step of HIV-1 integrase, which is an early event in the integration process.[1][4]

  • Disruption of Late-Stage Events: More significantly, this compound binding induces aberrant multimerization of integrase, which disrupts the proper assembly and maturation of new viral particles.[5][6] This leads to the formation of non-infectious virions with mislocalized ribonucleoprotein complexes, effectively blocking the subsequent round of infection.

This predominant late-stage effect is a key reason for the differential activity of this compound observed in single-cycle versus multiple-round infection assays.

HIV_Lifecycle_BI224436 cluster_early Early Stage (Single-Cycle Assay Measures This) cluster_late Late Stage (Primarily Inhibited by this compound) Entry 1. Entry & Uncoating RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding & Maturation Assembly->Budding Budding->Entry New Infection Cycle BI224436 This compound BI224436->Assembly Disrupts Maturation

Caption: HIV-1 lifecycle and the primary target of this compound.

Single-Cycle vs. Multiple-Round Infection Assays: A Comparative Overview

The choice between a single-cycle and a multiple-round infection assay is critical for accurately characterizing the antiviral profile of a compound, particularly for those with mechanisms like this compound.

  • Single-Cycle Infection Assays: These assays measure the effect of a drug on a single round of viral replication.[7] They utilize replication-incompetent viral particles, often pseudotyped with a heterologous envelope protein like vesicular stomatitis virus G protein (VSV-G), and a reporter gene (e.g., luciferase or GFP) in place of a critical viral gene.[1][8] This setup allows for the quantification of early-stage events from viral entry to gene expression, but does not capture the effects of a compound on the production of infectious progeny virions.

  • Multiple-Round Infection Assays: These assays use replication-competent viruses that can undergo multiple rounds of infection and replication in cell culture.[8] The antiviral effect is typically measured over several days by quantifying the amount of virus produced, often by measuring the p24 capsid protein concentration in the culture supernatant using an ELISA.[9][10] This method provides a cumulative measure of a drug's ability to suppress viral spread over time and is sensitive to inhibitors that act at any stage of the viral life cycle, including the late stages.

For NCINIs like this compound, which primarily disrupt the formation of infectious progeny, a significant difference in potency is observed between these two assay formats. The EC50 (50% effective concentration) is typically much lower in multiple-round assays, reflecting the compound's potent effect on subsequent rounds of infection.[5]

Data Presentation

The following tables summarize the quantitative data for this compound in both single-cycle and multiple-round infection assays.

Table 1: Antiviral Activity of this compound in Single-Cycle vs. Multiple-Round Infection Assays

Assay TypeVirus StrainCell LineReadoutEC50Reference
Single-Round InfectionNL4-3 (single-cycle clone)MT4Luciferase Activity1.4 µM (1400 nM)[1]
Multiple-Round InfectionNL4-3MT-2p24 ELISA28.72 nM[3]
Multiple-Round InfectionHxB2C8166Luciferase Reporter11-27 nM

Table 2: Comparative Antiviral Potency (EC50 Ratio)

CompoundEC50 Single-Round (µM)EC50 Multiple-Round (nM)EC50 Ratio (Single/Multiple)Reference
This compound 1.4~28.7~49[1][3]
Raltegravir (INSTI) 0.0035~14~0.25[1]
Dolutegravir (INSTI) 0.00044~2.75~0.16[1]

Note: The EC50 values can vary depending on the specific experimental conditions, including the virus strain, cell line, and readout method used.

Experimental Protocols

Protocol 1: Single-Cycle HIV-1 Infection Assay (Luciferase Reporter)

This protocol describes the evaluation of this compound using a single-cycle infectivity assay with a luciferase reporter virus.

1. Materials:

  • HEK293T cells

  • Target cells (e.g., TZM-bl or MT4 cells)

  • HIV-1 packaging plasmid (e.g., psPAX2)

  • VSV-G envelope plasmid (e.g., pMD2.G)

  • HIV-1 transfer vector with a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)

  • Transfection reagent (e.g., FuGENE 6 or Lipofectamine 3000)

  • Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound and control compounds

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

2. Procedure:

Part A: Production of Single-Cycle Infectious HIV-1 Particles

  • Seed HEK293T cells in a T-75 flask to be 70-80% confluent on the day of transfection.

  • Prepare the transfection complex by co-transfecting the packaging plasmid, VSV-G envelope plasmid, and the luciferase reporter transfer vector according to the manufacturer's protocol for the chosen transfection reagent.

  • Incubate the cells at 37°C in a CO2 incubator.

  • Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Clarify the supernatant by centrifugation at a low speed (e.g., 500 x g for 10 minutes) to remove cell debris.

  • Filter the supernatant through a 0.45 µm filter.

  • (Optional) Concentrate the virus stock by ultracentrifugation if higher titers are needed.

  • Determine the virus titer (e.g., by p24 ELISA or by titrating on target cells).

Part B: Antiviral Assay

  • Seed target cells (e.g., TZM-bl) in a 96-well white, clear-bottom plate at an appropriate density (e.g., 1 x 10^4 cells/well).

  • Prepare serial dilutions of this compound and control compounds in culture medium.

  • Add the diluted compounds to the wells containing the target cells.

  • Infect the cells with the single-cycle luciferase reporter virus at a pre-determined multiplicity of infection (MOI).

  • Incubate the plate at 37°C for 48-72 hours.

  • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.

Single_Cycle_Workflow cluster_virus_prod Virus Production cluster_assay Antiviral Assay Transfect 1. Co-transfect HEK293T cells (Packaging, Env, Reporter Plasmids) Harvest 2. Harvest & Filter Supernatant Transfect->Harvest Titer 3. Determine Virus Titer Harvest->Titer Infect 6. Infect with Reporter Virus Titer->Infect Seed 4. Seed Target Cells Add_Drug 5. Add this compound Seed->Add_Drug Add_Drug->Infect Incubate 7. Incubate (48-72h) Infect->Incubate Readout 8. Measure Luciferase Activity Incubate->Readout

Caption: Workflow for the single-cycle infection assay.

Protocol 2: Multiple-Round HIV-1 Infection Assay (p24 ELISA)

This protocol describes the evaluation of this compound using a multiple-round infection assay with p24 ELISA as the readout.

1. Materials:

  • Replication-competent HIV-1 virus stock (e.g., NL4-3)

  • Target cells susceptible to HIV-1 infection (e.g., MT-2 or activated Peripheral Blood Mononuclear Cells - PBMCs)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • IL-2 (for PBMC cultures)

  • This compound and control compounds

  • HIV-1 p24 ELISA kit

  • Microplate reader

2. Procedure:

  • Seed target cells (e.g., MT-2) in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).

  • Prepare serial dilutions of this compound and control compounds in culture medium.

  • Add the diluted compounds to the wells containing the target cells.

  • Infect the cells with replication-competent HIV-1 at a low MOI (e.g., 0.01).

  • Incubate the plate at 37°C in a CO2 incubator.

  • On day 3 or 4 post-infection, and every 2-3 days thereafter for a total of 7-10 days, collect a small aliquot of the culture supernatant from each well.

  • Replenish the wells with fresh medium containing the corresponding concentration of the compound.

  • After the final time point, measure the concentration of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit according to the manufacturer's protocol.[11][12]

  • Calculate the percent inhibition of viral replication at the peak of infection for each compound concentration and determine the EC50 value.

Multiple_Round_Workflow Seed_Cells 1. Seed Target Cells Add_Compound 2. Add this compound Seed_Cells->Add_Compound Infect_Cells 3. Infect with Replication-Competent HIV-1 Add_Compound->Infect_Cells Incubate_Culture 4. Incubate (7-10 days) Infect_Cells->Incubate_Culture Collect_Supernatant 5. Periodically Collect Supernatant Incubate_Culture->Collect_Supernatant Every 2-3 days Measure_p24 6. Measure p24 by ELISA Collect_Supernatant->Measure_p24

Caption: Workflow for the multiple-round infection assay.

Conclusion

The evaluation of this compound necessitates a clear understanding of its mechanism of action and the appropriate selection of antiviral assays. Single-cycle assays are valuable for dissecting effects on the early stages of the viral life cycle, while multiple-round assays provide a more comprehensive assessment of antiviral efficacy, especially for compounds like this compound that primarily target late-stage events. The significant difference in EC50 values obtained from these two assays highlights the potent ability of this compound to prevent the propagation of infectious virus. Researchers and drug developers should consider employing both types of assays to fully characterize the antiviral profile of novel HIV-1 inhibitors.

References

Application Notes and Protocols: Hollow Fiber Infection Model (HFIM) for BI 224436 Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hollow Fiber Infection Model (HFIM) is a dynamic in vitro system that simulates human-like pharmacokinetic (PK) profiles of antimicrobial and antiviral agents, allowing for a detailed examination of their pharmacodynamic (PD) properties. This document provides detailed application notes and protocols for utilizing the HFIM system to evaluate the pharmacodynamics of BI 224436, a novel non-catalytic site integrase inhibitor (NCINI) for the treatment of HIV-1 infection.

This compound inhibits HIV-1 replication by binding to a conserved allosteric pocket on the HIV integrase, an enzyme crucial for the integration of the viral DNA into the host cell genome.[1][2] This mechanism is distinct from that of integrase strand transfer inhibitors (INSTIs).[1][2] The HFIM allows for the determination of key PK/PD indices that best correlate with the antiviral efficacy of this compound and can help in optimizing dosing regimens to suppress viral replication and prevent the emergence of drug resistance.

Core Concepts of the HFIM System

The HFIM consists of two main compartments: a central reservoir and a hollow fiber cartridge, which acts as the peripheral compartment.[1] The hollow fiber cartridge contains thousands of semi-permeable capillaries. In a typical setup for HIV-1 studies, host cells and the virus are cultured in the extracapillary space (ECS) of the cartridge.[1] The drug, in this case this compound, is introduced into the central reservoir, and its concentration is manipulated over time to mimic human PK profiles. The drug diffuses across the hollow fibers into the ECS, exposing the virus and cells to clinically relevant concentrations. This dynamic system allows for long-term experiments to assess antiviral efficacy and the potential for resistance development.[3][4]

Application Notes

The HFIM is a versatile tool for preclinical evaluation of this compound and other antiviral compounds. Key applications include:

  • Determination of PK/PD Indices: The HFIM can be used to perform dose-fractionation studies to identify the PK/PD index (e.g., AUC/MIC, Cmax/MIC, or Time > MIC) that best predicts the antiviral activity of this compound.[1]

  • Dose Ranging Studies: The system allows for the evaluation of a range of drug concentrations to determine the effective concentrations (e.g., EC50, EC90) in a dynamic environment that mimics in vivo conditions.[1]

  • Resistance Studies: The long-term nature of HFIM experiments enables the study of the emergence of viral resistance to this compound at different drug exposures.

  • Combination Therapy: The HFIM can be adapted to study the synergistic, additive, or antagonistic effects of this compound when used in combination with other antiretroviral agents.

Experimental Protocols

Materials and Equipment
  • Cell Lines: Uninfected CEM-SS cells and HIV-1 IIIB chronically infected H9 cells.[1]

  • Virus: HIV-1 IIIB strain.[1]

  • Drug: this compound.

  • Hollow Fiber Cartridge: Polysulfone or similar material with an appropriate molecular weight cut-off.

  • HFIM System: Peristaltic pumps, tubing, central reservoir, and the hollow fiber cartridge.

  • Culture Medium: RPMI 1640 supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Analytical Equipment:

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying this compound concentrations.[1]

    • Flow cytometer for measuring intracellular p24 antigen to determine the percentage of infected cells.[1]

    • ELISA reader for p24 antigen quantification in culture supernatants.[5][6]

HFIM System Setup and Sterilization
  • Assemble the HFIM circuit, including the central reservoir, tubing, and hollow fiber cartridge, according to the manufacturer's instructions.

  • Sterilize the entire system, typically using an appropriate method such as ethylene oxide or by autoclaving components where possible and assembling aseptically.

  • Prime the system with sterile phosphate-buffered saline (PBS) followed by culture medium to remove any residual sterilizing agents and to ensure the system is free of air bubbles.

Cell and Virus Inoculation Protocol
  • Prepare a co-culture of uninfected CEM-SS cells and HIV-1 IIIB-infected H9 cells. A typical starting inoculum is 10⁸ uninfected CEM-SS cells and 10⁶ infected H9 cells.[1]

  • Resuspend the cell mixture in an appropriate volume of culture medium.

  • Inoculate the cell suspension into the extracapillary space (ECS) of the hollow fiber cartridge through the sampling ports.

  • Allow the cells to acclimate within the cartridge for a designated period before initiating the experiment.

Dose Ranging Study Protocol
  • Prepare stock solutions of this compound at various concentrations.

  • Add the desired concentration of this compound directly to the central reservoir of each HFIM system.

  • The drug-containing medium is continuously pumped from the central reservoir into the intracapillary space of the hollow fiber cartridge, allowing the drug to diffuse into the ECS.[1]

  • Maintain the drug concentration by adding fresh medium with or without this compound to the system daily.[1]

  • Collect samples from the ECS and the central reservoir at predetermined time points (e.g., daily for 8 days).

  • Analyze the samples from the central reservoir for this compound concentration using LC-MS/MS.

  • Analyze the cell samples from the ECS for the percentage of p24 positive cells using flow cytometry to determine antiviral activity.[1]

  • The EC50 value in the HFIM system can be determined from the data collected on a specific day (e.g., day 8).[1]

Dose Fractionation Study Protocol
  • Determine the target area under the concentration-time curve (AUC) exposures for this compound. For example, exposures equivalent to 13 nM (312 nMh over 24 hours) and 19 nM (456 nMh over 24 hours) continuous infusion can be evaluated.[1]

  • Administer the total daily dose according to different schedules in separate HFIM circuits:

    • Continuous Infusion: The drug is maintained at a constant concentration in the central reservoir.

    • Once Daily (q24h): The total daily dose is administered as a single 1-hour infusion.

    • Twice Daily (q12h): Half of the total daily dose is administered as a 1-hour infusion every 12 hours.[1]

  • Simulate a human half-life for this compound (e.g., 7 hours) by diluting the drug in the central reservoir with fresh medium at a calculated rate.[1]

  • Collect samples from the central reservoir over the initial 48 hours to confirm the target PK profiles using LC-MS/MS.[1]

  • Collect samples from the ECS at regular intervals to determine the antiviral effect by measuring the percentage of p24 positive cells.[1]

Data Presentation

The quantitative data from the HFIM studies with this compound can be summarized in the following tables.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

ParameterCell LineVirus StrainValue
EC50 PBMCsHXB27.2 nM[7]
PBMCsNL4.314 nM[7]
PBMCsBaL15 nM[7]
CC50 C8166-97 µM[7]
PBMCs->120 µM[7]
Selectivity Index C8166-6,500-fold[7]
PBMCs->8,000-fold[7]

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesClearance (% Hepatic Flow)Bioavailability (F)
Rat 0.7%54%[2]
Monkey 23%82%[2]
Dog 8%81%[2]

Table 3: Dose Fractionation Study Design for this compound in HFIM

Total AUC (nM*h / 24h)Dosing Schedule
312Continuous Infusion[1]
312q24h (1-hour infusion)[1]
312q12h (1-hour infusion)[1]
456Continuous Infusion[1]
456q24h (1-hour infusion)[1]
456q12h (1-hour infusion)[1]

Visualizations

HIV_Integrase_Inhibition cluster_host Host Cell cluster_inhibitor Mechanism of Inhibition Viral_DNA Viral DNA Host_DNA Host Chromosome Viral_DNA->Host_DNA Integration Integrated_Provirus Integrated Provirus Integrase HIV-1 Integrase Integrase->Viral_DNA Mediates Allosteric_Binding Allosteric Site Binding BI_224436 This compound (NCINI) BI_224436->Integrase Binds to Inhibition Inhibition of 3'-Processing BI_224436->Inhibition Leads to Inhibition->Viral_DNA Blocks

Caption: Mechanism of action of this compound.

HFIM_Workflow cluster_setup System Setup cluster_experiment Experimental Phase cluster_analysis Data Analysis A Assemble and Sterilize HFIM Circuit B Prime System with Culture Medium A->B C Inoculate CEM-SS and H9-HIV-IIIB cells into ECS B->C D Introduce this compound into Central Reservoir C->D E Simulate Human PK Profile (e.g., 7h half-life) D->E F Collect Samples from ECS and Central Reservoir E->F G Quantify this compound by LC-MS/MS F->G H Measure % p24+ cells by Flow Cytometry F->H I Determine PK/PD Indices and Efficacy G->I H->I

Caption: Experimental workflow for this compound in the HFIM.

Dose_Fractionation_Logic cluster_schedules Dosing Schedules cluster_outcome Outcome Total_AUC Total Daily AUC (e.g., 312 nM*h) Continuous Continuous Infusion Total_AUC->Continuous Q24h Once Daily (q24h) 1-hour infusion Total_AUC->Q24h Q12h Twice Daily (q12h) 1-hour infusion Total_AUC->Q12h Efficacy Compare Antiviral Efficacy Continuous->Efficacy Q24h->Efficacy Q12h->Efficacy

Caption: Logical relationship in a dose fractionation study.

References

Troubleshooting & Optimization

Technical Support Center: BI 224436 and TZM-bl Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low efficacy of the non-catalytic site integrase inhibitor (NCINI) BI 224436 in TZM-bl cell assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower than expected efficacy for this compound in our TZM-bl cell-based assay. Is this a known issue?

A1: Yes, this is a documented phenomenon. Studies have shown that this compound, a non-catalytic site integrase inhibitor (NCINI), can exhibit markedly reduced antiviral activity in the TZM-bl cell line system compared to its potency observed in other cell-based assays.[1] While integrase strand transfer inhibitors (INSTIs) like raltegravir and elvitegravir show high efficacy in TZM-bl cells, this compound has been reported to have an EC50 value as high as 566.4 nM in this specific assay, which is significantly higher than its typically reported potency of <15 nM to 27 nM in other systems.[1][2]

Q2: Why does this compound show low efficacy specifically in TZM-bl assays?

A2: The reduced efficacy is likely attributable to the unique mechanism of action of this compound and the design of the TZM-bl assay. The TZM-bl assay is a single-round infection assay where antiviral activity is measured by the reduction in Tat-induced luciferase expression 48 hours post-infection.[3][4] this compound is an allosteric inhibitor that may require more than one cycle of viral replication to exhibit its full antiviral effect.[1][5] The antiviral activity of allosteric integrase inhibitors may be more accurately measured in assays that allow for longer incubation periods and multiple rounds of viral replication.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a non-catalytic site integrase inhibitor (NCINI).[2][6] Unlike INSTIs that bind to the catalytic site of the HIV-1 integrase, this compound binds to a conserved allosteric pocket at the dimer interface of the integrase catalytic core domain.[7][8] This binding inhibits the 3'-processing step of the viral DNA and also disrupts the interaction between the integrase and the host lens epithelium-derived growth factor (LEDGF/p75), which is crucial for viral replication.[2][7]

Q4: What are some alternative assay systems to reliably measure the efficacy of this compound?

A4: For a more accurate determination of this compound's antiviral potency, consider using assay systems that support multiple rounds of HIV-1 replication and allow for longer incubation times. A p24 ELISA assay using a cell line that permits robust viral replication, such as MT-2 cells, has been shown to yield EC50 values for this compound that are consistent with its known high potency (e.g., 28.72 nM).[1] Assays using peripheral blood mononuclear cells (PBMCs) are also a suitable alternative.[2]

Troubleshooting Guide for Low Efficacy of this compound in TZM-bl Assays

If you are experiencing low efficacy with this compound in your TZM-bl assay, follow these troubleshooting steps. This guide will help you confirm the issue and guide you toward a more suitable experimental approach.

Step 1: Verify Assay Integrity with Control Compounds
  • Action: Run a parallel assay with known integrase strand transfer inhibitors (INSTIs) such as Raltegravir, Elvitegravir, or Dolutegravir.

  • Expected Outcome: These INSTIs should exhibit potent inhibition with low nanomolar EC50 values in the TZM-bl system.[1]

  • Interpretation:

    • If INSTIs show expected potency: This confirms that the TZM-bl assay system is performing correctly for this class of inhibitors and suggests that the issue is specific to this compound's mechanism of action.

    • If INSTIs also show low potency: This indicates a general problem with your TZM-bl assay setup. Refer to standard TZM-bl assay optimization protocols, checking cell health, virus titer, and reagent quality.[3][9]

Step 2: Assess Cytotoxicity of this compound
  • Action: Perform a cytotoxicity assay (e.g., MTT or similar viability assay) with this compound in TZM-bl cells at the concentrations used in your antiviral assay.

  • Expected Outcome: this compound is reported to have low cytotoxicity, with CC50 values typically greater than 50 µM.[1][2]

  • Interpretation:

    • If low cytotoxicity is confirmed: The observed low antiviral efficacy is not due to a cytotoxic effect of the compound.

    • If significant cytotoxicity is observed at or near the expected EC50: This is unusual and may indicate a problem with the compound stock or the assay conditions.

Step 3: Consider Extending Incubation Time (with caution)
  • Action: While the standard TZM-bl protocol is for 48 hours, you could experimentally extend the incubation period to 72 hours.

  • Expected Outcome: A slight increase in apparent potency might be observed, but it is unlikely to match the values from multi-cycle assays.

  • Interpretation: The TZM-bl cell monolayer may degrade with longer incubation, leading to unreliable results. This step is primarily for investigative purposes and is not a recommended standard procedure. The fundamental limitation of the single-cycle assay remains.

Step 4: Transition to a More Suitable Assay System
  • Action: Based on the evidence that TZM-bl assays are not ideal for NCINIs, the most effective troubleshooting step is to switch to a more appropriate assay.

  • Recommended Alternative: A p24 antigen capture ELISA using a cell line that supports robust, multi-cycle HIV-1 replication, such as MT-2 cells or PBMCs.

  • Expected Outcome: In a p24 ELISA with MT-2 cells, the EC50 of this compound should be in the low nanomolar range, consistent with published data.[1]

  • Interpretation: This will provide a more accurate assessment of the intrinsic antiviral potency of this compound.

Data Presentation

Table 1: Comparative Efficacy of this compound and INSTIs in Different Assay Systems
CompoundClassTZM-bl Assay EC50 (nM)p24 ELISA (MT-2 cells) EC50 (nM)Other Cell-Based Assays EC50 (nM)
This compound NCINI~566.4[1]~28.72[1]7.2 - 15 (PBMCs)[2]
Raltegravir INSTI~10.38[1]~0.58[1]Not specified
Elvitegravir INSTI<0.15[1]>0.51[1]Not specified
Dolutegravir INSTI~1.6[1]>0.51[1]Not specified

Experimental Protocols

Protocol 1: Standard TZM-bl Luciferase Reporter Gene Assay

This protocol is adapted from standard procedures for measuring HIV-1 neutralization and inhibition.[3][4]

  • Cell Plating: Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium (DMEM with 10% FBS, penicillin/streptomycin). Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound and control compounds in growth medium.

  • Pre-incubation: Remove the culture medium from the cells and add 50 µL of the diluted compounds to the appropriate wells. Incubate for 30-60 minutes at 37°C.

  • Infection: Add 50 µL of HIV-1 virus stock (e.g., HIV-1 AD8) diluted to a predetermined titer (e.g., 500 TCID50) to each well.[1] Include wells for virus control (no compound) and cell control (no virus, no compound).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Luciferase Measurement: After 48 hours, remove the supernatant. Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the virus control wells and determine the EC50 value using a non-linear regression analysis.

Protocol 2: Alternative p24 Antigen Capture ELISA

This protocol is a more suitable alternative for evaluating NCINIs.[1]

  • Cell Plating and Infection: In a suitable culture vessel, infect MT-2 cells with the HIV-1 strain of interest (e.g., HIV-1 AD8) at a multiplicity of infection (MOI) that allows for robust replication over several days.

  • Compound Treatment: Aliquot the infected cells into a 96-well plate. Add serial dilutions of this compound and control compounds.

  • Incubation: Incubate the plate for 5 days at 37°C, 5% CO2, to allow for multiple rounds of viral replication.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • p24 Measurement: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 antigen capture ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of p24 production for each compound concentration relative to the virus control wells and determine the EC50 value.

Visualizations

HIV_Integrase_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vDNA Viral DNA PIC Pre-integration Complex (PIC) vDNA->PIC Assembly nPIC Nuclear PIC PIC->nPIC Nuclear Import step1 3'-Processing nPIC->step1 hDNA Host DNA Integrated Integrated Provirus INSTI INSTIs step2 Strand Transfer INSTI->step2 Inhibits NCINI This compound (NCINI) NCINI->step1 Inhibits step1->step2 step2->Integrated TZMbl_Workflow start Start plate_cells Plate TZM-bl cells (1x10^4 cells/well) start->plate_cells incubate_o_n Incubate Overnight plate_cells->incubate_o_n add_compound Add serially diluted This compound incubate_o_n->add_compound pre_incubate Pre-incubate (30-60 min) add_compound->pre_incubate add_virus Infect with HIV-1 pre_incubate->add_virus incubate_48h Incubate for 48 hours add_virus->incubate_48h lyse_cells Lyse cells and add luciferase substrate incubate_48h->lyse_cells read_luminescence Read Luminescence lyse_cells->read_luminescence analyze Calculate EC50 read_luminescence->analyze end End analyze->end Troubleshooting_Flowchart start Low efficacy of This compound observed check_controls Run INSTI controls (e.g., Raltegravir) start->check_controls controls_ok INSTIs show expected potency? check_controls->controls_ok assay_problem General assay issue. Troubleshoot TZM-bl protocol. controls_ok->assay_problem No ncini_issue Issue is specific to This compound's mechanism in this assay. controls_ok->ncini_issue Yes switch_assay Switch to a multi-cycle assay system (e.g., p24 ELISA with MT-2 cells) ncini_issue->switch_assay end Accurate potency determination switch_assay->end

References

Technical Support Center: Optimizing BI 224436 Concentration for In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using BI 224436 in in vitro antiviral assays. The information is designed to help address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational new drug for the treatment of HIV infection. It is the first non-catalytic site integrase inhibitor (NCINI).[1] It functions by binding to a conserved allosteric pocket at the dimer interface of the catalytic core domain (CCD) of HIV integrase.[2][3] This binding has a dual effect: it inhibits the 3'-processing step of the integrase enzyme and prevents the protein-protein interaction between the integrase and the host cell's Lens Epithelial Derived Growth Factor (LEDGF/p75), which is essential for HIV-1 viral replication.[2] This mechanism is distinct from integrase strand transfer inhibitors (INSTIs) like raltegravir and elvitegravir, which target the catalytic site of the enzyme.[1]

Q2: What are the recommended starting concentrations for this compound in in vitro assays?

Based on preclinical data, this compound exhibits potent antiviral activity with 50% effective concentrations (EC50) typically in the low nanomolar range. For initial experiments, a concentration range of 1 nM to 100 nM is recommended. It has demonstrated EC50 values of <15 nM against various HIV-1 laboratory strains.[4][5][6] In peripheral blood mononuclear cells (PBMCs), EC50 values of 7.2 nM, 14 nM, and 15 nM have been observed for HXB2, NL4.3, and BaL integrase-containing viruses, respectively.[4][5]

Q3: What is the expected cytotoxicity of this compound?

This compound generally displays low cellular cytotoxicity. The 50% cytotoxic concentration (CC50) has been reported to be >90 μM in some studies and around 97 μM in C8166 cells after 3 days of incubation.[4][5] In MT2 and TZM-bl cell lines, the CC50 was found to be >50,000 nM.[7] This provides a high therapeutic window, with a selectivity index (CC50/EC50) reported to be between 6,500 and >8,000 in C8166 cells and PBMCs, respectively.[5]

Q4: How does human serum affect the potency of this compound?

This compound shows a low, approximately 2.1-fold, decrease in antiviral potency in the presence of 50% human serum.[4][6] This is a favorable characteristic for a clinical candidate. The serum-shifted EC95 values are reported to be in the range of 22 to 75 nM.[4][6]

Q5: What are the known resistance mutations for this compound?

Viral passaging in the presence of this compound has been shown to select for primary resistance substitutions such as A128T, A128N, and L102F.[4] These mutations are located in the conserved allosteric pocket on the catalytic core of the integrase where the inhibitor binds.[4] Notably, this compound retains its antiviral activity against viruses with resistance mutations to INSTIs like N155S, Q148H, and E92Q.[4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lower than expected antiviral potency (higher EC50) 1. Inappropriate assay system: Some assay systems, like those using TZM-bl cells, may not be optimal for evaluating NCINIs and can result in higher EC50 values.[7] 2. Compound degradation: Improper storage or handling of the compound can lead to loss of activity. 3. Cell line variability: Different cell lines can exhibit varying sensitivities to the inhibitor. 4. Presence of serum: Although the effect is minimal, the presence of human serum can slightly decrease potency.[4][6]1. Consider using a different cell line, such as MT2 cells, or a p24 ELISA-based readout, which have shown to be more suitable for NCINIs.[7] 2. Ensure the compound is stored correctly (refer to supplier's instructions) and prepare fresh dilutions for each experiment. 3. If possible, test the compound in multiple cell lines to determine the most sensitive one for your experimental goals. 4. Be consistent with the serum concentration used across experiments and consider it when analyzing results.
High cytotoxicity observed at effective concentrations 1. Cell line sensitivity: The specific cell line used may be more sensitive to the compound. 2. Assay duration: Longer incubation times can sometimes lead to increased cytotoxicity. 3. Inaccurate CC50 determination: The method used to assess cytotoxicity may not be optimal.1. Test the cytotoxicity of this compound in your specific cell line using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) to establish its CC50. 2. If the antiviral effect is expected to be rapid, consider reducing the incubation time of the assay. 3. Use a reliable method for determining cell viability. The tetrazolium salt MTT metabolic assay has been successfully used to determine the CC50 of this compound.[4][5]
Compound precipitation or solubility issues in media 1. Poor solubility in aqueous solutions: Although this compound has good solubility, high concentrations in certain media could lead to precipitation.[2][8] 2. Incorrect solvent for stock solution: The initial solvent used to dissolve the compound may not be appropriate.1. this compound is reported to have excellent solubility at physiologically relevant pH.[2] If precipitation is observed, try preparing a fresh, lower concentration stock solution in an appropriate solvent like DMSO. 2. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Inconsistent or variable results between experiments 1. Inconsistent cell passage number: Cell characteristics can change with high passage numbers. 2. Variability in virus stock: The titer and infectivity of your virus stock may vary. 3. Pipetting errors: Inaccurate dilutions can lead to significant variations.1. Use cells with a consistent and low passage number for all experiments. 2. Titer your virus stock before each experiment to ensure consistent multiplicity of infection (MOI). **3. Use calibrated pipettes and perform serial dilutions carefully. Consider preparing a master mix of the compound dilutions to reduce variability.

Quantitative Data Summary

Parameter Value Assay/Cell Line Reference
IC50 (LTR-cleavage assay) 15 nMBiochemical assay[2]
EC50 11-27 nMLuc-RGA[2]
EC50 <15 nMVarious HIV-1 laboratory strains[4][5][6]
EC50 (HXB2) 7.2 nMPBMCs[4][5]
EC50 (NL4.3) 14 nMPBMCs[4][5]
EC50 (BaL) 15 nMPBMCs[4][5]
CC50 110,000 nMMTT-C8166[2]
CC50 >90 µMCellular cytotoxicity assay[4][5][6]
CC50 97 µMC8166 cells (3-day incubation)[5]
CC50 >120 µMPBMCs (7-day incubation)[5]
Fold change in EC50 (50% Human Serum) 2.1In vitro HIV-1 viral replication assay[2][4][6]
Solubility (pH 2.0-6.8) >0.84 mg/mL-[2][8]

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay in PBMCs

This protocol is adapted from preclinical studies of this compound.[4][5]

Objective: To determine the 50% effective concentration (EC50) of this compound against HIV-1 in peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound

  • Peripheral blood mononuclear cells (PBMCs)

  • HIV-1 viral stock (e.g., NL4.3)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and IL-2

  • 96-well plates

  • p24 ELISA kit

Methodology:

  • Isolate and culture PBMCs from healthy donors.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.

  • Seed PBMCs in a 96-well plate.

  • Add the serially diluted this compound to the wells.

  • Infect the cells with a known titer of HIV-1. Include a no-drug control and a no-virus control.

  • Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

  • On day 7, collect the culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit.

  • Calculate the EC50 value by plotting the percentage of p24 inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and was used in the evaluation of this compound.[2][5]

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., C8166, PBMCs)

  • Culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Methodology:

  • Seed cells in a 96-well plate at an appropriate density.

  • Add serial dilutions of this compound to the wells. Include a no-drug control.

  • Incubate the plate for a period relevant to your antiviral assay (e.g., 3 days for C8166 cells).[5]

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizations

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_host Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Pre_Integration_Complex Pre-Integration Complex (PIC) Viral_DNA->Pre_Integration_Complex Nuclear_Import Nuclear Import Pre_Integration_Complex->Nuclear_Import Integration Integration Nuclear_Import->Integration Host_DNA Host DNA Integration->Host_DNA LEDGF_p75 LEDGF/p75 HIV_Integrase HIV Integrase LEDGF_p75->HIV_Integrase HIV_Integrase->Integration catalyzes BI_224436 This compound BI_224436->HIV_Integrase binds to allosteric site

Caption: Mechanism of action of this compound on the HIV replication cycle.

experimental_workflow Start Start Experiment Prepare_Cells Prepare and Seed Cells (e.g., PBMCs, C8166) Start->Prepare_Cells Prepare_Compound Prepare Serial Dilutions of this compound Start->Prepare_Compound Treat_Cells Add Compound to Cells Prepare_Cells->Treat_Cells Prepare_Compound->Treat_Cells Infect_Cells Infect Cells with HIV-1 (for antiviral assay) Treat_Cells->Infect_Cells Incubate Incubate (Time and temperature as per protocol) Infect_Cells->Incubate Assay_Readout Perform Assay Readout (e.g., p24 ELISA, MTT) Incubate->Assay_Readout Data_Analysis Analyze Data (Calculate EC50/CC50) Assay_Readout->Data_Analysis End End Data_Analysis->End troubleshooting_logic Problem Problem Encountered (e.g., Low Potency) Check_Assay Is the assay system appropriate for NCINIs? Problem->Check_Assay Step 1 Check_Compound Is the compound stock fresh and properly prepared? Problem->Check_Compound Step 2 Check_Cells Are the cells healthy and at a low passage number? Problem->Check_Cells Step 3 Check_Virus Is the virus stock properly titered? Problem->Check_Virus Step 4 Solution_Assay Consider alternative assay (e.g., p24 ELISA in MT2 cells) Check_Assay->Solution_Assay No Solution_Compound Prepare fresh compound dilutions Check_Compound->Solution_Compound No Solution_Cells Use a new batch of cells Check_Cells->Solution_Cells No Solution_Virus Re-titer virus stock Check_Virus->Solution_Virus No

References

Understanding the steep dose-response curve of BI 224436

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BI 224436, a non-catalytic site integrase inhibitor (NCINI) of HIV-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational antiretroviral drug and the first-in-class non-catalytic site integrase inhibitor (NCINI).[1][2] It functions by binding to a conserved allosteric pocket at the dimer interface of the HIV-1 integrase catalytic core domain.[3][4] This binding has a dual effect: it inhibits the 3'-processing step of viral DNA integration and also disrupts the interaction between the integrase enzyme and the host cell co-factor, lens epithelium-derived growth factor (LEDGF/p75), which is essential for viral replication.[3][4]

Q2: Why does this compound exhibit a steep dose-response curve?

This compound is characterized by a steep dose-response curve, with a Hill coefficient of approximately 4.[5][6][7] In contrast, integrase strand transfer inhibitors (INSTIs) like raltegravir typically have a Hill coefficient of 1.[6][7] A steep dose-response curve indicates that a small increase in the concentration of this compound can lead to a significant increase in its inhibitory effect.[8] This steepness can be advantageous, as it implies that drug concentrations slightly above the EC50 can produce a very strong antiviral effect.[8] The precise molecular basis for this steep curve is a subject of ongoing research but may be related to its allosteric mechanism of action and potential cooperative binding effects.

Q3: What are the key potency and cytotoxicity values for this compound?

This compound is a highly potent inhibitor of HIV-1 replication. Its antiviral 50% effective concentrations (EC50) are typically below 15 nM against various laboratory strains of HIV-1.[5][6][9] In biochemical assays, it inhibits the integrase-LEDGF/p75 interaction with a mean IC50 of 11 nM and the 3'-processing reaction with an IC50 of 15 nM.[3][5] this compound displays low cellular cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 90 μM.[5][6][9]

Q4: How does human serum affect the potency of this compound?

The antiviral potency of this compound is only minimally affected by the presence of human serum. In the presence of 50% human serum, the EC50 value shows a low, approximately 2.1-fold decrease in potency.[5][6][9] This results in serum-shifted EC95 values ranging from 22 to 75 nM.[5][6][9]

Troubleshooting Guides

Problem 1: Observing a steeper or shallower than expected dose-response curve (Hill slope not ~4).
Potential CauseRecommended Action
Compound Aggregation High concentrations of compounds can sometimes lead to aggregation, which can manifest as a steep dose-response curve. Visually inspect your stock solutions and final assay dilutions for any signs of precipitation. Consider testing the effect of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt potential aggregates.[10][11][12][13][14][15]
Stoichiometric Inhibition If the concentration of the integrase enzyme in your assay is significantly higher than the dissociation constant (Kd) of this compound, it can lead to stoichiometric inhibition and a steeper curve. Try reducing the enzyme concentration in your assay to see if the Hill slope changes.[10][11][12][13][14][15]
Assay Artifacts Ensure that the observed effect is specific. Rule out interference with your detection method (e.g., fluorescence quenching/enhancement if using a fluorescence-based assay). Run appropriate controls, including the inhibitor in the absence of the enzyme.
Incorrect Data Fitting The Hill coefficient is sensitive to the data points at the top and bottom of the curve. Ensure you have a sufficient number of data points across a wide range of concentrations to accurately define the entire sigmoidal curve. Use a non-linear regression model with a variable slope to fit your data.[8]
Problem 2: High variability in EC50/IC50 values between experiments.
Potential CauseRecommended Action
Compound Stability This compound may be unstable under certain conditions. Prepare fresh dilutions of the compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Health and Passage Number For cellular assays, ensure that the cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to phenotypic changes and altered drug sensitivity.
Reagent Consistency Use the same batch of critical reagents, such as fetal bovine serum, cell culture media, and recombinant integrase enzyme, for a set of comparative experiments. Batch-to-batch variability can significantly impact results.
Pipetting Accuracy Inaccurate pipetting, especially when performing serial dilutions, can introduce significant errors. Calibrate your pipettes regularly and use appropriate pipetting techniques.

Quantitative Data Summary

Table 1: In Vitro Potency and Cytotoxicity of this compound

Assay TypeParameterValueCell Line/Virus StrainReference
Antiviral ActivityEC50<15 nMVarious HIV-1 laboratory strains[5][6][9]
Antiviral ActivityEC507.2 nMHXB2 in PBMCs[5][7]
Antiviral ActivityEC5014 nMNL4.3 in PBMCs[5][7]
Antiviral ActivityEC5015 nMBaL in PBMCs[5][7]
Enzymatic Assay (3'-Processing)IC5015 nMN/A[3][4]
Protein-Protein Interaction AssayIC5011 nMIntegrase-LEDGF/p75[5]
CytotoxicityCC50>90 µMVarious[5][6][9]
CytotoxicityCC50110,000 nMC8166 cells[4]

Table 2: Pharmacokinetic Properties of this compound

SpeciesClearance (% of hepatic flow)Oral Bioavailability (F)Reference
Rat0.7%54%[5]
Monkey23%82%[5]
Dog8%81%[5]

Experimental Protocols

HIV-1 Integrase 3'-Processing Assay (Representative Protocol)

This is a representative protocol based on commonly used fluorescence-based assays.

Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide substrate mimicking the HIV-1 LTR sequence, labeled with a fluorophore and a quencher.

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2, 0.1 mg/mL BSA.

  • This compound stock solution in DMSO.

  • 384-well black assay plates.

  • Fluorescence plate reader.

Methodology:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add a fixed concentration of HIV-1 integrase to each well of the assay plate.

  • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells containing the integrase.

  • Incubate the plate for 30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorescently labeled oligonucleotide substrate to each well.

  • Monitor the increase in fluorescence over time using a plate reader (excitation and emission wavelengths will depend on the specific fluorophore/quencher pair). The cleavage of the substrate by the integrase separates the fluorophore and quencher, leading to an increase in fluorescence.

  • Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Antiviral Assay (p24 ELISA-based)

Materials:

  • Target cells (e.g., PBMCs, TZM-bl cells).

  • HIV-1 viral stock.

  • This compound stock solution in DMSO.

  • Cell culture medium.

  • 96-well cell culture plates.

  • HIV-1 p24 ELISA kit.

Methodology:

  • Plate the target cells in a 96-well plate and allow them to adhere (if applicable).

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the diluted this compound or vehicle control to the cells.

  • Infect the cells with a pre-titered amount of HIV-1 virus stock.

  • Incubate the plates for 3-5 days at 37°C in a CO2 incubator.

  • After the incubation period, collect the cell culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.[6][9]

  • Calculate the percent inhibition of viral replication for each concentration of this compound relative to the virus control (no inhibitor).

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

MTT Cytotoxicity Assay

Materials:

  • Target cells.

  • This compound stock solution in DMSO.

  • Cell culture medium.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Methodology:

  • Plate the target cells in a 96-well plate.[3][10]

  • Prepare serial dilutions of this compound in cell culture medium and add to the cells.

  • Incubate the plates for the same duration as the antiviral assay (e.g., 3-5 days).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3][5][10]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[3][10]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Calculate the percent cell viability for each concentration of this compound relative to the vehicle-treated control cells.

  • Plot the percent viability against the log of the compound concentration and fit the data to determine the CC50 value.

Visualizations

HIV_Integration_Pathway cluster_virus HIV-1 Virion cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase LEDGF/p75 LEDGF/p75 Integrase->LEDGF/p75 interacts with Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Forms PIC PIC Nuclear Import Nuclear Import PIC->Nuclear Import 3'-Processing 3'-Processing Nuclear Import->3'-Processing Strand Transfer Strand Transfer 3'-Processing->Strand Transfer Integration Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus BI_224436 BI_224436 BI_224436->Integrase Allosteric Inhibition BI_224436->Integrase Blocks Interaction BI_224436->3'-Processing Inhibits

Caption: Mechanism of action of this compound in the HIV-1 life cycle.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis 3P_Assay 3'-Processing Assay IC50 IC50 3P_Assay->IC50 PPI_Assay Integrase-LEDGF/p75 Interaction Assay PPI_Assay->IC50 Antiviral_Assay Cellular Antiviral Assay EC50 EC50 Antiviral_Assay->EC50 Dose_Response Dose-Response Curve (Hill Slope) Antiviral_Assay->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay CC50 CC50 Cytotoxicity_Assay->CC50 BI_224436 BI_224436 BI_224436->3P_Assay BI_224436->PPI_Assay BI_224436->Antiviral_Assay BI_224436->Cytotoxicity_Assay

Caption: Experimental workflow for the characterization of this compound.

Troubleshooting_Logic Start Start Unexpected_Curve Unexpected Dose-Response Curve Shape? Start->Unexpected_Curve Check_Aggregation Investigate Compound Aggregation Unexpected_Curve->Check_Aggregation Yes High_Variability High Variability in Potency Values? Unexpected_Curve->High_Variability No Check_Stoichiometry Assess Stoichiometric Inhibition Check_Aggregation->Check_Stoichiometry Check_Artifacts Rule Out Assay Artifacts Check_Stoichiometry->Check_Artifacts Review_Fitting Review Data Fitting Check_Artifacts->Review_Fitting End End Review_Fitting->End Check_Stability Verify Compound Stability High_Variability->Check_Stability Yes High_Variability->End No Check_Cells Standardize Cell Culture Conditions Check_Stability->Check_Cells Check_Reagents Ensure Reagent Consistency Check_Cells->Check_Reagents Check_Reagents->End

Caption: Troubleshooting logic for unexpected experimental results with this compound.

References

Impact of serum protein binding on BI 224436 antiviral potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions (FAQs), and troubleshooting guides regarding the impact of serum protein binding on the antiviral potency of BI 224436.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, investigational non-catalytic site integrase inhibitor (NCINI) for the treatment of HIV-1 infection.[1] Its mechanism of action is distinct from integrase strand transfer inhibitors (INSTIs) like raltegravir. This compound binds to a conserved allosteric pocket at the dimer interface of the catalytic core domain of the HIV integrase enzyme.[2][3] This binding inhibits the 3'-processing step of the viral DNA and also prevents the necessary protein-protein interaction between the integrase and the host cell's Lens Epithelial Derived Growth Factor (LEDGF), which is crucial for viral replication.[2][4]

Q2: What is the typical in vitro antiviral potency of this compound?

A2: this compound demonstrates excellent antiviral potency with 50% effective concentrations (EC50) typically ranging from 11 to 27 nM against various wild-type and recombinant HIV-1 strains.[2][3] In assays using peripheral blood mononuclear cells (PBMCs), EC50 values have been observed between 7.2 nM and 15 nM.[4]

Q3: How does human serum in cell culture media affect the antiviral potency of this compound?

A3: A key characteristic of this compound is the low impact of human serum on its antiviral potency.[2][3] When cell culture medium is supplemented with 50% human serum (HS), the EC50 value shows a minimal increase of approximately 2.1-fold.[4][5][6] This suggests that a high fraction of the drug remains unbound and active, even in the presence of significant concentrations of plasma proteins.

Q4: What is the difference between EC50 and serum-shifted EC50 (ssEC50)?

A4: EC50 (50% effective concentration) is the concentration of a drug that produces 50% of the maximal response in a standard in vitro assay, typically conducted in media with low serum content (e.g., 10% fetal bovine serum). ssEC50 (serum-shifted EC50) is the EC50 value determined in the presence of a specified concentration of human serum, often 40-50%. The ssEC50 is a more physiologically relevant measure as it accounts for the effect of plasma protein binding, which can sequester the drug and make it unavailable to exert its antiviral effect.

Q5: How is the fold-shift in potency due to serum protein binding calculated?

A5: The fold-shift is a ratio that quantifies the impact of serum on a drug's potency. It is calculated by dividing the serum-shifted EC50 by the EC50 value obtained in the absence of human serum.

  • Formula: Fold Shift = (ssEC50 in the presence of X% Human Serum) / (EC50 in the absence of Human Serum)

  • For this compound, the reported fold-shift in the presence of 50% human serum is approximately 2.1.[2][4]

Data Presentation

Table 1: Antiviral Potency of this compound in Cellular Assays

Cell Type / Virus StrainAssay EndpointEC50 (nM)Reference
Various Wild-Type & Recombinant VirusesLuciferase Reporter Gene Assay11 - 27[2][3]
PBMCs with HXB2 integrase virusp24 Antigen7.2[4]
PBMCs with NL4.3 integrase virusp24 Antigen14[4]
PBMCs with BaL integrase virusp24 Antigen15[4]

Table 2: Effect of Human Serum (HS) on this compound Antiviral Potency

ParameterValueConditionsReference
Fold Change in EC50~2.140% and 50% Human Serum[4]
Estimated EC50 in Human Blood32 nMExtrapolated to 100% HS[5]
Estimated EC95 in Human Blood75 nMExtrapolated to 100% HS[5]
Serum-Shifted EC95 (ssEC95)22 - 75 nM50% Human Serum[3][6]

Table 3: Additional In Vitro Profile of this compound

ParameterValueAssayReference
IC5015 nMLTR-Cleavage Assay[2][3]
IC5011 ± 1 nMIntegrase-LEDGF Interaction Assay[4]
CC50 (Cytotoxicity)97,000 nM (97 µM)MTT Assay in C8166 cells[5]
CC50 (Cytotoxicity)>120,000 nM (>120 µM)MTT Assay in PBMCs[5]
Selectivity Index (C8166 cells)>6,500Calculated (CC50 / EC50)[5]

Troubleshooting Guides

Q: My experimentally determined EC50 value for this compound is significantly higher than the reported 11-27 nM range. What could be the cause?

A: Several factors could contribute to this discrepancy:

  • Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and plated at the correct density. Suboptimal cell health can affect viral replication and drug sensitivity.

  • Virus Titer: An excessively high multiplicity of infection (MOI) can overcome the inhibitor, leading to higher apparent EC50 values. Verify your virus stock titer and use a consistent MOI.

  • Compound Integrity: Verify the purity and concentration of your this compound stock solution. Improper storage or handling could lead to degradation.

  • Assay Incubation Time: The reported potencies are typically from assays incubated for 3-7 days.[4][5] Deviating from this timeframe can alter the results.

  • Reagent Quality: Ensure all media, sera, and supplements are of high quality and not expired.

Q: I am observing a >3-fold shift in EC50 in the presence of 50% human serum, which is higher than the reported ~2.1-fold shift. What are potential reasons?

A: This could indicate an issue with the experimental setup:

  • Source of Human Serum: The composition of human serum can vary between lots and suppliers. This variability in protein content (especially albumin and AAG) can influence binding. It is advisable to qualify a single lot of serum for a series of experiments.

  • Assay Precision: this compound exhibits a very steep dose-response curve (Hill coefficient ≈ 4).[4] This means small variations in concentration can lead to large changes in inhibition. Use a narrow, closely spaced dilution series (e.g., 1.5-fold dilutions) around the expected EC50 to accurately determine the curve and the shift.[4][6]

  • Non-specific Binding: The compound may be binding to plasticware or other components of your assay system. Pre-treating plates or using low-binding plastics may help.

  • Calculation Error: Double-check the curve fitting and the calculation of the fold-shift from your raw data.

Q: How do I determine the unbound fraction of this compound in my experiment?

A: The unbound fraction (fu) is the portion of the drug not bound to proteins and is pharmacologically active. It can be determined using several methods:

  • Equilibrium Dialysis: This is a common method where a semi-permeable membrane separates a chamber with the drug in serum/plasma from a chamber with buffer.[7][8] At equilibrium, the concentration of the unbound drug will be equal on both sides. The unbound fraction is calculated from the concentrations in the buffer and plasma chambers.

  • Ultrafiltration: This technique uses a filter with a specific molecular weight cutoff to separate the protein-bound drug from the unbound fraction by centrifugation.[7][9] The unbound drug passes through the filter, and its concentration in the filtrate is measured.

  • Calculation: The unbound fraction (fu) can be calculated using the formula: fu = [Unbound Drug Concentration] / [Total Drug Concentration] .[10]

Visualizations and Diagrams

Mechanism of Action

BI_224436_MOA cluster_HIV_Lifecycle HIV Replication Cycle cluster_Inhibition This compound Inhibition RT 1. Reverse Transcription PIC 2. Pre-Integration Complex (PIC) Formation RT->PIC Import 3. Nuclear Import PIC->Import Processing 4. 3'-Processing Import->Processing Integration 5. Strand Transfer (Integration) Processing->Integration BI224436 This compound Integrase HIV Integrase BI224436->Integrase Binds Allosteric Site block1 BI224436->block1 block2 BI224436->block2 LEDGF Host LEDGF Integrase->LEDGF Interaction block1->Processing INHIBITS block2->LEDGF INHIBITS Interaction

Caption: Mechanism of action of this compound.

Experimental Workflow

Serum_Shift_Workflow cluster_0 Assay Preparation cluster_1 Experimental Conditions cluster_2 Assay Execution cluster_3 Data Analysis A1 Prepare serial dilutions of this compound C1 Add this compound dilutions to plates A1->C1 A2 Prepare two sets of cell culture plates B1 Condition 1: Standard Medium (e.g., 10% FBS) B2 Condition 2: Test Medium (e.g., 50% Human Serum) B1->C1 Add to Plate Set 1 B2->C1 Add to Plate Set 2 C2 Add cells and HIV-1 C1->C2 C3 Incubate for 3-7 days C2->C3 D1 Measure viral replication (e.g., p24 ELISA, Luciferase) C3->D1 D2 Plot dose-response curves for both conditions D1->D2 D3 Calculate EC50 from standard medium curve D2->D3 D4 Calculate ssEC50 from human serum curve D2->D4 D5 Calculate Fold Shift = ssEC50 / EC50 D3->D5 D4->D5

Caption: Workflow for determining the serum-shift fold change.

Troubleshooting Logic

Troubleshooting_High_EC50 start High EC50 or High Serum Shift Observed check_assay Is the dose-response curve well-defined with a steep slope? start->check_assay check_reagents Check Reagents: - Compound integrity/concentration - Virus Titer - Cell Health/Density check_assay->check_reagents No re_run_assay Refine Assay: - Use narrower dilutions - Check incubation time check_assay->re_run_assay No (Poor Curve Fit) check_serum Is the Human Serum from a consistent, qualified lot? check_assay->check_serum Yes end_point Re-run experiment check_reagents->end_point re_run_assay->end_point qualify_serum Qualify a new lot of Human Serum check_serum->qualify_serum No check_plastics Investigate non-specific binding to assay plates/tubes check_serum->check_plastics Yes qualify_serum->end_point check_plastics->end_point

Caption: Logic diagram for troubleshooting potency assay results.

Experimental Protocols

Protocol: In Vitro Antiviral Assay in PBMCs

This protocol is a generalized representation based on common practices.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors. Stimulate the cells with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to activate CD4+ T cells.

  • Compound Plating: Prepare a 10-point, 2-fold serial dilution of this compound in cell culture medium. Add the diluted compound to a 96-well plate.

  • Infection: Add the activated PBMCs to the wells. Subsequently, add a pre-titered amount of HIV-1 virus stock (e.g., NL4.3) to achieve a desired multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

  • Endpoint Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of HIV-1 p24 capsid protein in the supernatant using a commercial p24 ELISA kit.

  • Data Analysis: Determine the percentage of viral inhibition for each drug concentration relative to the virus control wells (no drug). Plot the percent inhibition against the log of the drug concentration and use a nonlinear regression model (e.g., 4-parameter logistic fit) to calculate the EC50 value.

Protocol: Determining Serum Protein Binding Effect on Potency
  • Prepare Media: Create two types of cell culture media:

    • Standard Medium: RPMI 1640 + 10% Fetal Bovine Serum (FBS) + IL-2 + Pen/Strep.

    • Test Medium: RPMI 1640 + 50% Human Serum (HS) + 10% FBS + IL-2 + Pen/Strep.

  • Assay Setup: Perform the In Vitro Antiviral Assay as described above in parallel using both Standard Medium and Test Medium for all dilutions and controls.

  • Data Analysis:

    • Calculate the EC50 from the dose-response curve generated using the Standard Medium.

    • Calculate the ssEC50 from the dose-response curve generated using the Test Medium.

    • Calculate the fold-shift in potency: Fold Shift = ssEC50 / EC50.

Protocol: General Equilibrium Dialysis for Protein Binding

This is a general protocol using a Rapid Equilibrium Dialysis (RED) device.

  • Compound Preparation: Prepare a stock solution of this compound in plasma (human or other species) at the desired concentration.

  • Device Setup: Place the RED device inserts into the wells of the base plate.

  • Loading: Add the plasma containing this compound to the sample chamber (red-ringed side) of the insert. Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber (white-ringed side).

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium. The semi-permeable membrane (typically 8 kDa MWCO) allows the unbound drug to pass freely between chambers.

  • Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and the buffer chambers.

  • Analysis: Determine the concentration of this compound in both aliquots using a validated analytical method, such as LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.

  • Calculation:

    • Percent Bound = ( [Plasma Conc] - [Buffer Conc] ) / [Plasma Conc] * 100

    • Unbound Fraction (fu) = [Buffer Conc] / [Plasma Conc]

References

Technical Support Center: Characterization of BI 224436 Resistance Mutations A128T, A128N, and L102F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and experimentally characterizing HIV-1 integrase resistance mutations to the non-catalytic site integrase inhibitor (NCINI), BI 224436.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational, potent, and specific non-catalytic site inhibitor of HIV-1 integrase (NCINI)[1][2]. Unlike integrase strand transfer inhibitors (INSTIs) that bind to the catalytic site, this compound binds to a conserved allosteric pocket at the dimer interface of the integrase catalytic core domain (CCD)[3]. This binding interferes with the integrase's 3'-processing activity and also disrupts the interaction between integrase and the host co-factor, lens epithelium-derived growth factor (LEDGF/p75), which is crucial for viral replication[3][4][5][6][7].

Q2: What are the primary resistance mutations to this compound?

A2: In vitro resistance selection studies have identified three primary resistance mutations in the HIV-1 integrase gene: A128T, A128N, and L102F[1][2][8]. These mutations are all located within the allosteric binding pocket of the integrase where this compound binds[1].

Q3: How do the A128T, A128N, and L102F mutations confer resistance to this compound?

A3: These mutations reduce the susceptibility of HIV-1 to this compound by altering the conformation of the allosteric binding pocket, thereby likely reducing the binding affinity of the inhibitor. This leads to a significant increase in the concentration of this compound required to inhibit viral replication[1][8].

Q4: Is there cross-resistance between this compound and currently approved integrase inhibitors?

A4: No, this compound does not show cross-resistance with integrase strand transfer inhibitors (INSTIs) such as raltegravir and elvitegravir. Viruses carrying resistance mutations to INSTIs remain fully susceptible to this compound, and conversely, viruses with resistance mutations to this compound remain susceptible to INSTIs[1][2].

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of the A128T, A128N, and L102F mutations on the antiviral activity of this compound and its enzymatic inhibition.

Table 1: Antiviral Activity of this compound against Wild-Type and Mutant HIV-1

HIV-1 Integrase GenotypeEC50 (nM)Fold Change in EC50 vs. Wild-Type
Wild-Type<15[1][2]-
A128T43.5 (calculated)2.9[1][8]
A128N960 (calculated)64[1][8]
L102F915 (calculated)61[1][8]

EC50 values for mutant viruses are calculated based on the reported fold change relative to a representative wild-type EC50 of 15 nM.

Table 2: Enzymatic Inhibition of Wild-Type and Mutant HIV-1 Integrase by this compound

Integrase GenotypeAssayIC50 (nM)Fold Change in IC50 vs. Wild-Type
Wild-Type3'-Processing15[1][3][9]-
A128T3'-Processing43.5[8]2.9[8]
L102F3'-Processing>7500[8]>500[8]
Wild-TypeStrand Transfer>50,000[1]-

Experimental Protocols

1. Antiviral Susceptibility Assay (p24 ELISA-based)

This protocol determines the 50% effective concentration (EC50) of this compound against HIV-1 strains with wild-type or mutant integrase.

  • Materials:

    • Target cells (e.g., PBMCs, C8166)

    • HIV-1 virus stock (wild-type or mutant)

    • This compound

    • 96-well cell culture plates

    • Cell culture medium

    • HIV-1 p24 Antigen ELISA kit

    • Plate reader

  • Procedure:

    • Seed target cells in a 96-well plate.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the diluted this compound to the wells containing the cells.

    • Infect the cells with a pre-titered amount of HIV-1 virus stock. Include a "no virus" control and a "no drug" control.

    • Incubate the plate at 37°C in a CO2 incubator for 3-7 days, depending on the cell type and virus strain.

    • After incubation, collect the cell culture supernatant from each well.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions[10][11][12][13].

    • Determine the percentage of inhibition of viral replication for each drug concentration relative to the "no drug" control.

    • Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

2. In Vitro Resistance Selection

This protocol is used to generate this compound-resistant HIV-1 strains in cell culture.

  • Materials:

    • HIV-1 permissive cell line (e.g., MT-4, CEMx174)

    • Wild-type HIV-1 virus stock

    • This compound

    • Cell culture flasks

    • p24 ELISA kit or similar method for monitoring viral replication

  • Procedure:

    • Infect a culture of HIV-1 permissive cells with wild-type HIV-1.

    • Add this compound at a starting concentration equal to the EC50.

    • Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 production)[14].

    • When viral replication is detected (breakthrough), harvest the cell-free supernatant containing the virus.

    • Use the harvested virus to infect a fresh culture of cells.

    • Increase the concentration of this compound in the new culture (typically a 1.5- to 2-fold increase)[15].

    • Repeat steps 4-6 for multiple passages, gradually escalating the drug concentration.

    • After significant resistance is observed (e.g., a high fold-change in EC50), isolate viral RNA from the supernatant.

    • Perform reverse transcription-PCR (RT-PCR) to amplify the integrase gene.

    • Sequence the amplified integrase gene to identify mutations.

3. HIV-1 Integrase 3'-Processing Assay

This biochemical assay measures the ability of this compound to inhibit the 3'-end processing activity of purified HIV-1 integrase.

  • Materials:

    • Purified recombinant HIV-1 integrase (wild-type or mutant)

    • Oligonucleotide substrate mimicking the HIV-1 LTR end, labeled with a fluorescent reporter and a quencher[9].

    • Assay buffer (containing a divalent cation like Mn2+ or Mg2+)[16]

    • This compound

    • 96- or 384-well plates suitable for fluorescence measurement

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In each well of the plate, combine the purified integrase enzyme and the diluted this compound.

    • Incubate for a pre-determined time to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorescently labeled oligonucleotide substrate.

    • Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).

    • Measure the fluorescence intensity in each well using a plate reader. Cleavage of the substrate by the integrase separates the fluorophore from the quencher, resulting in an increase in fluorescence.

    • Calculate the percentage of inhibition for each drug concentration relative to a "no drug" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Troubleshooting Guides

Troubleshooting Antiviral Susceptibility Assays (p24 ELISA)

IssuePossible Cause(s)Suggested Solution(s)
High background in ELISA - Insufficient washing- High concentration of detection antibody- Non-specific binding- Increase the number of wash steps and ensure complete aspiration of wash buffer[17].- Titrate the detection antibody to the optimal concentration.- Use a different blocking buffer[17].
Low or no signal in ELISA - Inactive p24 antigen or antibodies- Incorrect incubation times or temperatures- Omission of a reagent- Use fresh or properly stored reagents.- Ensure adherence to the recommended incubation parameters[11].- Carefully review the protocol and ensure all steps were followed correctly.
High variability between replicate wells - Pipetting errors- Inconsistent washing- Edge effects in the plate- Use calibrated pipettes and practice proper pipetting technique.- Use an automated plate washer if available for consistent washing.- Avoid using the outer wells of the plate or ensure even temperature distribution during incubation[17].
No viral replication in "no drug" control - Inactive virus stock- Cells are not permissive- Titer the virus stock to ensure it is infectious.- Use a different cell line known to be permissive to the virus strain.

Troubleshooting HIV-1 Integrase Enzymatic Assays

IssuePossible Cause(s)Suggested Solution(s)
Low or no enzyme activity - Inactive integrase enzyme- Incorrect buffer composition (e.g., wrong divalent cation)- Use a fresh batch of purified integrase and handle it according to storage instructions.- Verify the composition and pH of the assay buffer, ensuring the correct divalent cation is present.
High background fluorescence - Substrate degradation- Contaminated reagents- Store the fluorescent substrate protected from light.- Use fresh, high-quality reagents.
Inconsistent results - Pipetting inaccuracies- Temperature fluctuations- Use precise pipetting techniques, especially for small volumes.- Ensure consistent incubation temperatures.

Visualizations

HIV-1 Integration Pathway and this compound Mechanism of Action

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA RT Reverse Transcription Viral_RNA->RT Viral_DNA Viral DNA PIC Pre-integration Complex (PIC) Viral_DNA->PIC associates with RT->Viral_DNA IN Integrase (IN) IN->PIC part of Nuclear_PIC Nuclear PIC PIC->Nuclear_PIC Nuclear Import Processing 3'-Processing Nuclear_PIC->Processing IN-mediated Strand_Transfer Strand Transfer Processing->Strand_Transfer Processed viral DNA ends Provirus Integrated Provirus Strand_Transfer->Provirus Integration Host_DNA Host DNA Host_DNA->Strand_Transfer Target for LEDGF LEDGF/p75 LEDGF->Nuclear_PIC Binds to IN, tethers to chromatin BI224436 This compound BI224436->IN Binds to allosteric site BI224436->Processing Inhibits BI224436->LEDGF Disrupts Interaction Resistance Resistance Mutations (A128T, A128N, L102F) Resistance->BI224436 Reduces binding

Caption: HIV-1 integration pathway and the mechanism of action of this compound.

Experimental Workflow for Characterizing this compound Resistance

Experimental_Workflow cluster_selection Resistance Selection cluster_characterization Characterization cluster_analysis Data Analysis start Start with Wild-Type HIV-1 culture Cell Culture with escalating [this compound] start->culture breakthrough Monitor for Viral Breakthrough (p24) culture->breakthrough harvest Harvest Resistant Virus breakthrough->harvest genotypic Genotypic Analysis (Integrase Sequencing) harvest->genotypic phenotypic Phenotypic Analysis (Antiviral Assay) harvest->phenotypic mutations Identify Mutations (A128T, A128N, L102F) genotypic->mutations fold_change Calculate Fold Change in EC50 phenotypic->fold_change enzymatic Enzymatic Analysis (3'-Processing Assay) ic50_shift Determine Shift in IC50 enzymatic->ic50_shift recombinant Generate Recombinant Mutant Integrase mutations->recombinant recombinant->enzymatic

Caption: Workflow for selection and characterization of this compound resistance.

References

Strategies to mitigate BI 224436 off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BI 224436, a non-catalytic site integrase inhibitor (NCINI) of HIV-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture and to offer strategies for identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a highly potent and specific allosteric inhibitor of HIV-1 integrase. It binds to a conserved pocket at the dimer interface of the catalytic core domain of the integrase enzyme. This binding is distinct from catalytic site inhibitors and primarily interferes with the 3'-processing step of viral DNA integration. Additionally, it disrupts the interaction between the HIV-1 integrase and the host cell co-factor, Lens Epithelial Derived Growth Factor (LEDGF/p75), which is crucial for viral replication. Some studies also suggest that non-catalytic site integrase inhibitors like this compound can disrupt HIV-1 core maturation and assembly.

Q2: Are there any known off-target effects of this compound?

A2: Extensive preclinical profiling of this compound has demonstrated a high degree of selectivity for its intended target, HIV-1 integrase. Published data indicates a very favorable therapeutic window, with high concentrations required to induce cellular cytotoxicity compared to the low nanomolar concentrations needed for antiviral efficacy. Specifically, the 50% cytotoxic concentration (CC50) is reported to be >90 µM in various cell lines, while the 50% effective concentration (EC50) for antiviral activity is in the low nanomolar range. As HIV-1 integrase has no direct human ortholog, off-target effects are generally considered less likely compared to inhibitors of host cell proteins. However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely excluded, especially at higher concentrations.

Q3: I am observing an unexpected phenotype in my cell culture experiments with this compound. How can I determine if this is an off-target effect?

A3: Observing an unexpected cellular response is a key indicator of potential off-target activity. A systematic approach is recommended to investigate this possibility. This involves a series of validation experiments to distinguish between on-target and off-target effects. Key strategies include performing a dose-response analysis, using a structurally related inactive control, and employing genetic methods to validate the target.

Troubleshooting Guide

This guide provides structured approaches to address specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Cellular Phenotype Observed

You are observing a cellular effect (e.g., changes in morphology, proliferation, or signaling pathways) that is not consistent with the known function of HIV-1 integrase in your experimental system.

Troubleshooting Steps:

  • Perform a Dose-Response Analysis: A critical first step is to determine the concentration at which the unexpected phenotype occurs and compare it to the concentration required for on-target activity (inhibition of HIV-1 replication). A significant difference in the EC50/IC50 values for the on-target versus the unexpected effect suggests that the latter may be an off-target phenomenon.

  • Utilize a Negative Control Compound: If available, use a structurally similar analog of this compound that is known to be inactive against HIV-1 integrase. If this inactive compound recapitulates the unexpected phenotype, it strongly points towards an off-target effect mediated by a shared chemical feature unrelated to integrase inhibition. Boehringer Ingelheim has made a negative control, BI-0449, available for this purpose.

  • Employ Genetic Target Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target (HIV-1 integrase in the context of infected cells). If this compound still produces the unexpected phenotype in cells lacking the target, the effect is unequivocally off-target.

Issue 2: Cellular Toxicity at Higher Concentrations

You are observing cytotoxicity (e.g., apoptosis, necrosis) in your cell cultures at concentrations of this compound that are significantly higher than its antiviral EC50.

Troubleshooting Steps:

  • Establish a Therapeutic Window: Determine the 50% cytotoxic concentration (CC50) in your specific cell line and compare it to the EC50 for antiviral activity. This compound has a reported CC50 of >90 µM in several cell lines, providing a large therapeutic window.

  • Characterize the Mechanism of Cell Death: Use assays to distinguish between different cell death pathways (e.g., apoptosis vs. necrosis). This can provide clues about the potential off-target pathways being affected.

  • Consult Selectivity Profiling Data: While specific broad-panel screening data for this compound is not publicly available, it is a common practice in drug development to screen compounds against a panel of common off-target proteins (e.g., kinases, GPCRs, ion channels) to identify potential liabilities.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on published preclinical data.

ParameterValueCell Line/SystemReference
Antiviral Activity (EC50) <15 nMVarious HIV-1 laboratory strains in PBMCs
11-27 nMPanel of wild-type and recombinant viruses
Cytotoxicity (CC50) >90 µMC8166 and PBMCs
97 µMC8166 cells
>120 µMPBMCs
In Vitro Selectivity Index 6,500-foldC8166 cells
>8,000-foldPBMCs
Biochemical Inhibition (IC50) 11 ± 1 nMIntegrase-LEDGF interaction assay
15 nMLTR-cleavage assay

Experimental Protocols

Protocol 1: Dose-Response Analysis for On-Target vs. Off-Target Effects

This protocol describes how to compare the dose-response curves for the intended biological effect (antiviral activity) and an unexpected observed phenotype.

  • Cell Plating: Seed your target cells (e.g., HIV-1 infected T-cells for on-target analysis, and the cell line exhibiting the off-target effect) in appropriate multi-well plates.

  • Compound Dilution Series: Prepare a serial dilution of this compound in your cell culture medium. A typical range would span from low picomolar to high micromolar concentrations (e.g., 1 pM to 100 µM) to cover both on- and potential off-target effects. Include a vehicle-only control (e.g., DMSO at the same final concentration as in the drug-treated wells).

  • Treatment: Treat the cells with the this compound dilution series and incubate for a duration relevant to your assay (e.g., 48-72 hours).

  • Assay Readout:

    • On-Target Effect: Quantify HIV-1 replication using a suitable method (e.g., p24 ELISA, luciferase reporter assay).

    • Off-Target Effect: Measure the unexpected phenotype using an appropriate assay (e.g., cell viability assay for cytotoxicity, Western blot for signaling pathway activation, microscopy for morphological changes).

  • Data Analysis: Plot the response (e.g., % inhibition of viral replication, % change in phenotype) against the log of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 or IC50 for both the on-target and off-target effects. A significant separation between the two values is indicative of an off-target effect.

Visualizations

Signaling Pathways and Experimental Workflows

OnTarget_vs_OffTarget cluster_experiment Experimental Observation cluster_investigation Investigation Workflow BI_224436 This compound Treatment Cellular_Phenotype Observed Cellular Phenotype BI_224436->Cellular_Phenotype Hypothesis Is the phenotype on-target or off-target? Cellular_Phenotype->Hypothesis Dose_Response Dose-Response Analysis Inactive_Control Inactive Control Compound Target_Knockdown Genetic Target Knockdown On_Target Conclusion: On-Target Effect Off_Target Conclusion: Off-Target Effect

Mitigation_Strategies Start Off-Target Effect Confirmed Strategy1 Use the Lowest Effective Concentration Start->Strategy1 Strategy2 Use an Orthogonal Inhibitor Start->Strategy2 Strategy3 Employ Genetic Controls Start->Strategy3 Outcome1 Minimize off-target signaling by staying within the on-target concentration range. Strategy1->Outcome1 Outcome2 Confirm phenotype with a structurally different inhibitor of the same target. Strategy2->Outcome2 Outcome3 Use target knockdown/knockout to mimic the on-target effect and validate the phenotype. Strategy3->Outcome3

Improving solubility of BI 224436 for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of BI 224436 in experimental settings. This guide addresses common challenges, particularly concerning solubility, to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational new drug that was under development for the treatment of HIV infection.[1] It is the first non-catalytic site integrase inhibitor (NCINI).[1] Its mechanism of action is distinct from other integrase inhibitors like raltegravir and elvitegravir, which target the catalytic site.[1] this compound binds to a conserved allosteric pocket on the HIV-1 integrase enzyme.[1][2] This binding inhibits the 3'-processing step of the HIV integrase and also prevents the interaction between the integrase and the host cell lens epithelium-derived growth factor (LEDGF), which is crucial for viral replication.[2][3]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is described as having excellent solubility.[2][4][5] It exhibits high aqueous solubility across a range of physiologically relevant pH values.[4][5] Specifically, its solubility is greater than 0.84 mg/mL at a pH range of 2.0 to 6.8.[2][4][5] For in vitro studies, it is commonly dissolved in 100% dimethyl sulfoxide (DMSO) to prepare stock solutions.[3]

Q3: Can I use solvents other than DMSO to dissolve this compound?

A3: While DMSO is the most commonly reported solvent for preparing stock solutions of this compound for in vitro assays, other solvent systems have been used for in vivo studies. For intravenous administration in rats, a solution of 70% PEG 400 and 30% water has been utilized.[6] For oral administration in rats, a suspension was prepared using 0.5% methyl cellulose, 0.3% Tween 80, and 1% N-methyl-2-pyrrolidine in water.[6] For other applications, it is recommended to test small quantities in the desired solvent to ensure compatibility and stability.

Q4: How stable are solutions of this compound?

A4: It is recommended to prepare solutions of this compound freshly.[6] If storage is necessary, it is advisable to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. The stability in specific aqueous buffers and cell culture media over time should be experimentally determined if long-term storage of diluted solutions is required.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in cell culture media after adding this compound stock solution. The final concentration of DMSO in the media is too high, causing the compound to precipitate.Ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5%, to maintain solubility. Prepare an intermediate dilution of the stock solution in your cell culture medium before adding it to the final culture.
The concentration of this compound exceeds its solubility limit in the aqueous media.Although this compound has good aqueous solubility, it is still possible to exceed its limit at very high concentrations. Try preparing a more diluted stock solution or a lower final concentration in your experiment.
Interaction with components in the serum of the cell culture media.This compound has shown a low decrease in potency in the presence of 50% human serum.[3][6][7] However, if precipitation is observed, consider reducing the serum concentration or using a serum-free medium if your experimental design allows.
Inconsistent or lower-than-expected activity in in vitro assays. Degradation of the compound due to improper storage.Prepare fresh stock solutions of this compound for each experiment.[6] If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.
Inaccurate concentration of the stock solution.Verify the accuracy of your weighing and dilution steps. If possible, confirm the concentration of your stock solution using an analytical method such as HPLC.
The compound has adhered to plasticware.Use low-adhesion plasticware for preparing and storing solutions of this compound.
Difficulty dissolving the powdered form of this compound. Inappropriate solvent or insufficient mixing.For initial stock solutions, use 100% DMSO.[3] Ensure vigorous vortexing or sonication to aid dissolution. Gentle warming may also be employed, but be cautious of potential degradation at high temperatures.

Quantitative Solubility Data

Solvent/BufferpHConcentrationReference
Aqueous Buffer2.0 - 6.8> 0.84 mg/mL[2][4][5]
DMSON/A5, 10, or 20 mM (stock solutions)[3]
70% PEG 400 / 30% WaterN/AUsed for i.v. formulation in rats[6]
Acetonitrile-Methanol (50:50, vol/vol)N/A1.5 mM[6]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution for In Vitro Assays
  • Materials:

    • This compound (powdered form)

    • Dimethyl sulfoxide (DMSO), anhydrous, sterile

    • Sterile, low-adhesion microcentrifuge tubes

    • Calibrated pipette and sterile tips

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the powdered this compound to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparing Working Solutions in Cell Culture Media
  • Materials:

    • This compound stock solution (in DMSO)

    • Complete cell culture medium (pre-warmed to 37°C)

    • Sterile tubes for dilution

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, dilute a 10 mM stock solution 1:100 in the medium (to get a 100 µM intermediate solution), and then add this 1:10 to your cells.

    • Gently mix the intermediate dilution by inverting the tube or pipetting up and down.

    • Add the appropriate volume of the intermediate dilution to your cell culture plate to achieve the desired final concentration.

    • Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your cells (typically <0.5%).

    • Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate add_to_cells Add to Cell Culture intermediate->add_to_cells

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_hiv HIV-1 Replication Cycle cluster_host Host Cell Factors Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) (includes Integrase) Viral_DNA->PIC Integration Integration into Host Genome PIC->Integration LEDGF LEDGF/p75 PIC->LEDGF binding BI224436 This compound BI224436->PIC binds to allosteric site BI224436->PIC inhibits 3'-processing BI224436->LEDGF blocks interaction

Caption: Mechanism of action of this compound.

References

Accounting for the Hill coefficient of BI 224436 in data analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 non-catalytic site integrase inhibitor (NCINI), BI 224436. The focus is on understanding and correctly accounting for its characteristic high Hill coefficient in experimental data analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is an investigational, potent, and selective non-catalytic site inhibitor of HIV-1 integrase.[1][2] Unlike integrase strand transfer inhibitors (INSTIs) such as raltegravir, which bind to the active site, this compound binds to a conserved allosteric pocket at the dimer interface of the integrase's catalytic core domain.[3][4] This site is also where the host cofactor Lens Epithelial Derived Growth Factor (LEDGF/p75) interacts with the integrase.[1][5] By binding to this allosteric site, this compound inhibits the 3'-processing step of the HIV DNA integration process and prevents the necessary interaction between integrase and LEDGF/p75.[3]

cluster_IN HIV-1 Integrase (IN) cluster_Host Host Factors cluster_Inhibitors Inhibitors cluster_Process Integration Process IN_CCD Catalytic Core Domain (CCD) ActiveSite Active Site (for INSTIs) StrandTransfer Strand Transfer ActiveSite->StrandTransfer Required for AlloPocket Allosteric Pocket Processing 3'-Processing AlloPocket->Processing Required for LEDGF LEDGF/p75 LEDGF->AlloPocket Binds to BI224436 This compound (NCINI) BI224436->AlloPocket Binds to & Blocks INSTI INSTIs (e.g., Raltegravir) INSTI->ActiveSite Binds to Processing->StrandTransfer Leads to Integration Successful Integration StrandTransfer->Integration Leads to

Mechanism of allosteric inhibition by this compound.

Q2: What is the Hill coefficient and why is it significant for this compound?

The Hill coefficient (n_H_) describes the cooperativity of a ligand binding to a macromolecule.[6] A value of n_H > 1 indicates positive cooperativity, meaning the binding of one ligand molecule facilitates the binding of subsequent molecules.[7] For this compound, the high Hill coefficient is a hallmark feature that reflects a cooperative mechanism of action.[1][8] This results in a steep dose-response curve, where a small change in inhibitor concentration leads to a large change in antiviral effect.[1]

Q3: What is the expected Hill coefficient for this compound in antiviral assays?

In various in vitro antiviral cell-based assays, this compound consistently displays a Hill coefficient of approximately 4.[1][8] In contrast, INSTIs like raltegravir show a Hill coefficient of about 1, which is indicative of non-cooperative binding.[1][9]

Q4: How does the high Hill coefficient of this compound affect the dose-response curve?

A Hill coefficient of ~4 results in a significantly steeper dose-response curve compared to compounds with a Hill coefficient of 1.[1] This steepness leads to a very narrow concentration range between the 50% effective concentration (EC50) and the 95% effective concentration (EC95). For this compound, the EC95-to-EC50 ratio is typically less than 2.5-fold.[1][8]

Troubleshooting Guide

Q1: My calculated Hill coefficient for this compound is not close to 4. What are the potential reasons?

Potential CauseRecommended Action
Insufficient Data Points on the Curve The steepness of the curve demands high-resolution data. Ensure you have a sufficient number of data points, especially in the steep portion of the dose-response curve. Using tight dilution series (e.g., 1.5-fold) is recommended.[1][9]
Inappropriate Curve Fitting Model Ensure you are using a four-parameter logistic (4PL) equation with a variable slope (Hill slope). Fixing the slope to 1.0 will lead to an inaccurate fit and incorrect EC50 value.
Assay Variability High inter-plate or intra-plate variability can distort the curve. Check your assay controls and ensure consistent cell numbers, virus input, and reagent concentrations.
Compound Solubility Issues At high concentrations, poor solubility can lead to a flattening of the curve top, artificially lowering the calculated Hill slope. Verify the solubility of this compound in your assay medium.
Data Normalization Errors Incorrectly defined minimum (0%) and maximum (100%) inhibition levels can skew the curve fit. Ensure your positive and negative controls are robust and used appropriately for normalization.

Q2: The dose-response curve does not fit well to a standard four-parameter logistic model. What should I do?

First, visually inspect the raw data plot. Outliers can significantly impact the regression. Consider if any data points should be excluded based on experimental error. If the curve appears biphasic or has an incomplete bottom or top plateau, the standard 4PL model may not be appropriate. This could indicate complex biological phenomena or assay artifacts that need further investigation.

Q3: My EC50 values are inconsistent across experiments. What could be the cause?

While some experimental variation is normal, significant inconsistency can arise from several sources. Given the steep dose-response curve of this compound, even minor shifts in the curve can lead to noticeable changes in the calculated EC50. Standardize all assay parameters, including cell passage number, serum concentration, and incubation times. The presence of human serum can affect the potency of this compound; a 2.1-fold increase in EC50 was observed in the presence of 50% human serum.[1][5] Ensure serum concentrations are consistent.

Quantitative Data Summary

Table 1: In Vitro Potency and Properties of this compound

ParameterValueReference
Mechanism of Action Non-Catalytic Site Integrase Inhibitor (NCINI)[2][3]
Hill Coefficient (n_H_) ~4[1][8]
EC50 (Antiviral) <15 nM against various HIV-1 lab strains[1][9]
IC50 (3'-Processing Assay) 15 ± 4 nM[10]
IC50 (Integrase-LEDGF Interaction) 11 ± 1 nM[1]
Cellular Cytotoxicity (CC50) >90 µM[1][9]
Serum Shift (50% Human Serum) ~2.1-fold increase in EC50[1][5]

Table 2: In Vitro ADME and Pharmacokinetic Profile of this compound

ParameterSpeciesValueReference
Solubility (pH 2.0 / 6.8) ->752 / >848 µg/mL[3]
Caco-2 Permeability (A-B) -14 x 10⁻⁶ cm/s[3][4]
Human Hepatocyte Stability Human13% QH[3]
Oral Bioavailability (F) Rat54%[5][9]
Monkey82%[9]
Dog81%[9]
Half-life (t₁/₂) Rat8.8 h[5]

Experimental Protocols

Protocol: Determination of Antiviral Potency (EC50) and Hill Coefficient

This protocol provides a general framework for an in vitro cell-based antiviral assay. Specifics may need to be adapted based on the cell line and virus strain used.

  • Cell Plating: Seed susceptible host cells (e.g., PBMCs or C8166 cells) in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Dilution: Prepare a serial dilution of this compound. To accurately define the steep dose-response curve, a tight dilution series (e.g., 1.5-fold dilutions) is highly recommended.[1][8][9] A typical starting concentration might be 1 µM, with 10-12 dilution points.

  • Compound Addition: Add the diluted this compound to the appropriate wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus, no drug) wells.

  • Virus Infection: Add a standardized amount of HIV-1 virus stock to all wells except the "cell control" wells. The amount should result in a robust signal in the chosen readout system.

  • Incubation: Incubate the plates for a period appropriate for the virus life cycle and assay readout (e.g., 3-7 days).

  • Assay Readout: Measure the extent of viral replication using a suitable method, such as a luciferase reporter gene assay, p24 antigen ELISA, or cell viability assay (e.g., MTT).

  • Data Analysis:

    • Normalize the data: Set the average of the "virus control" wells to 100% infection (0% inhibition) and the average of the "cell control" wells to 0% infection (100% inhibition).

    • Plot the data: Graph the percent inhibition versus the log of the inhibitor concentration.

    • Curve Fitting: Fit the data using a four-parameter nonlinear regression model (variable slope). The equation is often expressed as: Y = Bottom + (Top-Bottom)/(1 + 10^((LogEC50-X)*HillSlope))

    • Determine Parameters: From the fit, determine the EC50 and the Hill Slope (Hill Coefficient).

start Start: Prepare Reagents plate_cells 1. Plate Host Cells in 96-well Plate start->plate_cells dilute_drug 2. Prepare 1.5-fold Serial Dilutions of this compound plate_cells->dilute_drug add_drug 3. Add Compound to Wells dilute_drug->add_drug add_virus 4. Infect Cells with HIV-1 add_drug->add_virus incubate 5. Incubate for 3-7 Days add_virus->incubate readout 6. Measure Viral Replication (e.g., Luciferase, p24) incubate->readout analyze 7. Normalize and Plot Data readout->analyze fit_curve 8. Fit to 4-Parameter (Variable Slope) Model analyze->fit_curve results Output: EC50 & Hill Coefficient fit_curve->results

Experimental workflow for determining EC50 and Hill coefficient.

cluster_Hill Hill Coefficient (n_H_) Interpretation cluster_Interp Biological Meaning nH_gt_1 n_H_ > 1 (e.g., this compound, n_H_ ≈ 4) pos_coop Positive Cooperativity: Binding of one molecule increases affinity for the next. nH_gt_1->pos_coop nH_eq_1 n_H_ = 1 (e.g., Raltegravir) non_coop Non-Cooperative Binding: Independent binding sites. nH_eq_1->non_coop nH_lt_1 n_H_ < 1 neg_coop Negative Cooperativity: Binding of one molecule decreases affinity for the next. nH_lt_1->neg_coop

Logical relationship for Hill coefficient values.

References

Selecting appropriate cell lines for BI 224436 efficacy testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate cell lines for testing the efficacy of BI 224436, a potent non-catalytic site integrase inhibitor (NCINI) of HIV-1.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-catalytic site integrase inhibitor (NCINI) of HIV-1.[1] It functions by binding to a conserved allosteric pocket on the HIV integrase enzyme.[1] This binding has a dual effect: it inhibits the 3'-processing step of the viral DNA integration into the host genome and also disrupts the interaction between the integrase and the host cell's Lens Epithelial Derived Growth Factor (LEDGF), which is a crucial cofactor for viral replication.[4]

Q2: Which cell lines are recommended for testing the anti-HIV efficacy of this compound?

A2: Several cell lines can be used for this compound efficacy testing, each with its own advantages and disadvantages. The choice of cell line will depend on the specific experimental goals. Commonly used cell lines include Peripheral Blood Mononuclear Cells (PBMCs), C8166, TZM-bl, and MT-2 cells.

Q3: What are the expected EC50 and CC50 values for this compound?

A3: this compound is a highly potent inhibitor with antiviral 50% effective concentrations (EC50s) of less than 15 nM against various HIV-1 laboratory strains.[2][6] The cellular cytotoxicity (CC50) is greater than 90 μM, indicating a high therapeutic index.[2][6]

Q4: Can this compound be used to treat HIV strains resistant to other integrase inhibitors?

A4: Yes, a key advantage of this compound is its distinct mechanism of action. It retains full antiviral activity against HIV-1 strains that have developed resistance to integrase strand transfer inhibitors (INSTIs) such as raltegravir and elvitegravir.[2][6]

Cell Line Selection Guide

Choosing the right cell line is critical for obtaining meaningful and reproducible data. The following table summarizes the characteristics of commonly used cell lines for this compound efficacy testing.

Cell LineTypeKey AdvantagesKey DisadvantagesRecommended Use Cases
PBMCs Primary immune cells- More physiologically relevant model as they are natural targets of HIV-1.[7] - Useful for studying drug efficacy against wild-type and clinical isolates.- High donor-to-donor variability can affect reproducibility.[8] - More complex and costly to culture than cell lines. - Activation with phytohemagglutinin (PHA) is required for efficient infection.[8]- Late-stage preclinical studies. - Efficacy testing against a broad range of clinical HIV-1 isolates.
C8166 Human T-cell line- Highly permissive to a wide range of HIV-1 strains.[9] - Can be used to culture patient-derived virus.[9] - Results can be comparable to those from PHA-activated PBMCs.[9]- Immortalized cell line, may not fully represent primary T-cell responses.- General screening for antiviral activity. - Assessing efficacy against laboratory-adapted and some clinical HIV-1 isolates.
TZM-bl HeLa-derived, engineered to express CD4, CCR5, and CXCR4, and contain an HIV-1 LTR-driven luciferase reporter gene.- High-throughput screening is feasible due to the luciferase reporter system.[10][11] - Sensitive and provides quantitative results of viral entry and Tat-driven transcription.[10][12][13] - Broadly susceptible to various HIV-1 strains.[10][13]- As a non-lymphoid cell line, it doesn't model the natural host cell environment. - The assay primarily measures single-round infection events.[12] - Can be less efficient in recording late replication events.[10] - May express proteins that can interfere with certain antibody neutralization assays.[14]- High-throughput screening of compound libraries. - Quantifying neutralizing antibody responses. - Mechanistic studies of viral entry and early-stage replication.
MT-2 Human T-cell leukemia line- Highly susceptible to HIV-1 infection. - Can be used in co-culture systems to monitor viral replication.- As a leukemia cell line, its cellular physiology is abnormal.- Screening for antiviral compounds. - Studying viral replication kinetics.

Experimental Protocols

HIV-1 p24 Antigen ELISA

This assay quantifies the amount of p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

Materials:

  • 96-well microtiter plate coated with anti-p24 antibodies

  • Cell culture supernatant

  • HIV-1 p24 standard

  • Peroxidase-conjugated anti-p24 detection antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Plate reader

Protocol:

  • Prepare serial dilutions of the HIV-1 p24 standard and the cell culture supernatant samples.

  • Add 100 µL of standards and samples to the wells of the antibody-coated plate.

  • Incubate for 1-2 hours at 37°C.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of the peroxidase-conjugated detection antibody to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the p24 concentration in the samples by comparing their absorbance to the standard curve.[15][16][17]

MTT Cytotoxicity Assay

This colorimetric assay determines the cell viability by measuring the metabolic activity of the cells.

Materials:

  • Cells seeded in a 96-well plate

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24-72 hours).

  • Add 10-20 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Read the absorbance at a wavelength between 550 and 600 nm using a plate reader.[18][19][20][21]

Luciferase Reporter Assay (for TZM-bl cells)

This assay measures the activity of the luciferase enzyme, which is expressed under the control of the HIV-1 LTR in TZM-bl cells upon successful viral infection and Tat protein expression.

Materials:

  • TZM-bl cells seeded in a 96-well plate

  • HIV-1 virus stock

  • This compound or other test compounds

  • Luciferase assay reagent (containing luciferin substrate)

  • Lysis buffer

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the virus with various concentrations of this compound for 1 hour at 37°C.

  • Add the virus-drug mixture to the TZM-bl cells.

  • Incubate for 48 hours at 37°C.

  • Wash the cells with PBS and add lysis buffer to each well.

  • Incubate for 15 minutes at room temperature to lyse the cells.

  • Transfer the cell lysate to a luminometer plate.

  • Add the luciferase assay reagent to each well.

  • Immediately measure the luminescence using a luminometer.[12][13][22][23][24]

Troubleshooting Guide

Problem 1: High variability in antiviral activity when using PBMCs.

  • Possible Cause: Donor-to-donor variability is a known characteristic of using primary cells.[8] Genetic differences and the activation state of the cells can influence susceptibility to HIV-1 and response to the drug.

  • Solution:

    • Pool PBMCs from multiple donors to average out individual variations.

    • Use a large batch of cryopreserved PBMCs from a single donor for a set of experiments.

    • Ensure consistent activation of cells with PHA or other mitogens across experiments.

Problem 2: No or low signal in the TZM-bl luciferase assay.

  • Possible Cause 1: Inefficient viral infection.

  • Solution 1:

    • Titer the virus stock to determine the optimal amount for infection.

    • Include a positive control (no drug) to ensure the virus is infectious.

    • Use DEAE-Dextran to enhance viral infectivity.[10][13]

  • Possible Cause 2: The luciferase reporter gene is not being expressed.

  • Solution 2:

    • Ensure the correct HIV-1 strain is used, as some strains may have lower Tat activity.

    • Check the integrity of the TZM-bl cells and confirm their responsiveness to a known activator of the HIV-1 LTR.

Problem 3: Discrepancy between p24 ELISA results and luciferase assay results.

  • Possible Cause: These assays measure different stages of the viral life cycle. The luciferase assay in TZM-bl cells primarily reflects single-round infection and early gene expression,[12] while the p24 ELISA measures the production of new viral particles, which is a later event. This compound acts at the integration step, so effects should be seen in both assays. However, differences in assay sensitivity and kinetics can lead to variations.

  • Solution:

    • Analyze the time course of inhibition in both assays to understand the kinetics of this compound's action.

    • Consider the limitations of each assay when interpreting the data.

Problem 4: High background in the MTT assay.

  • Possible Cause: Contamination of the cell culture or interference from the test compound.

  • Solution:

    • Ensure aseptic techniques to prevent microbial contamination, which can reduce MTT.

    • Include a control with the compound in cell-free media to check for direct reduction of MTT by the compound.

Visualizations

Signaling Pathway of this compound Action

BI224436_Mechanism cluster_virus HIV-1 Life Cycle cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Pre-integration\nComplex (PIC) Pre-integration Complex (PIC) Viral DNA->Pre-integration\nComplex (PIC) Forms Host DNA Host DNA PIC PIC Integrated\nProvirus Integrated Provirus PIC->Integrated\nProvirus Integration Integrase Integrase PIC->Integrase contains LEDGF LEDGF LEDGF->PIC Tethers to chromatin Integrase->PIC Integrase->PIC Inhibits 3'-processing Integrase->LEDGF Blocks interaction This compound This compound This compound->Integrase Binds to allosteric site

Caption: Mechanism of action of this compound in inhibiting HIV-1 integration.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow cluster_setup Experiment Setup cluster_infection Infection & Treatment cluster_assays Efficacy & Cytotoxicity Assays cluster_analysis Data Analysis Select Cell Line Select Cell Line Culture Cells Culture Cells Select Cell Line->Culture Cells Infect Cells\nwith HIV-1 Infect Cells with HIV-1 Culture Cells->Infect Cells\nwith HIV-1 Prepare this compound\ndilutions Prepare this compound dilutions Treat Cells with\nthis compound Treat Cells with This compound Prepare this compound\ndilutions->Treat Cells with\nthis compound Prepare HIV-1\nstock Prepare HIV-1 stock Prepare HIV-1\nstock->Infect Cells\nwith HIV-1 Infect Cells\nwith HIV-1->Treat Cells with\nthis compound Incubate Incubate Treat Cells with\nthis compound->Incubate p24 ELISA p24 ELISA Incubate->p24 ELISA Luciferase Assay Luciferase Assay Incubate->Luciferase Assay MTT Assay MTT Assay Incubate->MTT Assay Calculate EC50 Calculate EC50 p24 ELISA->Calculate EC50 Luciferase Assay->Calculate EC50 Calculate CC50 Calculate CC50 MTT Assay->Calculate CC50 Determine\nTherapeutic Index Determine Therapeutic Index Calculate EC50->Determine\nTherapeutic Index Calculate CC50->Determine\nTherapeutic Index Cell_Line_Selection Start Start Goal What is the primary experimental goal? Start->Goal HTS High-Throughput Screening? Goal->HTS Screening Physiological Physiologically Relevant Model? Goal->Physiological Preclinical Broad Broad HIV-1 Strain Panel? Goal->Broad General HTS->Broad No Use TZM-bl Use TZM-bl cells HTS->Use TZM-bl Yes Physiological->Broad No Use PBMCs Use PBMCs Physiological->Use PBMCs Yes Use C8166 Use C8166 cells Broad->Use C8166 Yes Consider MT-2 Consider MT-2 cells Broad->Consider MT-2 Alternative

References

Metabolic stability of BI 224436 in human liver microsomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information, protocols, and troubleshooting advice for researchers evaluating the metabolic stability of BI 224436 using human liver microsomes (HLMs).

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic stability of this compound in human liver microsomes?

A1: this compound is characterized by its excellent metabolic stability.[1] Published data indicates that its clearance in human liver microsomes is low, estimated at 14% of hepatic blood flow.[2] This suggests the compound is not rapidly metabolized by cytochrome P450 enzymes under standard in vitro conditions.

Q2: What is a standard starting concentration for this compound in a microsomal stability assay?

A2: A typical starting concentration for a test compound in a microsomal stability assay is between 1-2 µM. For this compound, a concentration of 2 µM has been used in published studies.[3]

Q3: What time points should I use for the incubation?

A3: Given the high stability of this compound, longer incubation times may be necessary to observe significant degradation. A standard approach is to use time points of 0, 10, 20, and 30 minutes for an initial assessment.[3] If minimal degradation (<20%) is observed, consider extending the final time point to 60 or even 120 minutes.[4]

Q4: Why is an NADPH regenerating system necessary for this assay?

A4: The primary enzymes responsible for Phase I metabolism in liver microsomes are cytochrome P450s (CYPs). These enzymes require NADPH as a cofactor to function. An NADPH regenerating system (typically containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) ensures a sustained supply of NADPH throughout the incubation period, maintaining enzyme activity.[3][5]

Q5: My results show very little to no degradation of this compound. How can I be sure my experiment worked?

A5: This is an expected outcome due to the compound's high stability. To validate your assay, you must include a positive control compound with a known, moderate-to-high clearance rate (e.g., midazolam, testosterone).[4][6] If the positive control is metabolized as expected, it confirms that your microsomes and cofactor system are active, and the result for this compound is likely accurate.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No metabolism observed for this compound AND the positive control. 1. Inactive microsomes due to improper storage/handling. 2. Degraded NADPH or faulty regenerating system. 3. An unknown inhibitor is present in the reaction mixture.1. Use a new batch of microsomes, ensuring they have been consistently stored at -80°C.[4] 2. Prepare a fresh NADPH regenerating system solution immediately before use.[4] 3. Review all reagents and buffers for potential contamination.
This compound degrades much faster than expected. 1. Non-enzymatic (chemical) instability in the assay buffer. 2. Incorrect compound concentration or analytical error.1. Run a control incubation without the NADPH regenerating system. Significant compound loss in this control indicates chemical instability.[4] 2. Verify stock solution concentrations and confirm the accuracy of your analytical method (e.g., LC-MS/MS).
High variability between replicate wells. 1. Inconsistent pipetting. 2. Microsomes not uniformly suspended before aliquoting. 3. Temperature fluctuations during incubation.1. Ensure pipettes are calibrated and use proper technique. 2. Gently vortex the microsomal stock solution before each pipetting step to ensure a homogenous suspension.[4] 3. Use an incubator that maintains a stable 37°C.[4]
The calculated in vitro clearance underpredicts the known in vivo clearance. 1. Metabolism is occurring via non-CYP pathways (e.g., UGTs, aldehyde oxidase) not fully active in this assay setup. 2. Extrahepatic metabolism (e.g., in the intestine or kidney) contributes significantly to in vivo clearance.[7]1. Consider using a different test system, such as hepatocytes, which contain a broader range of Phase I and Phase II enzymes.[8] 2. Investigate metabolism in microsomes from other tissues if extrahepatic clearance is suspected.[7]

Quantitative Data Summary

The following table summarizes the in vitro metabolic stability data for this compound across different species. Clearance is presented as a percentage of hepatic blood flow (% QH).

Test System Species Clearance (% QH) Reference
Liver Microsomes Human14%[2]
Mouse6.4%[2]
Rat7%[2]
Dog11%[2]
Monkey16%[2]
Hepatocytes Human13%[2][9]

Experimental Protocols

Standard Protocol for this compound Metabolic Stability in Human Liver Microsomes

This protocol is adapted from standard methodologies for assessing microsomal stability.[3][5][10]

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Further dilute in acetonitrile or DMSO to create a working stock (e.g., 125 µM).[5]
  • Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
  • Human Liver Microsomes (HLMs): Thaw a pooled HLM stock on ice. Dilute in cold phosphate buffer to a working concentration of 0.83 mg/mL (this will yield a final assay concentration of 0.415 mg/mL).[5]
  • NADPH Regenerating System (Cofactor Mix): Prepare fresh in phosphate buffer. Final concentrations in the incubation should be approximately:
  • 3 mM NADP+[5]
  • 5.3 mM Glucose-6-Phosphate[5]
  • 3.3 mM MgCl₂[5]
  • 0.67 U/mL Glucose-6-Phosphate Dehydrogenase[5]
  • Stop Solution: Acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

2. Incubation Procedure:

  • Label 96-well plates or microcentrifuge tubes for each time point (e.g., 0, 10, 20, 30, 60 min) and control conditions (-NADPH).
  • Add the diluted this compound solution to the wells to achieve a final concentration of 2 µM.[3]
  • Add the diluted HLM solution to all wells except for a 'no protein' control.
  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[3]
  • Initiate the metabolic reaction by adding the NADPH Regenerating System to all wells (for -NADPH controls, add an equal volume of phosphate buffer).

3. Time Points and Termination:

  • For the 0-minute time point, add the Stop Solution before adding the cofactor mix.
  • For all subsequent time points (10, 20, 30, 60 min), incubate the plate at 37°C.
  • At each designated time, stop the reaction by adding 3-5 volumes of ice-cold Stop Solution.

4. Sample Analysis:

  • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.[5]
  • Transfer the supernatant to a new plate for analysis.
  • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.
  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Visualizations

G start Start: Prepare Reagents (this compound, Microsomes, Buffer) preincubation Pre-incubation Step Add Compound + Microsomes to Plate Incubate at 37°C for 5 min start->preincubation initiation Initiate Reaction Add NADPH Regenerating System preincubation->initiation incubation Incubate at 37°C (e.g., for 10, 20, 30, 60 min) initiation->incubation termination Terminate Reaction Add Cold Acetonitrile + Internal Std incubation->termination At each time point processing Sample Processing Centrifuge to Pellet Protein termination->processing analysis Analysis Quantify this compound via LC-MS/MS processing->analysis end End: Data Analysis (Calculate t½ and CLint) analysis->end

References

Technical Support Center: Refinement of BI 224436 Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of BI 224436 for in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, non-catalytic site integrase inhibitor (NCINI) of HIV-1.[1] It functions by binding to a conserved allosteric pocket on the HIV-1 integrase, which is the interaction site for the host cell cofactor LEDGF/p75.[2] This binding inhibits the 3'-processing step of viral DNA integration and disrupts the interaction between integrase and LEDGF/p75, both of which are essential for viral replication.[3][4]

Q2: What are the reported in vivo dosages of this compound in different animal models?

A2: Preclinical studies have reported effective dosages in mice, rats, monkeys, and dogs. The specific dosages for oral and intravenous administration are summarized in the table below.

Q3: How should this compound be formulated for in vivo administration?

A3: The formulation depends on the route of administration. For oral studies, a suspension is typically used, while a solution is used for intravenous administration. Detailed protocols are provided in the "Experimental Protocols" section.

Q4: What is the pharmacokinetic profile of this compound in preclinical animal models?

A4: this compound generally exhibits a good pharmacokinetic profile with oral bioavailability ranging from 54% to 100% across different species.[4] A summary of key pharmacokinetic parameters is provided in the data tables.

Q5: Are there any known resistance mutations to this compound?

A5: Yes, in vitro studies have shown that passage of HIV-1 in the presence of this compound can select for primary resistance substitutions in the integrase enzyme, such as A128T, A128N, and L102F.[2][5] However, this compound retains full antiviral activity against viruses with resistance to integrase strand transfer inhibitors (INSTIs).[2][6]

Data Presentation

Table 1: In Vivo Dosages of this compound in Preclinical Animal Models
Animal ModelRoute of AdministrationDosage (mg/kg)Formulation Concentration (mg/mL)Reference
MouseIntravenous (i.v.)0.20.2[3][4]
Oral (p.o.)0.40.04[3][4]
RatIntravenous (i.v.)0.20.2[3][7]
Oral (p.o.)0.40.04[3][7]
MonkeyIntravenous (i.v.)1.02.0[3][4]
Oral (p.o.)2.00.2[3][4]
DogIntravenous (i.v.)1.02.0[3]
Oral (p.o.)2.00.2[3]
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Animal Models
Animal ModelClearance (% QH)Oral Bioavailability (F %)Half-life (t1/2) (h)Cmax (µM)AUC (µM*h)Reference
Mouse0.81002.61599[3]
Rat0.7548.81375[3][7]
Monkey23821.44.86.3[3]
Dog8815.91224[3]

Note: Oral exposure for mouse and rat was dose-normalized to 2 mg/kg for comparison with monkey and dog studies.[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Materials:

  • This compound

  • Methyl cellulose (0.5% w/v)

  • Tween 80 (0.3% v/v)

  • N-methyl-2-pyrrolidine (MP) (1% v/v)

  • Purified water

  • Mortar and pestle

Procedure:

  • Weigh the required amount of this compound.

  • Place the this compound powder in a mortar.

  • Add N-methyl-2-pyrrolidine (MP) and grind with the pestle to form a smooth paste.

  • Add Tween 80 and continue to grind until a homogenous paste is achieved.

  • Gradually add the 0.5% methyl cellulose solution while continuously stirring to form a uniform suspension.

  • The final concentration of the dosing formulation for rat and mouse studies is 0.04 mg/mL, and for dog and monkey studies is 0.2 mg/mL.[2][5]

Protocol 2: Preparation of this compound for Intravenous Administration

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400) (70% v/v)

  • Purified water (30% v/v)

  • Sonicator

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in PEG 400. Use sonication to aid dissolution.

  • Slowly add the purified water to the PEG 400 solution while sonicating.

  • Continue sonication until a clear, homogeneous solution is obtained.

  • The final concentration of the intravenous dosing solution for rat and mouse studies is 0.2 mg/mL, and for dog and monkey studies is 2 mg/mL.[2][5]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations after oral administration.

  • Question: We are observing significant inter-animal variability in the plasma levels of this compound after oral gavage. What could be the cause and how can we minimize it?

  • Answer: High variability with oral dosing can be due to several factors. Although this compound has good solubility, inconsistencies in the dosing procedure or physiological differences between animals can lead to variable absorption.

    • Improper Gavage Technique: Ensure that the gavage needle is correctly placed to deliver the full dose to the stomach. Inconsistent delivery can lead to variability. Provide thorough training for all personnel performing the procedure.

    • Formulation Inhomogeneity: Ensure the oral suspension is thoroughly mixed before each administration to prevent settling of the compound.

    • Food Effects: The presence or absence of food in the stomach can alter gastric emptying and pH, affecting drug absorption. Standardize the fasting period for all animals before dosing.

    • Gastrointestinal Physiology: Individual differences in gut motility and metabolism can contribute to variability. Increasing the number of animals per group can help to statistically account for this.

Issue 2: Unexpectedly low plasma exposure after oral dosing.

  • Question: Our measured plasma concentrations of this compound are much lower than the published data. What could be the reason?

  • Answer: Lower than expected plasma exposure can be due to issues with the formulation, administration, or animal-specific factors.

    • Formulation Stability: While this compound is reported to be stable, ensure that your formulation is freshly prepared and has not precipitated. Visually inspect the suspension for any signs of instability.

    • Dosing Accuracy: Verify the concentration of your dosing solution. Calibrate all equipment used for weighing and volume measurements.

    • First-Pass Metabolism: While this compound has shown good metabolic stability, some animal species or strains might exhibit higher first-pass metabolism. Consider this possibility if other factors have been ruled out.

    • Incorrect Sampling Time: Ensure that your blood sampling time points are appropriate to capture the Cmax of the drug. Refer to the published pharmacokinetic data for guidance.

Issue 3: Signs of toxicity or adverse effects in animals.

  • Question: We are observing adverse effects in our animals at the recommended doses. What should we do?

  • Answer: While preclinical studies indicated that this compound was well-tolerated, individual animal responses can vary.

    • Vehicle Toxicity: The vehicle components, especially at high concentrations, can sometimes cause adverse effects. Consider running a vehicle-only control group to assess this.

    • Dose Escalation: If you are starting a new study, it is always advisable to perform a dose escalation study to determine the maximum tolerated dose in your specific animal strain and experimental conditions.

    • Route of Administration: Intravenous administration, if performed too rapidly, can lead to acute toxicity. Ensure a slow and steady infusion rate.

    • Animal Health Status: Ensure that all animals are healthy and properly acclimated before the start of the study, as underlying health issues can increase sensitivity to the compound.

Visualizations

BI224436_Signaling_Pathway cluster_HIV_Lifecycle HIV Replication Cycle cluster_Integrase_Action Integrase-Mediated Integration Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Pre-integration Complex (PIC) Pre-integration Complex (PIC) Viral DNA->Pre-integration Complex (PIC) Nuclear Import Nuclear Import Pre-integration Complex (PIC)->Nuclear Import Integrase Integrase Pre-integration Complex (PIC)->Integrase Integration Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus 3' Processing 3' Processing Integrase->3' Processing catalyzes LEDGF Host Factor LEDGF/p75 LEDGF->Integrase binds to & tethers Strand Transfer Strand Transfer 3' Processing->Strand Transfer enables BI224436 This compound (NCINI) BI224436->Integrase Binds to allosteric site BI224436->LEDGF Blocks Interaction BI224436->3' Processing Inhibits

Caption: Mechanism of action of this compound in the HIV-1 replication cycle.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase Animal Acclimatization Animal Acclimatization Formulation Preparation Formulation Preparation Animal Acclimatization->Formulation Preparation Dose Calculation Dose Calculation Formulation Preparation->Dose Calculation Animal Fasting Animal Fasting Dose Calculation->Animal Fasting Dosing Dosing Animal Fasting->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Observation Observation Dosing->Observation Plasma Processing Plasma Processing Blood Sampling->Plasma Processing Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Processing->Bioanalysis (LC-MS/MS) Data Analysis Data Analysis Bioanalysis (LC-MS/MS)->Data Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Tree cluster_Variability High Variability cluster_Exposure Low Exposure cluster_Toxicity Toxicity Start Unexpected In Vivo Results Variability High Inter-Animal Variability? Start->Variability yes LowExposure Lower than Expected Plasma Exposure? Start->LowExposure yes Toxicity Adverse Effects Observed? Start->Toxicity yes CheckGavage Review Gavage Technique Variability->CheckGavage CheckFormulation Ensure Formulation Homogeneity Variability->CheckFormulation StandardizeFasting Standardize Fasting Protocol Variability->StandardizeFasting VerifyDose Verify Formulation Concentration LowExposure->VerifyDose CheckStability Assess Formulation Stability LowExposure->CheckStability ReviewSampling Review Blood Sampling Times LowExposure->ReviewSampling VehicleControl Run Vehicle-only Control Toxicity->VehicleControl DoseEscalation Perform Dose Escalation Study Toxicity->DoseEscalation CheckHealth Assess Animal Health Status Toxicity->CheckHealth

Caption: Decision tree for troubleshooting common issues in this compound in vivo studies.

References

Addressing cross-resistance issues with BI 224436

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BI 224436, a non-catalytic site integrase inhibitor (NCINI) of HIV-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, potent, and selective HIV-1 non-catalytic site integrase inhibitor (NCINI).[1][2] Unlike integrase strand transfer inhibitors (INSTIs) such as raltegravir and elvitegravir which bind to the catalytic site, this compound binds to a conserved allosteric pocket at the dimer interface of the HIV-1 integrase catalytic core domain.[1][3] This binding inhibits the 3'-processing step of HIV-1 integrase, a crucial stage in the integration of viral DNA into the host cell genome.[1][4] Additionally, this allosteric binding interferes with the interaction between integrase and the host cell cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is important for viral replication.[4][5]

Q2: What are the primary resistance mutations associated with this compound?

A2: In vitro studies have shown that passage of HIV-1 in the presence of this compound can select for primary resistance mutations in the allosteric binding pocket of the integrase enzyme. The most commonly observed mutations are A128T, A128N, and L102F.[5][6] These substitutions have been shown to reduce the susceptibility of the virus to this compound by 2.9-fold (A128T), 64-fold (A128N), and 61-fold (L102F).[5]

Q3: Does this compound show cross-resistance with integrase strand transfer inhibitors (INSTIs)?

A3: No, this compound does not exhibit cross-resistance with INSTIs.[5] It retains full antiviral activity against recombinant viruses that have resistance mutations to INSTIs, such as N155S, Q148H, and E92Q.[5][7] This is due to its distinct mechanism of action and binding site on the integrase enzyme.[1][2]

Q4: What is the in vitro antiviral potency of this compound?

A4: this compound demonstrates potent antiviral activity against various HIV-1 laboratory strains with 50% effective concentrations (EC50) typically below 15 nM.[5][6] In biochemical assays, it inhibits the 3'-processing activity of integrase with a 50% inhibitory concentration (IC50) of approximately 15 nM.[1][5]

Q5: How does human serum affect the antiviral activity of this compound?

A5: The antiviral potency of this compound shows a low, approximately 2.1-fold, decrease in the presence of 50% human serum.[5][6] This indicates that the compound maintains good activity under physiological conditions.

Troubleshooting Guide

Issue 1: Reduced or loss of this compound antiviral activity in cell culture.

  • Possible Cause 1: Viral Resistance. The HIV-1 strain being used may have developed resistance to this compound.

    • Troubleshooting Step: Sequence the integrase gene of the viral strain to check for known resistance mutations (A128T, A128N, L102F).[5]

  • Possible Cause 2: Incorrect Compound Concentration. The final concentration of this compound in the assay may be incorrect due to dilution errors or compound degradation.

    • Troubleshooting Step: Prepare fresh dilutions of this compound from a new stock. Verify the concentration of the stock solution.

  • Possible Cause 3: Assay Conditions. The cell type, viral input (multiplicity of infection), or incubation time may not be optimal for observing potent antiviral activity.

    • Troubleshooting Step: Refer to established protocols for HIV-1 antiviral assays. Ensure that the assay conditions are within the recommended ranges.

Issue 2: Inconsistent results in 3'-processing inhibition assays.

  • Possible Cause 1: Enzyme Quality. The recombinant HIV-1 integrase may have lost activity due to improper storage or handling.

    • Troubleshooting Step: Use a fresh aliquot of integrase and ensure it is stored at -80°C. Avoid repeated freeze-thaw cycles. Include a positive control inhibitor (e.g., another known integrase inhibitor) to validate enzyme activity.

  • Possible Cause 2: Substrate Issues. The DNA substrate may be degraded or of poor quality.

    • Troubleshooting Step: Use high-quality, purified DNA substrates. Verify the integrity of the oligonucleotides by gel electrophoresis.

  • Possible Cause 3: Reaction Buffer Composition. The composition of the reaction buffer, including salt and cofactor concentrations, is critical for integrase activity.

    • Troubleshooting Step: Prepare the reaction buffer precisely as described in the protocol. Ensure the correct concentration of Mg2+ or Mn2+, which are essential for integrase function.

Quantitative Data Summary

Table 1: In Vitro Antiviral and Biochemical Activity of this compound

ParameterValueCell Line/Assay ConditionReference
EC50 (Antiviral) <15 nMVarious HIV-1 laboratory strains[5][6]
EC95 (Serum-shifted) 22 - 75 nMIn the presence of 50% human serum[5][6]
IC50 (3'-Processing) 11 ± 1 nMHomogeneous time-resolved fluorescence assay[5]
IC50 (Strand Transfer) >50 µMEnzymatic assay[5]
CC50 (Cytotoxicity) >90 µMC8166 and PBMCs[5]

Table 2: Fold Change in this compound EC50 against Resistant Mutants

MutationFold Change in EC50Reference
A128T 2.9[5]
A128N 64[5]
L102F 61[5]

Experimental Protocols

1. HIV-1 Antiviral Assay (Cell-Based)

This protocol is a general guideline for determining the antiviral activity of this compound in a cell-based assay.

  • Materials:

    • Target cells (e.g., C8166, PBMCs)

    • HIV-1 virus stock (e.g., NL4-3)

    • This compound stock solution (in DMSO)

    • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

    • 96-well cell culture plates

    • Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase substrate for reporter viruses)

  • Procedure:

    • Seed target cells in a 96-well plate at an appropriate density.

    • Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells.

    • Add a pre-titered amount of HIV-1 virus stock to the wells. Include control wells with no virus and virus with no compound.

    • Incubate the plate at 37°C in a CO2 incubator for 3-7 days.

    • After incubation, quantify viral replication using a suitable method (e.g., measure p24 antigen concentration in the supernatant or luciferase activity in cell lysates).

    • Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

2. HIV-1 Integrase 3'-Processing Assay (Biochemical)

This protocol outlines a method to measure the inhibition of the 3'-processing activity of HIV-1 integrase by this compound.

  • Materials:

    • Recombinant HIV-1 integrase

    • Fluorescently labeled oligonucleotide substrate mimicking the HIV LTR end

    • Assay buffer (containing buffer salts, DTT, and MgCl2 or MnCl2)

    • This compound stock solution (in DMSO)

    • 384-well assay plates

    • Fluorescence plate reader

  • Procedure:

    • Dilute the fluorescently labeled DNA substrate in the assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 384-well plate, add the diluted this compound.

    • Add the recombinant HIV-1 integrase to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow compound binding.

    • Initiate the reaction by adding the DNA substrate to all wells.

    • Monitor the change in fluorescence over time using a fluorescence plate reader. The 3'-processing reaction will result in a change in the fluorescence signal.

    • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Nuclear Import Nuclear Import Pre-Integration Complex (PIC)->Nuclear Import 3' Processing 3' Processing Nuclear Import->3' Processing Strand Transfer Strand Transfer 3' Processing->Strand Transfer Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus Host DNA Host DNA Host DNA->Strand Transfer

Caption: HIV-1 Integration Signaling Pathway.

BI224436_MOA cluster_integrase HIV-1 Integrase Dimer Catalytic Site Catalytic Site Allosteric Pocket Allosteric Pocket 3' Processing 3' Processing Allosteric Pocket->3' Processing LEDGF/p75 Interaction LEDGF/p75 Interaction Allosteric Pocket->LEDGF/p75 Interaction LEDGF/p75 Binding Site LEDGF/p75 Binding Site This compound This compound This compound->Allosteric Pocket

Caption: this compound Mechanism of Action.

Resistance_Workflow Start Start Reduced Antiviral Activity Observed Reduced Antiviral Activity Observed Start->Reduced Antiviral Activity Observed Isolate Viral RNA Isolate Viral RNA Reduced Antiviral Activity Observed->Isolate Viral RNA Reverse Transcription & PCR Amplification of Integrase Gene Reverse Transcription & PCR Amplification of Integrase Gene Isolate Viral RNA->Reverse Transcription & PCR Amplification of Integrase Gene Sequence Integrase Gene Sequence Integrase Gene Reverse Transcription & PCR Amplification of Integrase Gene->Sequence Integrase Gene Analyze Sequence for Resistance Mutations Analyze Sequence for Resistance Mutations Sequence Integrase Gene->Analyze Sequence for Resistance Mutations Resistance Mutations Present? Resistance Mutations Present? Analyze Sequence for Resistance Mutations->Resistance Mutations Present? Confirm with Phenotypic Assay Confirm with Phenotypic Assay Resistance Mutations Present?->Confirm with Phenotypic Assay Yes No Resistance Mutations No Resistance Mutations Resistance Mutations Present?->No Resistance Mutations No End End Confirm with Phenotypic Assay->End Troubleshoot Assay Conditions Troubleshoot Assay Conditions No Resistance Mutations->Troubleshoot Assay Conditions Troubleshoot Assay Conditions->End

Caption: Experimental Workflow for Resistance Analysis.

References

Technical Support Center: Enhancing the Genetic Barrier to Resistance for BI 224436 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for working with BI 224436 and its analogs. Content includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-catalytic site integrase inhibitor (NCINI) for HIV-1.[1][2] Unlike integrase strand transfer inhibitors (INSTIs) such as raltegravir and elvitegravir which bind to the catalytic site, this compound binds to a conserved allosteric pocket at the dimer interface of the integrase catalytic core domain (CCD).[1][3] This binding has a dual effect: it inhibits the 3'-processing step of the HIV integrase and also blocks the protein-protein interaction between integrase and the host cell's Lens Epithelial Derived Growth Factor (LEDGF/p75), which is crucial for viral replication.[1][4] A primary mechanism of action for this class of compounds, also known as allosteric integrase inhibitors (ALLINIs), is the induction of aberrant integrase polymerization, which disrupts viral maturation.[5]

Q2: What does "genetic barrier to resistance" mean in the context of HIV therapy?

A2: The "genetic barrier to resistance" refers to the number of specific mutations a virus must accumulate to overcome the selective pressure of an antiretroviral drug.[6] A drug with a high genetic barrier requires the virus to develop multiple mutations to confer resistance, which often comes at a cost to the virus's replication capacity or fitness.[7] Second-generation integrase inhibitors, like dolutegravir, were designed to have a higher genetic barrier than first-generation compounds.[8][9] The goal in developing analogs to compounds like this compound is to create molecules that maintain high potency against wild-type virus while requiring a higher number of mutations for resistance to emerge.

Q3: What are the known resistance mutations to this compound and other ALLINIs?

A3: Passage of HIV-1 in the presence of this compound has been shown to select for primary resistance substitutions in the integrase enzyme, specifically mapping to the allosteric pocket.[10][11] Common mutations include A128T, A128N, and L102F.[10][11][12] The A128T mutation is one of the most frequently observed resistance mutations against various ALLINI compounds.[13][14] These mutations can introduce steric hindrance that impairs the inhibitor-induced interaction between the integrase's catalytic core domain (CCD) and its C-terminal domain (CTD), reducing the drug's ability to cause aberrant hyper-multimerization of the integrase enzyme.[13][14]

Q4: How do this compound analogs enhance the genetic barrier to resistance?

A4: Analogs of this compound are designed through structure-guided drug design to have improved interactions within the allosteric binding pocket. The aim is to create compounds that can accommodate single-point mutations, like A128T, while still maintaining inhibitory activity. An effective analog might form additional interactions with the enzyme that are not disrupted by primary resistance mutations. This forces the virus to acquire additional, often fitness-costly, mutations to achieve high-level resistance, thereby raising the genetic barrier. Furthermore, this compound and its analogs show a distinct resistance profile and maintain activity against viruses with mutations that confer resistance to other inhibitor classes like INSTIs.[1][4]

Q5: What is the difference between a genotypic and a phenotypic resistance assay?

A5: A genotypic assay identifies specific genetic mutations in the viral genes (e.g., integrase) that are known to be associated with drug resistance. This is typically done by sequencing the relevant gene. A phenotypic assay directly measures a virus's ability to replicate in the presence of various concentrations of a drug.[15][16] The result is often reported as the drug concentration that inhibits viral replication by 50% (IC50), and this value for a patient's virus is compared to a wild-type reference virus to determine the "fold resistance."[17] While genotypic tests are generally faster and less expensive, phenotypic tests can provide a more direct measure of how mutations, including complex interactions, affect a drug's activity.[18][16][17]

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound

This table summarizes the in vitro potency of this compound against wild-type HIV-1 and its general properties.

ParameterValueReference(s)
Mechanism of Action Non-Catalytic Site Integrase Inhibitor (NCINI)[1][2]
Binding Site Allosteric pocket at the IN CCD dimer interface[1][3]
EC50 (Wild-Type HIV-1) 11-27 nM[1][4]
IC50 (3'-processing assay) 15 nM[1][4]
Cytotoxicity (CC50) >90 µM - 110,000 nM[1][19]
Fold-change in EC50 (50% Human Serum) ~2.1-fold[10][11]
Table 2: Resistance Profile of this compound

This table outlines the key resistance mutations selected by this compound and its activity against viruses resistant to other drug classes.

Resistance ParameterDetailsReference(s)
Primary Resistance Mutations A128T, A128N, L102F in the integrase enzyme[10][11][12]
Activity vs. INSTI-Resistant Virus Retains full activity against viruses with N155S, Q148H, E92Q mutations[10][11]
Combination Profile Additive effects with most approved antiretrovirals, including INSTIs[10][11]

Mandatory Visualizations

HIV Integrase Inhibition by this compound

HIV_Integrase_Inhibition cluster_virus HIV-1 Lifecycle cluster_nucleus Host Cell Nucleus Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Forms complex with Integrase Integration Integration Pre-Integration Complex (PIC)->Integration Nuclear Import Integrase HIV Integrase (within PIC) Pre-Integration Complex (PIC)->Integrase contains Provirus Provirus Host DNA Host DNA Integration->Provirus Strand Transfer BI224436 This compound (NCINI) BI224436->Integrase Integrase->Integration

Caption: Mechanism of this compound action on the HIV-1 integration process.

Experimental Workflow for Resistance Selection

Resistance_Selection_Workflow start Start: Culture susceptible cells (e.g., MT-4, PM1) infect Infect cells with wild-type HIV-1 start->infect culture Culture virus in presence of increasing concentrations of this compound analog infect->culture monitor Monitor for viral replication (e.g., p24 antigen ELISA) culture->monitor breakthrough Viral Breakthrough Observed? monitor->breakthrough breakthrough->culture No (continue culture/ increase drug conc.) harvest Harvest viral supernatant breakthrough->harvest Yes extract Extract viral RNA harvest->extract amplify RT-PCR and PCR amplification of the integrase (IN) gene extract->amplify sequence Sequence the IN gene amplify->sequence analyze Analyze sequence for mutations compared to wild-type sequence->analyze end End: Identify resistance mutations analyze->end

Caption: Workflow for in vitro selection of drug-resistant HIV-1 variants.

Concept of Enhancing the Genetic Barrier

Genetic_Barrier cluster_parent Parent Compound (e.g., this compound) cluster_analog Improved Analog wt1 Wild-Type Virus (Susceptible) mut1 Single Mutation (e.g., A128T) Leads to High-Level Resistance wt1->mut1 Low Genetic Barrier (1 mutation) mut1->Resistance wt2 Wild-Type Virus (Susceptible) mut2a Single Mutation (e.g., A128T) Remains Susceptible or Low-Level Resistance wt2->mut2a Retains Activity mut2b Multiple Mutations Required for High-Level Resistance mut2a->mut2b High Genetic Barrier (>1 mutation) mut2b->Resistance

Caption: How analogs can raise the genetic barrier to drug resistance.

Experimental Protocols

Protocol 1: In Vitro Resistance Selection in Cell Culture

This protocol describes the methodology for selecting for HIV-1 variants with reduced susceptibility to a this compound analog.

Objective: To identify the genetic mutations in the HIV-1 integrase gene that confer resistance to a specific inhibitor.

Materials:

  • Susceptible T-cell line (e.g., MT-4)

  • Wild-type HIV-1 laboratory strain (e.g., NL4-3)

  • This compound analog stock solution (in DMSO)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, antibiotics)

  • HIV-1 p24 Antigen ELISA kit

  • Viral RNA extraction kit

  • RT-PCR and PCR reagents with primers flanking the integrase gene

  • Sanger sequencing reagents and access to a sequencer

Methodology:

  • Initiation: Culture MT-4 cells and infect them with a known amount of wild-type HIV-1.

  • Drug Pressure: Add the this compound analog to the culture at a concentration approximately equal to its EC95 (the concentration that inhibits 95% of viral replication).

  • Monitoring: Monitor the culture every 3-4 days by measuring the p24 antigen concentration in the supernatant. Split the cells and add fresh medium and inhibitor as needed to maintain cell viability.

  • Dose Escalation: If viral replication is suppressed for an extended period (e.g., >2 weeks), passage the virus in a culture with a lower drug concentration to allow for outgrowth. If viral replication (p24 levels) returns to levels seen in a no-drug control, this indicates "viral breakthrough."

  • Harvesting: Once viral breakthrough is confirmed, harvest the cell-free supernatant containing the potentially resistant virus.

  • Genetic Analysis:

    • Extract viral RNA from the harvested supernatant.

    • Perform reverse transcription PCR (RT-PCR) to convert the viral RNA into cDNA.

    • Amplify the full integrase gene from the cDNA using high-fidelity PCR.

    • Sequence the PCR product using Sanger sequencing.

    • Align the resulting sequence with the wild-type reference sequence to identify mutations.

  • Phenotypic Confirmation: The identified mutations can be introduced into a wild-type viral clone using site-directed mutagenesis to confirm their role in conferring resistance through a phenotypic susceptibility assay (see Protocol 2).

Protocol 2: Phenotypic Susceptibility Assay (Recombinant Virus Assay)

This protocol determines the extent to which specific mutations confer resistance by measuring the drug's inhibitory concentration.

Objective: To quantify the fold-change in resistance of a mutant virus relative to a wild-type virus.

Materials:

  • Recombinant test vectors containing patient- or mutant-derived integrase sequences and a reporter gene (e.g., luciferase).[20]

  • Packaging cell line (e.g., HEK293T).

  • Target cell line (e.g., TZM-bl).

  • This compound analog stock solution and serial dilutions.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Virus Production: Generate recombinant virus particles by transfecting HEK293T cells with the resistance test vectors. Harvest the supernatant containing the virus after 48-72 hours.

  • Assay Setup: Seed TZM-bl cells in 96-well plates.

  • Infection: Add the generated virus stocks (both wild-type and mutant) to the cells in the presence of serial dilutions of the this compound analog. Include "no drug" and "no virus" controls.

  • Incubation: Incubate the plates for 48 hours to allow for a single round of infection and reporter gene expression.[20]

  • Measurement: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • For each virus, plot the percentage of replication inhibition against the drug concentration.

    • Use non-linear regression to calculate the 50% inhibitory concentration (IC50).[17]

    • Calculate the fold-change in resistance by dividing the IC50 of the mutant virus by the IC50 of the wild-type reference virus.[18][17]

Troubleshooting Guides

Issue 1: High variability in IC50 values in the phenotypic assay.

  • Possible Cause: Inconsistent viral titer between experiments.

    • Solution: Always titrate your viral stocks before performing the assay to ensure a consistent multiplicity of infection (MOI) is used for both wild-type and mutant viruses.

  • Possible Cause: Cell health and passage number.

    • Solution: Use cells from a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase when plating for the assay.

  • Possible Cause: Compound degradation.

    • Solution: Prepare fresh serial dilutions of the inhibitor for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.

Issue 2: Failure to select for resistant virus in the resistance selection assay.

  • Possible Cause: Drug concentration is too high (toxic) or too low (insufficient pressure).

    • Solution: Start the selection at a concentration around the EC95. If no replication is observed for weeks, lower the concentration. If replication is not suppressed at all, ensure the starting concentration is sufficiently high to exert selective pressure.

  • Possible Cause: The virus has a very high genetic barrier to resistance against the analog.

    • Solution: This may be a positive result. Continue the selection experiment for a longer duration (several months) to confirm. Consider starting parallel cultures with slightly different initial drug concentrations.

  • Possible Cause: Issues with the starting viral stock or cell line.

    • Solution: Confirm the infectivity of your wild-type virus stock and the susceptibility of your cell line before starting the long-term selection experiment.

Issue 3: Genotypic analysis (sequencing) fails or produces poor-quality results.

  • Possible Cause: Low viral titer in the harvested supernatant.

    • Solution: Concentrate the virus from the supernatant before RNA extraction, for example, by ultracentrifugation.[21] Ensure p24 levels confirm the presence of sufficient virus before harvesting.

  • Possible Cause: PCR inhibitors carried over from RNA extraction.

    • Solution: Use a high-quality RNA extraction kit designed for viral RNA from cell culture supernatant and ensure all wash steps are performed correctly.

  • Possible Cause: Primer-template mismatch.

    • Solution: Ensure your PCR primers are designed for a conserved region of the HIV genome to avoid mismatches that could arise from viral evolution during the selection experiment.

References

Technical Support Center: BI 224436 Formulation for Oral Bioavailability in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the formulation of BI 224436 for oral bioavailability studies in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in different preclinical models?

A1: The oral bioavailability (F) of this compound has been shown to range from 54% to 100% in various animal species.[1][2] It has demonstrated excellent pharmacokinetic profiles in rat, monkey, and dog models.[1][3]

Q2: What are the known solubility and permeability characteristics of this compound?

A2: this compound is characterized by high solubility at all physiologically relevant pH values (pH 2.0-6.8 >0.84 mg/mL).[2][4] It also exhibits good cell permeability, as measured in the Caco-2 assay (A-B: 14 x10-6 cm/s).[2][4] These drug-like in vitro ADME properties contribute to its favorable pharmacokinetic profile.[1][3]

Q3: What is a standard oral formulation for this compound in preclinical studies?

A3: A commonly used oral formulation for this compound in preclinical trials consists of 1% Methylparaben (MP), 0.3% Tween 80, and 0.5% Methylcellulose (MC).[1][2]

Q4: What is a standard intravenous (i.v.) formulation for this compound used for comparison in bioavailability studies?

A4: For intravenous dosing, this compound has been dissolved in a mixture of 70% PEG 400 and 30% water (vol/vol).[1][2]

Q5: What are some general strategies to enhance the oral bioavailability of poorly soluble drugs?

A5: For poorly soluble drugs, several formulation strategies can be employed to improve oral bioavailability. These include micronization to increase surface area, creating solid dispersions in a hydrophilic carrier, and using Self-Emulsifying Drug Delivery Systems (SEDDS) or liposomes.[5] Non-formulation approaches may involve prodrug design to enhance solubility and permeability.[5]

Troubleshooting Guide

Issue 1: Lower than expected oral bioavailability in our rat model.

  • Possible Cause 1: Formulation Inhomogeneity.

    • Troubleshooting Step: Ensure the oral suspension is uniformly mixed before each administration. Sonication can be used to achieve a homogeneous solution, especially for the intravenous formulation.[1]

  • Possible Cause 2: Dosing Errors.

    • Troubleshooting Step: Verify the concentration of the dosing formulation. For rat studies, oral dosing concentrations have been reported at 0.04 mg/ml.[1] Double-check dose calculations and the accuracy of administration volumes.

  • Possible Cause 3: Issues with the Animal Model.

    • Troubleshooting Step: The pig has been suggested as a suitable preclinical model for predicting oral bioavailability in humans, showing a comparable correlation to that of dogs versus humans.[6] While rats are commonly used, consider if a different model might be more appropriate depending on the specific metabolic pathways of the compound.

Issue 2: Precipitation of this compound in the aqueous oral formulation.

  • Possible Cause 1: Insufficient Suspending Agents.

    • Troubleshooting Step: The standard formulation includes 0.5% Methylcellulose (MC) as a suspending agent.[1] Consider optimizing the concentration of MC or evaluating alternative suspending agents if precipitation persists.

  • Possible Cause 2: pH of the Vehicle.

    • Troubleshooting Step: Although this compound has high solubility across a range of physiological pHs, ensure the pH of your formulation vehicle is within the optimal range (pH 2.0-6.8).[2][4]

Issue 3: High variability in pharmacokinetic data between subjects.

  • Possible Cause 1: Inconsistent Fasting Times.

    • Troubleshooting Step: Standardize the fasting period for all animals before dosing. The presence of food in the gastrointestinal tract can significantly affect drug absorption.

  • Possible Cause 2: Differences in Gut Microbiome or Health Status.

    • Troubleshooting Step: Ensure all animals are healthy and sourced from the same vendor to minimize biological variability. House animals under identical conditions.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesDose (mg/kg)RouteCmax (µM)AUC (µM*h)t1/2 (h)F (%)
Mouse0.2i.v.--2.6-
0.4 (normalized to 2)p.o.1599-100
Rat0.2i.v.--8.8-
0.4 (normalized to 2)p.o.1375-54
Dog1.0i.v.--5.9-
2.0p.o.1224-81
Monkey1.0i.v.--1.4-
2.0p.o.4.86.3-82

Data sourced from opnme.com[4] and the Preclinical Profile of this compound publication.[1][3]

Experimental Protocols

1. Preparation of Oral Formulation

  • Objective: To prepare a homogeneous suspension of this compound for oral administration.

  • Materials: this compound, Methylparaben (MP), Tween 80, Methylcellulose (MC), Purified Water.

  • Procedure:

    • Prepare a 0.5% (w/v) solution of Methylcellulose in purified water.

    • Add 1% (w/v) Methylparaben and 0.3% (v/v) Tween 80 to the MC solution.

    • Disperse the required amount of this compound into the vehicle to achieve the final desired concentration (e.g., 0.04 mg/mL for rat studies).[1]

    • Mix thoroughly using a magnetic stirrer or other suitable homogenizer until a uniform suspension is achieved.

2. Preparation of Intravenous Formulation

  • Objective: To prepare a clear solution of this compound for intravenous administration.

  • Materials: this compound, PEG 400, Water for Injection.

  • Procedure:

    • Weigh the appropriate amount of this compound.

    • Dissolve this compound in PEG 400 with the aid of sonication.

    • Slowly add Water for Injection to reach a final composition of 70% PEG 400 and 30% water (vol/vol).

    • Continue sonication until a clear, homogeneous solution is obtained.[1]

    • The concentration for rat and mouse i.v. studies has been reported as 0.2 mg/mL.[1]

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_dosing Animal Dosing cluster_sampling Sample Collection & Analysis cluster_pk Pharmacokinetic Analysis oral_prep Oral Formulation (1% MP, 0.3% Tween 80, 0.5% MC) oral_admin Oral Gavage oral_prep->oral_admin iv_prep Intravenous Formulation (70% PEG 400, 30% Water) iv_admin Intravenous Injection iv_prep->iv_admin animal_models Preclinical Models (Rat, Mouse, Dog, Monkey) animal_models->oral_admin animal_models->iv_admin blood_sampling Serial Blood Sampling oral_admin->blood_sampling iv_admin->blood_sampling plasma_analysis LC-MS/MS Analysis of Plasma blood_sampling->plasma_analysis pk_calc Calculate Cmax, AUC, t1/2 plasma_analysis->pk_calc bioavailability Determine Oral Bioavailability (F) pk_calc->bioavailability

Caption: Workflow for preclinical oral bioavailability studies of this compound.

Troubleshooting_Logic cluster_formulation Formulation Troubleshooting cluster_dosing Dosing Troubleshooting cluster_model Animal Model Troubleshooting start Low Oral Bioavailability Observed cause1 Formulation Issue? start->cause1 cause2 Dosing Error? start->cause2 cause3 Animal Model Issue? start->cause3 check_homogeneity Verify Homogeneity cause1->check_homogeneity check_precipitation Check for Precipitation cause1->check_precipitation verify_concentration Verify Formulation Concentration cause2->verify_concentration check_volume Check Administration Volume cause2->check_volume standardize_fasting Standardize Fasting cause3->standardize_fasting assess_health Assess Animal Health cause3->assess_health consider_species Consider Alternative Species cause3->consider_species optimize_excipients Optimize Suspending Agents check_precipitation->optimize_excipients

Caption: Troubleshooting logic for low oral bioavailability of this compound.

References

Validation & Comparative

A Tale of Two Inhibitors: Unraveling the Mechanisms of BI 224436 and Raltegravir in the Fight Against HIV

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the non-catalytic site integrase inhibitor BI 224436 and the catalytic site inhibitor raltegravir, offering insights into their distinct modes of action, efficacy, and resistance profiles. This guide is intended for researchers, scientists, and drug development professionals in the field of virology and antiretroviral therapy.

The battle against the human immunodeficiency virus (HIV) has been marked by the development of increasingly sophisticated antiretroviral drugs that target critical stages of the viral lifecycle. Among the most successful are the integrase inhibitors, which prevent the virus from inserting its genetic material into the host cell's DNA. This guide provides a comprehensive comparison of two key integrase inhibitors, this compound and raltegravir, highlighting their divergent mechanisms of action and the implications for future drug development.

Raltegravir, a well-established integrase strand transfer inhibitor (INSTI), functions by directly targeting the catalytic site of the HIV integrase enzyme.[1][2][3] In contrast, this compound represents a different class of inhibitor known as a non-catalytic site integrase inhibitor (NCINI).[4][5] This fundamental difference in their binding sites leads to distinct biochemical consequences, efficacy profiles, and patterns of drug resistance.

Divergent Mechanisms of Action: A Closer Look at the Integrase Enzyme

The HIV integrase enzyme facilitates the integration of viral DNA into the host genome through a two-step process: 3'-processing and strand transfer.[5][6] Raltegravir specifically inhibits the strand transfer step of this process.[1][3] It achieves this by binding to the catalytic core domain of the integrase enzyme, a site essential for the chemical reactions that covalently link the viral DNA to the host DNA.[7]

This compound, on the other hand, binds to a conserved allosteric pocket on the integrase enzyme, remote from the catalytic site.[4][5][8] This allosteric binding has a dual effect. Firstly, it inhibits the 3'-processing step of integration.[5] Secondly, it prevents the interaction between the integrase enzyme and the host cell protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), a crucial cofactor for HIV-1 replication.[5]

Mechanism of Action: Raltegravir

cluster_host_cell Host Cell cluster_nucleus Nucleus Viral DNA Viral DNA Integrase Integrase Viral DNA->Integrase Binding Host DNA Host DNA Integration Integration Host DNA->Integration Integrase->Integration Catalyzes Raltegravir Raltegravir Raltegravir->Integrase Binds to Catalytic Site Raltegravir->Integration Inhibits Strand Transfer

Caption: Raltegravir binds to the catalytic site of HIV integrase, inhibiting the strand transfer step of viral DNA integration.

Mechanism of Action: this compound

cluster_host_cell Host Cell cluster_nucleus Nucleus Viral DNA Viral DNA Integrase Integrase Viral DNA->Integrase Binding LEDGF/p75 LEDGF/p75 Integrase->LEDGF/p75 Interaction 3'-Processing 3'-Processing Integrase->3'-Processing Catalyzes This compound This compound This compound->Integrase Binds to Allosteric Site This compound:w->Integrase:e Blocks Interaction This compound->3'-Processing Inhibits Integration Integration 3'-Processing->Integration

Caption: this compound binds to an allosteric site on HIV integrase, inhibiting 3'-processing and blocking the interaction with LEDGF/p75.

Comparative Efficacy and Potency

Both this compound and raltegravir exhibit potent antiviral activity against HIV-1. However, their distinct mechanisms of action translate to differences in their efficacy against various viral strains and in the presence of drug resistance mutations.

ParameterThis compoundRaltegravirReference
EC50 (Wild-Type HIV-1) 11-27 nM~6.7 nM[5][9]
IC50 (3'-Processing Assay) 15 nM>50 µM[5][10]
IC50 (Strand Transfer Assay) >50 µM19 ± 4 nM[10]
Mean EC50 (200 Clinical Isolates) 14 ± 13 nM6.7 ± 1.4 nM[9]
Mean EC95 (200 Clinical Isolates) 39 ± 30 nM78 ± 18 nM[9]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; EC95: 95% effective concentration.

Resistance Profiles: A Key Differentiator

A critical advantage of this compound's allosteric mode of inhibition is its distinct resistance profile compared to catalytic site inhibitors like raltegravir. Viruses that have developed resistance to raltegravir often remain susceptible to this compound.

ParameterThis compoundRaltegravirReference
Primary Resistance Mutations A128T, A128N, L102FQ148H/K/R, N155H, Y143R/C[7][10]
Activity against Raltegravir-Resistant Strains (Q148H, N155S, E92Q) Retains full activitySignificantly reduced activity[10]
Mean Fold Change in EC50 (Raltegravir-Resistant Isolates) 1.4 ± 0.8>260[9]

This lack of cross-resistance highlights the potential of NCINIs like this compound to be effective in treatment-experienced patients who have developed resistance to existing INSTIs.

Experimental Methodologies

The data presented in this guide are derived from a variety of in vitro assays designed to assess the antiviral activity and mechanism of action of these compounds.

Experimental Workflow: Antiviral Efficacy (EC50) Determination

Cell Seeding 1. Seed host cells in multi-well plates Drug Addition 2. Add serial dilutions of antiviral drug Cell Seeding->Drug Addition Virus Infection 3. Infect cells with a known amount of HIV Drug Addition->Virus Infection Incubation 4. Incubate for a defined period Virus Infection->Incubation Quantify Viral Replication 5. Measure viral replication (e.g., p24 ELISA, Luciferase) Incubation->Quantify Viral Replication Calculate EC50 6. Determine drug concentration that inhibits 50% of replication Quantify Viral Replication->Calculate EC50

Caption: A generalized workflow for determining the 50% effective concentration (EC50) of an antiviral compound.

Key Experimental Protocols:
  • PhenoSense™ HIV Drug Resistance Assay: This assay provides a direct, quantitative measurement of how a patient's specific HIV strain responds to various antiretroviral drugs. The general steps are as follows:

    • Viral RNA Isolation: Protease and reverse transcriptase or integrase gene sequences are isolated from a patient's blood sample and amplified using RT-PCR.

    • Test Vector Construction: The patient-derived viral gene sequences are inserted into a standardized viral vector that contains a luciferase reporter gene.

    • Virus Production and Testing: The engineered vector is used to produce virus particles containing the patient's viral enzymes. These viruses are then used to infect target cells in the presence of varying concentrations of the antiretroviral drug.

    • Quantification of Viral Growth: The amount of light produced by the luciferase reporter gene is measured to determine the extent of viral replication at different drug concentrations. This data is used to calculate the EC50 value.

  • Integrase 3'-Processing and Strand Transfer Assays: These biochemical assays directly measure the enzymatic activity of purified HIV integrase.

    • 3'-Processing Assay (e.g., LTR Cleavage Assay): A short, labeled DNA sequence that mimics the end of the viral DNA (LTR) is incubated with purified integrase enzyme. The assay measures the cleavage of two nucleotides from the 3' end of the DNA, which is the first step of integration.

    • Strand Transfer Assay: This assay measures the ability of the integrase enzyme to join the processed viral DNA mimic to a target DNA molecule. This is the second key step of integration.

Conclusion

The comparison between this compound and raltegravir clearly illustrates the power of targeting different sites on the same viral enzyme. Raltegravir's success as a catalytic site inhibitor has paved the way for a new class of antiretrovirals. However, the emergence of resistance underscores the need for continued innovation. This compound and other NCINIs, with their distinct allosteric mechanism of action and favorable resistance profiles, represent a promising new frontier in HIV therapy. Their ability to inhibit a different step in the integration process and remain active against INSTI-resistant viruses offers a valuable new tool in the ongoing effort to combat HIV. Further research into allosteric inhibitors will undoubtedly lead to the development of even more potent and durable antiretroviral regimens.

References

BI 224436 versus elvitegravir: differences in integrase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of BI 224436 and Elvitegravir in HIV Integrase Inhibition

This guide provides a detailed comparison of two distinct HIV-1 integrase inhibitors: this compound and elvitegravir. Elvitegravir is an established Integrase Strand Transfer Inhibitor (INSTI), while this compound represents the first-in-class Non-Catalytic Site Integrase Inhibitors (NCINIs). We will explore their differing mechanisms of action, inhibition profiles, potency, and resistance patterns, supported by experimental data.

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between this compound and elvitegravir lies in their binding sites on the HIV-1 integrase enzyme, leading to distinct mechanisms of inhibition.

  • Elvitegravir (INSTI): As an Integrase Strand Transfer Inhibitor, elvitegravir targets the catalytic active site of the enzyme.[1][2][3] The integrase active site contains a highly conserved D, D, E motif that coordinates divalent metal ions (Mg²⁺ or Mn²⁺), which are essential for its catalytic activity.[4][5] Elvitegravir functions by chelating these metal ions, thereby competitively inhibiting the strand transfer step of integration—the process where viral DNA is covalently linked to the host cell's DNA.[3][4][6]

  • This compound (NCINI): In contrast, this compound is a Non-Catalytic Site Integrase Inhibitor.[7][8] It binds to a conserved allosteric pocket at the dimer interface of the integrase catalytic core domain.[9][10][11][12] This binding site is spatially distinct from the catalytic active site targeted by elvitegravir.[13] Binding of this compound to this allosteric pocket induces a conformational change that primarily inhibits the 3'-processing step, where a dinucleotide is cleaved from the ends of the viral DNA.[10][14][15] Additionally, this allosteric binding interferes with the interaction between integrase and the host cell protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), a cofactor crucial for guiding the integration process.[9][10]

G Figure 1. Comparative Mechanism of HIV-1 Integrase Inhibition cluster_integrase HIV-1 Integrase Enzyme cluster_elv Elvitegravir (INSTI) cluster_bi This compound (NCINI) Integrase Catalytic Core Domain (CCD) N-Terminal Domain C-Terminal Domain Elvitegravir Elvitegravir ActiveSite Catalytic Active Site (D,D,E Motif + Mg²⁺) Elvitegravir->ActiveSite Binds & Chelates Mg²⁺ StrandTransfer Strand Transfer ActiveSite->StrandTransfer Inhibits BI224436 This compound AllostericPocket Allosteric Pocket (Dimer Interface) BI224436->AllostericPocket Binds 3Processing 3'-Processing AllostericPocket->3Processing Inhibits 3Processing->StrandTransfer leads to

Figure 1. Comparative Mechanism of HIV-1 Integrase Inhibition

Quantitative Data Presentation

The differing mechanisms of action result in distinct quantitative profiles for potency and inhibition.

ParameterThis compoundElvitegravirReference(s)
Drug Class Non-Catalytic Site Integrase Inhibitor (NCINI)Integrase Strand Transfer Inhibitor (INSTI)[2][7]
Binding Site Allosteric pocket on the catalytic core domainCatalytic active site (D,D,E motif)[4][9][10]
Primary Inhibition Step 3'-ProcessingStrand Transfer[6][14][15]
Antiviral Potency (EC₅₀) <15 nM against lab strains; 11-27 nM range<0.15 nM (against HIV-1 AD8)[9][15][16]
Biochemical Inhibition (IC₅₀) 3'-Processing: 15 nMStrand Transfer: >50 µMStrand Transfer: High (up to 94% inhibition at 8 µM)[11][14][15]
Effect of Human Serum Low (~2.1-fold decrease in potency in 50% HS)Not specified, but metabolism is a factor[9][16]
Dose-Response Curve (Hill Slope) Steep (~4.0)Typical (~1.0)[16][17]

Resistance Profiles: A Key Differentiator

A significant advantage of this compound's novel mechanism is its activity against viruses that have developed resistance to INSTIs.

  • Elvitegravir Resistance: Resistance to elvitegravir and other first-generation INSTIs is well-characterized.[18][19] Mutations often occur within the integrase active site, reducing the binding affinity of the drug. Common resistance pathways include mutations at positions like T66, E92, Q148, and N155.[18][20]

  • This compound Resistance: In vitro studies show that viral resistance to this compound emerges through different mutations, such as A128T, A128N, or L102F.[9][16][21] These mutations are located within the allosteric binding pocket of this compound, not the catalytic site.

  • Lack of Cross-Resistance: Crucially, this compound retains its full antiviral activity against recombinant viruses encoding mutations that confer resistance to INSTIs, including elvitegravir (e.g., N155S, Q148H, and E92Q).[9][16][21] This lack of cross-resistance suggests that NCINIs could be a valuable therapeutic option for patients who have failed treatment with INSTI-based regimens.[13]

FeatureThis compoundElvitegravirReference(s)
Primary Resistance Mutations A128T, A128N, L102F (in allosteric pocket)T66I/A, E92Q/V, Q148H/R/K, N155H (in catalytic site)[9][16][19][20]
Activity vs. INSTI-Resistant Virus Retains full potencyLoss of activity[9][16][17]
Cross-Resistance with INSTIs NoYes (with other first-generation INSTIs)[13][19]

Experimental Protocols

The data presented in this guide are derived from specific biochemical and cellular assays.

Integrase LTR DNA 3'-Processing Assay

This assay was instrumental in the discovery of this compound and measures the first enzymatic step of integration.[21][22]

  • Principle: The assay utilizes a synthetic DNA substrate that mimics the viral long-terminal repeat (LTR). This substrate is dual-labeled, with a fluorophore (e.g., rhodamine) on the 5' end of one strand and a fluorescence quencher on the 3' end of the complementary strand.

  • Methodology:

    • Recombinant HIV-1 integrase enzyme is incubated with the DNA substrate in a suitable buffer.

    • The test compound (e.g., this compound) is added at varying concentrations.

    • Integrase performs the 3'-processing reaction, cleaving the terminal two nucleotides, which are linked to the quencher.

    • The release of the quencher from the DNA duplex results in an increase in fluorescence.

    • The level of fluorescence is measured over time, and the concentration at which the compound inhibits 50% of the enzymatic activity (IC₅₀) is calculated.

Integrase Strand Transfer Assay

This assay is used to evaluate the efficacy of INSTIs like elvitegravir.[4]

  • Principle: This assay measures the ability of integrase to join the processed viral DNA ends to a target DNA molecule.

  • Methodology:

    • A biotin-labeled "donor" DNA substrate, mimicking the processed viral LTR end, is immobilized on a streptavidin-coated microplate.

    • Recombinant HIV-1 integrase and the test compound (e.g., elvitegravir) are added.

    • A "target" DNA substrate, which is labeled with a detectable marker (e.g., digoxigenin), is introduced.

    • If strand transfer occurs, the target DNA becomes covalently linked to the immobilized donor DNA.

    • The plate is washed to remove unbound target DNA.

    • An enzyme-linked antibody against the target DNA's label is added, followed by a chromogenic substrate to produce a colorimetric signal. The signal intensity is inversely proportional to the inhibitory activity of the compound.

G Figure 2. Workflow for 3'-Processing Assay cluster_materials Materials cluster_steps Procedure cluster_result Result Interpretation Substrate Dual-Labeled DNA Substrate (5'-Fluorophore, 3'-Quencher) Enzyme Recombinant HIV-1 Integrase Compound Test Compound (e.g., this compound) Incubate 1. Incubate Integrase, Substrate, and Compound Reaction 2. Integrase performs 3'-Processing, cleaving the Quencher Incubate->Reaction Measure 3. Measure Increase in Fluorescence Reaction->Measure NoInhibition No Inhibition: High Fluorescence Reaction->NoInhibition If Compound is Inactive Inhibition Inhibition: Low Fluorescence Reaction->Inhibition If Compound is Active Calculate 4. Calculate IC₅₀ Measure->Calculate

References

A Head-to-Head Comparison of BI 224436 with Other Non-Catalytic Site Integrase Inhibitors (NCINIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of HIV drug resistance necessitates the development of novel antiretroviral agents with distinct mechanisms of action. Non-catalytic site integrase inhibitors (NCINIs), also known as allosteric integrase inhibitors (ALLINIs), represent a promising class of compounds that target the HIV-1 integrase (IN) at a site distinct from the catalytic active site targeted by integrase strand transfer inhibitors (INSTIs). These inhibitors bind to a conserved allosteric pocket at the dimer interface of the IN catalytic core domain, which is also the binding site for the cellular cofactor lens epithelium-derived growth factor (LEDGF/p75). This unique mechanism of action leads to a dual effect: inhibition of the 3'-processing step of integration and disruption of the interaction between integrase and LEDGF/p75. Furthermore, many NCINIs have been shown to induce aberrant multimerization of integrase, leading to the production of non-infectious virions.

BI 224436 was the first NCINI to enter clinical development. While its clinical development was ultimately halted, it remains a critical reference compound for this class of inhibitors. This guide provides a head-to-head comparison of the preclinical data of this compound with other notable NCINIs, including LEDGINs and other ALLINIs.

Mechanism of Action of Non-Catalytic Site Integrase Inhibitors

NCINIs exert their antiviral activity through a multi-faceted mechanism that disrupts key steps in the HIV-1 replication cycle. By binding to an allosteric site on the integrase enzyme, they induce conformational changes that interfere with its normal function.

NCINI_Mechanism_of_Action cluster_0 HIV-1 Replication Cycle cluster_1 NCINI Intervention Points Reverse_Transcription Reverse Transcription Integration Integration Reverse_Transcription->Integration Viral_Maturation Viral Maturation Integration->Viral_Maturation NCINI NCINI Inhibit_3_Processing Inhibition of 3'-Processing NCINI->Inhibit_3_Processing Disrupt_IN_LEDGF Disruption of IN-LEDGF/p75 Interaction NCINI->Disrupt_IN_LEDGF Aberrant_Multimerization Induction of Aberrant IN Multimerization NCINI->Aberrant_Multimerization Inhibit_3_Processing->Integration Blocks Disrupt_IN_LEDGF->Integration Blocks Aberrant_Multimerization->Viral_Maturation Disrupts

Mechanism of action of NCINIs.

Head-to-Head Comparison of Preclinical Data

The following tables summarize the available preclinical data for this compound and other selected NCINIs. Data has been compiled from various sources and direct comparisons should be made with caution as experimental conditions may vary between studies.

Table 1: Antiviral Activity
CompoundClassTargetEC50 (nM)CC50 (µM)Selectivity Index (SI)
This compound NCINIHIV-1 IN<15[1]>90[1]>6000
CX014442 LEDGINHIV-1 IN69[2]>96>1391[2]
GSK3839919 ALLINIHIV-1 IN0.5 - 2.119.5>9285
STP0404 ALLINIHIV-1 IN0.41 (PBMCs)>10>24,000
BDM-2 ALLINIHIV-1 IN4.5 - 8.746 - 139>5287
Table 2: Biochemical Activity
CompoundIC50 (nM) - 3'-ProcessingIC50 (nM) - IN-LEDGF/p75 Interaction
This compound 15[1]11[1]
CX014442 739[2]46[2]
STP0404 Not Reported190
BDM-2 Not Reported90
Table 3: Resistance Profile
CompoundPrimary Resistance MutationsFold Change in EC50
This compound A128T, A128N, L102F[1]2.9 (A128T), 64 (A128N), 61 (L102F)[1]
STP0404 Y99H, A128T>150 (Y99H/A128T)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HIV-1 Integrase 3'-Processing Assay

This assay measures the ability of a compound to inhibit the initial step of the integration process, where the integrase enzyme cleaves a dinucleotide from the 3' end of the viral DNA.

3_Prime_Processing_Assay cluster_workflow Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Biotinylated LTR substrate - HIV-1 Integrase - Test Compound/DMSO Start->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Transfer Transfer to Avidin-coated Plate Incubate->Transfer Wash Wash to remove unbound substrate Transfer->Wash Amplify Amplify unprocessed substrate via qPCR Wash->Amplify Analyze Analyze Data: - Determine Ct values - Calculate % inhibition Amplify->Analyze End End Analyze->End AlphaScreen_Assay Donor_Bead Streptavidin-Coated Donor Bead Biotin_LEDGF Biotinylated LEDGF/p75 Donor_Bead->Biotin_LEDGF binds Singlet_Oxygen Donor_Bead->Singlet_Oxygen releases GST_IN GST-Tagged Integrase Biotin_LEDGF->GST_IN interacts Acceptor_Bead Anti-GST Coated Acceptor Bead Acceptor_Bead->GST_IN binds Light_Emission Light Emission (520-620 nm) Acceptor_Bead->Light_Emission emits Laser Laser Excitation (680 nm) Laser->Donor_Bead excites Singlet_Oxygen->Acceptor_Bead activates NCINI_Block NCINI NCINI_Block->Biotin_LEDGF blocks interaction

References

Unveiling Synergistic and Additive Antiviral Effects of BI 224436 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LAVAL, Quebec – Preclinical research demonstrates that BI 224436, a novel non-catalytic site integrase inhibitor (NCINI) for HIV-1, exhibits promising additive and, in some cases, synergistic effects when combined with a range of approved antiretroviral agents. These findings position this compound as a potentially valuable component of future combination antiretroviral therapies, offering a distinct mechanism of action that complements existing treatment regimens.

This compound inhibits HIV-1 replication by binding to a conserved allosteric pocket on the integrase enzyme, a different target than that of integrase strand transfer inhibitors (INSTIs).[1] This unique mechanism suggests a low potential for cross-resistance with current INSTIs and provides a strong rationale for its use in combination regimens.

In Vitro Combination Studies Reveal Favorable Antiviral Interactions

Comprehensive in vitro studies were conducted to assess the interaction of this compound with a broad panel of antiretrovirals, including nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and INSTIs. The results consistently demonstrated at least additive effects, with notable instances of moderate to strong synergy.

Analysis of the drug combination studies was performed using the MacSynergy II software, which calculates synergy and antagonism volumes based on the Bliss independence model. A synergy volume greater than 100 nM²% is considered strong synergy, 50 to 100 nM²% as moderate synergy, and 25 to 50 nM²% as slight synergy. Volumes between -25 and 25 nM²% are indicative of an additive interaction, while volumes less than -25 nM²% suggest antagonism.[2]

Quantitative Analysis of Antiviral Interactions

The following tables summarize the quantitative outcomes of combining this compound with various antiretroviral agents.

Table 1: Interaction of this compound with Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

Antiretroviral AgentDrug ClassMean Synergy Volume (nM²%)[2]Mean Antagonism Volume (nM²%)[2]Interpretation
TenofovirNRTI1240Strong Synergy
AbacavirNRTI300Slight Synergy
EmtricitabineNRTI24-1Additive
LamivudineNRTI200Additive
ZidovudineNRTI13-1Additive
StavudineNRTI9-2Additive
DidanosineNRTI-2-1Additive

Table 2: Interaction of this compound with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Antiretroviral AgentDrug ClassMean Synergy Volume (nM²%)[2]Mean Antagonism Volume (nM²%)[2]Interpretation
EfavirenzNNRTI24-1Additive
NevirapineNNRTI18-1Additive
RilpivirineNNRTI150Additive
EtravirineNNRTI120Additive

Table 3: Interaction of this compound with Protease Inhibitors (PIs)

Antiretroviral AgentDrug ClassMean Synergy Volume (nM²%)[2]Mean Antagonism Volume (nM²%)[2]Interpretation
AmprenavirPI720Moderate Synergy
AtazanavirPI670Moderate Synergy
NelfinavirPI700Moderate Synergy
DarunavirPI450Slight Synergy
LopinavirPI390Slight Synergy
RitonavirPI300Slight Synergy
SaquinavirPI280Slight Synergy
TipranavirPI260Slight Synergy
IndinavirPI230Additive
FosamprenavirPI180Additive

Table 4: Interaction of this compound with Integrase Strand Transfer Inhibitors (INSTIs) and an Entry Inhibitor

Antiretroviral AgentDrug ClassMean Synergy Volume (nM²%)[2]Mean Antagonism Volume (nM²%)[2]Interpretation
RaltegravirINSTI100Additive
ElvitegravirINSTI140Additive
EnfuvirtideEntry Inhibitor160Additive

Experimental Protocols

The in vitro combination studies of this compound were conducted using the following methodology:

Cell Line and Virus: C8166 LTR-luciferase reporter cells were utilized for these assays.[2] The cells were infected with the wild-type HIV-1 NL4.3 virus.[2]

Drug Preparation and Combination Matrix: All test compounds were initially dissolved in 100% DMSO and subsequently diluted in cell culture medium. For the combination studies, each experiment included six doses of the individual antiretroviral drug, eight doses of this compound, and a 48-combination matrix. The drugs were serially diluted twofold, with starting concentrations approximately six times the 50% effective concentration (EC50) of each inhibitor.[2]

Data Analysis: The antiviral activity was quantified by measuring luciferase activity in the cell lysates. The interaction between this compound and the other antiretroviral agents was then analyzed using the MacSynergy II software, which is based on the Bliss independence model. The software calculates the theoretical additive interaction and compares it to the observed experimental results to determine synergy or antagonism at a 95% confidence interval.[2]

Visualizing the Pathway and Experimental Workflow

To further elucidate the context of these findings, the following diagrams illustrate the HIV-1 integrase mechanism of action and the experimental workflow for the drug combination studies.

HIV_Integrase_Pathway cluster_virus HIV-1 Lifecycle cluster_host Host Cell cluster_inhibitors Points of Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Pre-integration Complex (PIC) Pre-integration Complex (PIC) Viral DNA->Pre-integration Complex (PIC) Nuclear Import Nuclear Import Pre-integration Complex (PIC)->Nuclear Import Integration Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus Host DNA Host DNA Host DNA->Integration This compound (NCINI) This compound (NCINI) This compound (NCINI)->Pre-integration Complex (PIC) Inhibits 3'-processing INSTIs INSTIs INSTIs->Integration Inhibits Strand Transfer

Caption: Mechanism of HIV-1 Integrase and Inhibition by this compound and INSTIs.

Experimental_Workflow Start Start Drug Preparation Drug Preparation Start->Drug Preparation Cell Seeding Cell Seeding Start->Cell Seeding Drug Combination Matrix Drug Combination Matrix Drug Preparation->Drug Combination Matrix Cell Seeding->Drug Combination Matrix Virus Infection Virus Infection Drug Combination Matrix->Virus Infection Incubation Incubation Virus Infection->Incubation Luciferase Assay Luciferase Assay Incubation->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis End End Data Analysis->End

Caption: Workflow for In Vitro Drug Combination Synergy Analysis.

Conclusion

The favorable interaction profile of this compound with a wide array of existing antiretroviral drugs, particularly the synergistic effects observed with the NRTI tenofovir and several protease inhibitors, underscores its potential as a versatile component in future HIV-1 treatment strategies. Its unique mechanism of action as a non-catalytic site integrase inhibitor offers a new avenue to combat the virus, especially in the context of emerging drug resistance. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of incorporating this compound into combination regimens for the treatment of HIV-1 infection.

References

Navigating HIV-1 Resistance: A Comparative Guide to BI 224436 and First-Generation INSTIs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective long-term antiretroviral therapy. This guide provides an objective comparison of the cross-resistance profile of BI 224436, a non-catalytic site integrase inhibitor (NCINI), with first-generation integrase strand transfer inhibitors (INSTIs), raltegravir and elvitegravir. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to equip researchers with a comprehensive understanding of their distinct resistance profiles.

Distinct Mechanisms of Action Underpin Differential Resistance

This compound represents a different class of integrase inhibitors compared to the first-generation INSTIs. While raltegravir and elvitegravir bind to the catalytic site of the HIV-1 integrase, this compound binds to a conserved allosteric pocket at the dimer interface of the catalytic core domain.[1] This fundamental difference in their binding sites is the primary reason for the lack of cross-resistance between this compound and first-generation INSTIs.[2][3]

First-generation INSTIs inhibit the strand transfer step of viral DNA integration, a crucial stage in the HIV-1 replication cycle. In contrast, this compound's allosteric binding inhibits the 3'-processing step of integrase and also prevents the interaction between integrase and the host cell cofactor, Lens Epithelial Derived Growth Factor (LEDGF/p75), which is important for viral replication.[1]

Quantitative Analysis of Cross-Resistance

Experimental data consistently demonstrates that this compound maintains its antiviral potency against HIV-1 strains harboring resistance mutations to first-generation INSTIs. The following tables summarize the in vitro antiviral activity of this compound, raltegravir, and elvitegravir against wild-type HIV-1 and key INSTI-resistant mutants.

Table 1: Antiviral Activity of this compound against Wild-Type and INSTI-Resistant HIV-1

HIV-1 Integrase GenotypeThis compound EC50 (nM)Fold Change in EC50 vs. Wild-Type
Wild-Type7.2 - 151
E92QNo significant change~1
N155SNo significant change~1
Q148HNo significant change~1

Data synthesized from multiple preclinical studies.[2][4]

Table 2: Comparative Antiviral Activity against Common INSTI Resistance Mutations

HIV-1 Integrase MutationThis compound Fold Change in EC50Raltegravir Fold Change in EC50Elvitegravir Fold Change in EC50
E92Q ~13 - 2426 - 30
Y143R ~114 - 58.92 - 7.68
N155H ~16 - 812 - 77
G140S/Q148H ~1>100>100

Fold change is relative to the wild-type virus. Data compiled from various in vitro studies.[3][5][6][7]

Table 3: Primary Resistance Mutations Associated with this compound

HIV-1 Integrase MutationThis compound Fold Change in EC50
L102F 61
A128T 2.9
A128N 64

These mutations are located in the allosteric binding pocket of integrase.[2][4]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the HIV-1 integration pathway and a typical experimental workflow for assessing cross-resistance.

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action RT Reverse Transcription (vRNA -> dsDNA) PIC Pre-integration Complex (PIC) (dsDNA + Integrase) RT->PIC Three_Prime_Processing 3'-Processing PIC->Three_Prime_Processing Nuclear Import Strand_Transfer Strand Transfer Three_Prime_Processing->Strand_Transfer Integration Integration into Host Genome Strand_Transfer->Integration BI_224436 This compound (NCINI) BI_224436->Three_Prime_Processing Inhibits INSTIs First-Gen INSTIs (Raltegravir, Elvitegravir) INSTIs->Strand_Transfer Inhibits

Caption: HIV-1 Integration Pathway and Points of Inhibition.

Cross_Resistance_Workflow cluster_virus_prep Virus Preparation cluster_assay Antiviral Susceptibility Assay cluster_data_analysis Data Analysis Mutagenesis Site-Directed Mutagenesis of Integrase Gene Transfection Transfection of Plasmids into Producer Cells Mutagenesis->Transfection Harvest Harvest of Mutant Viral Stocks Transfection->Harvest Infection Infection of Target Cells with Mutant Virus in presence of serially diluted drugs Harvest->Infection Incubation Incubation (e.g., 48 hours) Infection->Incubation Measurement Measurement of Viral Replication (p24 ELISA or Luciferase Activity) Incubation->Measurement EC50_Calc Calculation of EC50 Values Measurement->EC50_Calc FC_Calc Calculation of Fold Change (FC) (EC50 mutant / EC50 wild-type) EC50_Calc->FC_Calc

Caption: Experimental Workflow for Cross-Resistance Testing.

Experimental Protocols

The quantitative data presented in this guide are derived from in vitro antiviral susceptibility assays. Below are detailed methodologies for two common assays used to determine the 50% effective concentration (EC50) of antiretroviral drugs.

HIV-1 p24 Antigen ELISA for Antiviral Susceptibility

This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication, in cell culture supernatants.

  • Cell Lines and Virus:

    • Peripheral blood mononuclear cells (PBMCs) or T-cell lines (e.g., MT-4, C8166) are used as target cells.

    • Recombinant HIV-1 clones containing wild-type or mutated integrase sequences are used to infect the target cells.

  • Assay Procedure:

    • Target cells are seeded in 96-well plates.

    • Cells are pre-incubated with serial dilutions of the test compounds (this compound, raltegravir, or elvitegravir) for a short period.

    • A standardized amount of virus is added to each well.

    • The plates are incubated for a period of 3 to 7 days to allow for viral replication.

    • After incubation, the cell culture supernatant is harvested.

    • The concentration of p24 antigen in the supernatant is determined using a commercial or in-house ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • The percentage of inhibition of p24 production is calculated for each drug concentration relative to the virus control (no drug).

    • The EC50 value, the drug concentration that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

    • The fold change in EC50 for a mutant virus is calculated by dividing the EC50 of the drug against the mutant virus by its EC50 against the wild-type virus.

Luciferase Reporter Gene Assay for Antiviral Susceptibility

This assay utilizes a genetically engineered cell line that expresses a luciferase reporter gene under the control of the HIV-1 LTR promoter. Viral replication leads to the production of the Tat protein, which activates the LTR promoter and drives luciferase expression.

  • Cell Lines and Virus:

    • A reporter cell line, such as TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-luciferase reporter cassette, is used.

    • Recombinant HIV-1 clones (wild-type or mutant) are used for infection.

  • Assay Procedure:

    • TZM-bl cells are seeded in 96-well plates.

    • The cells are then infected with the virus in the presence of serial dilutions of the test compounds.

    • The plates are incubated for approximately 48 hours.

    • After incubation, the cells are lysed, and a luciferase substrate is added.

    • The luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

  • Data Analysis:

    • The percentage of inhibition of luciferase activity is calculated for each drug concentration relative to the virus control.

    • The EC50 value is determined using a dose-response curve as described for the p24 ELISA.

    • The fold change in EC50 is calculated by comparing the EC50 against mutant and wild-type viruses.

Conclusion

References

Validating BI 224436 Efficacy: A Comparative Guide to p24 ELISA and Infectivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the efficacy of novel antiretroviral drugs is paramount. This guide provides a comparative overview of two essential methods for evaluating the activity of BI 224436, a non-catalytic site integrase inhibitor (NCINI) of HIV-1: the p24 ELISA and the TZM-bl infectivity assay. While the p24 ELISA offers a direct measure of a specific viral protein, infectivity assays provide crucial data on the biological consequence of drug action.

This compound is a potent HIV-1 integrase inhibitor that acts through a mechanism distinct from integrase strand transfer inhibitors (INSTIs).[1][2] It binds to a conserved allosteric pocket on the catalytic core of integrase.[3][4] The antiviral activity of this compound has been demonstrated in cellular assays by monitoring the extracellular HIV-1 capsid core protein (p24).[2] However, it is crucial to complement these antigen-based measurements with functional assays that determine the impact on viral infectivity. While p24 levels can indicate the presence of viral particles, they may not always correlate with the number of infectious virions, especially when evaluating compounds that may affect particle maturation or function.[5]

This guide details the experimental protocols for both p24 ELISA and the widely used TZM-bl infectivity assay, presenting them as complementary tools for a comprehensive assessment of this compound's antiviral profile.

Quantitative Data Summary

Parameter HIV-1 Strain This compound EC50 (nM) Reference
Antiviral PotencyHXB27.2[2]
Antiviral PotencyNL4.314[2]
Antiviral PotencyDifferent Laboratory Strains<15[1][6][7]

Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

p24 Antigen Capture ELISA

The p24 ELISA is a widely used method to quantify the amount of the HIV-1 p24 capsid protein in cell culture supernatants. This assay provides a quantitative measure of viral particle production.

Methodology:

  • Coating: 96-well microplates are coated with a monoclonal antibody specific for HIV-1 p24 and incubated overnight.[8]

  • Sample and Standard Preparation: Cell culture supernatants containing virus are collected. If necessary, samples are lysed using a lysis buffer (e.g., 5% Triton X-100) to release p24 antigen.[9] A standard curve is prepared using known concentrations of recombinant p24 protein.[10]

  • Incubation: Samples and standards are added to the coated wells and incubated to allow the capture antibody to bind to the p24 antigen.[11]

  • Washing: The plate is washed to remove unbound materials.

  • Detection Antibody: A second, biotinylated antibody that also recognizes p24 is added to the wells and incubated.[11]

  • Enzyme Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.[11]

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.

  • Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The concentration of p24 in the samples is determined by interpolating from the standard curve.[10]

TZM-bl Reporter Gene (Infectivity) Assay

The TZM-bl assay is a cell-based assay that measures HIV-1 infectivity. TZM-bl cells are a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and they contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.[12][13] Tat protein produced upon viral infection activates the LTR, leading to the expression of the reporter genes.

Methodology:

  • Cell Seeding: TZM-bl cells are seeded into 96-well plates.[14]

  • Virus and Compound Incubation: The virus stock is pre-incubated with serial dilutions of this compound.

  • Infection: The virus-compound mixture is added to the TZM-bl cells. DEAE-dextran is often included to enhance viral infectivity.[15][16]

  • Incubation: The plates are incubated for 48 hours to allow for viral entry, integration, and Tat-mediated reporter gene expression.[15]

  • Cell Lysis and Luciferase Measurement: The cells are lysed, and a luciferase substrate is added.[15] The resulting luminescence is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of this compound compared to the virus-only control is used to calculate the percent inhibition and determine the EC50 value.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying biological principles, the following diagrams illustrate the workflows and the mechanism of action of this compound.

G Experimental Workflow: p24 ELISA vs. TZM-bl Infectivity Assay cluster_p24 p24 ELISA cluster_infectivity TZM-bl Infectivity Assay p24_start HIV-infected cells treated with this compound p24_supernatant Collect supernatant p24_start->p24_supernatant p24_lysis Lyse virions to release p24 p24_supernatant->p24_lysis p24_capture Add to plate with capture Ab p24_lysis->p24_capture p24_detect Add detection Ab & enzyme conjugate p24_capture->p24_detect p24_read Add substrate & measure absorbance p24_detect->p24_read p24_result Quantify p24 concentration p24_read->p24_result comparison Comparison of Results inf_start Pre-incubate HIV with this compound inf_infect Infect TZM-bl cells inf_start->inf_infect inf_incubate Incubate for 48 hours inf_infect->inf_incubate inf_lysis Lyse cells inf_incubate->inf_lysis inf_luciferase Measure luciferase activity inf_lysis->inf_luciferase inf_result Determine % inhibition of infectivity inf_luciferase->inf_result

Caption: Workflow comparison of p24 ELISA and TZM-bl infectivity assay.

G Mechanism of this compound Inhibition and Assay Readouts cluster_hiv_cycle HIV Replication Cycle cluster_inhibition This compound Action cluster_assays Assay Measurement Points entry Viral Entry rt Reverse Transcription entry->rt integration Integration rt->integration transcription Transcription & Translation integration->transcription infectivity_assay Infectivity Assay (measures successful infection) integration->infectivity_assay prevents this step assembly Virion Assembly & Budding transcription->assembly p24_assay p24 ELISA (measures viral particles) assembly->p24_assay bi224436 This compound bi224436->integration Inhibits

Caption: this compound inhibits integration, affecting infectivity readout.

Conclusion

The p24 ELISA and TZM-bl infectivity assay are powerful, complementary methods for evaluating the antiviral efficacy of this compound. The p24 ELISA provides a straightforward and high-throughput method to quantify the production of viral particles, offering a direct measure of the inhibitor's effect on viral replication. The TZM-bl assay, on the other hand, delivers crucial functional data by measuring the impact of the compound on the virus's ability to infect new cells. For a comprehensive understanding of the antiviral profile of this compound and other novel antiretroviral candidates, a combined approach utilizing both quantitative antigen detection and functional infectivity assays is strongly recommended. This dual-pronged strategy ensures a more complete and reliable assessment of a drug's potential, from its impact on viral protein production to its ultimate ability to halt the spread of infection.

References

A Comparative Analysis of BI 224436 and New Generation Allosteric Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the potency and mechanism of action of BI 224436, a first-in-class non-catalytic site integrase inhibitor (NCINI), against emerging next-generation allosteric HIV-1 integrase inhibitors (ALLINIs). The data presented is intended for researchers, scientists, and drug development professionals engaged in antiretroviral therapy research.

Introduction to Allosteric Integrase Inhibition

HIV-1 integrase (IN) is a critical enzyme that facilitates the integration of the viral DNA into the host cell's genome, a process essential for viral replication.[1] This process involves two main steps: 3'-processing, where the enzyme excises a dinucleotide from each 3'-end of the viral DNA, and strand transfer, where the processed ends are covalently linked to the host DNA.[1][2]

While traditional integrase strand transfer inhibitors (INSTIs) like raltegravir and dolutegravir target the catalytic active site of the enzyme, allosteric inhibitors bind to a different, non-catalytic site.[2][3] Specifically, they target a conserved, hydrophobic pocket at the dimer interface of the IN catalytic core domain (CCD).[2][3] This is the same site where the host-cell cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75) binds, which is crucial for tethering the pre-integration complex to the host chromatin.[2][4]

This compound was the first NCINI to advance to clinical trials.[1] Its mechanism of action is twofold: it inhibits the 3'-processing enzymatic activity and disrupts the critical interaction between integrase and LEDGF/p75.[2][5] Furthermore, ALLINIs, including this compound, have been shown to induce aberrant multimerization of integrase, which primarily disrupts the late stages of the HIV-1 replication cycle by impairing the proper formation of viral particles.[4][6][7] This dual mechanism offers a distinct advantage and a different resistance profile compared to catalytic site inhibitors.[2]

Comparative Potency of this compound vs. New Generation ALLINIs

Recent research has led to the development of new series of ALLINIs with enhanced potency. A notable example is the BDM-2 series of compounds, which have demonstrated superior antiviral activity in various assays when compared to this compound.[7][8]

The following table summarizes the quantitative data on the potency and cytotoxicity of this compound and representative compounds from the new generation of ALLINIs.

Compound Class Antiviral Potency (EC50, nM) IN-LEDGF/p75 Inhibition (IC50, nM) IN Multimerization (AC50, nM) Cytotoxicity (CC50, µM) Selectivity Index (CC50/EC50)
This compound First-in-class NCINI11 - 27[2]11[5], 90[8]34[8]>90[5]>3300 - 8200
BDM-2 New Generation ALLINI4.5 (HXB2), 8.7 (NL4-3)[8]N/A20[8]46 - 139[8]>5200 - 30000
MUT871 New Generation ALLINI1.4 (HXB2), 3.1 (NL4-3)[8]14[8]N/A46 - 139[8]>14800 - 100000
S-I-82 Reference ALLINIMatched by BDM-2[7]820[8]47[8]N/AN/A

EC50 (50% effective concentration): The concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration): The concentration of an inhibitor required to inhibit a biological process by half. AC50 (50% activation concentration): The concentration required to induce a response halfway between the baseline and maximum. CC50 (50% cytotoxic concentration): The concentration required to cause the death of 50% of cells. Selectivity Index: A ratio of toxic dose to therapeutic dose (CC50/EC50), with higher values indicating a better safety profile.

As the data indicates, compounds from the BDM-2 series, particularly MUT871, exhibit significantly higher antiviral potency (lower EC50 values) against HIV-1 isolates NL4-3 and HXB2 compared to the range reported for this compound.[7][8] All tested BDM-2 series compounds displayed higher antiviral activity than this compound.[8] MUT871 is also a highly potent inhibitor of the IN-LEDGF/p75 interaction, with an IC50 of 14 nM.[8]

Mandatory Visualizations

Mechanism of Action: INSTIs vs. ALLINIs

HIV_Integrase_Inhibition cluster_process HIV-1 Integration Pathway cluster_inhibitors Inhibitor Action cluster_late_stage Late Stage Effect (ALLINIs) Viral_DNA Viral DNA PIC Pre-Integration Complex (PIC) Viral_DNA->PIC Processing 3'-Processing PIC->Processing Strand_Transfer Strand Transfer Processing->Strand_Transfer Integrated_Provirus Integrated Provirus Strand_Transfer->Integrated_Provirus ALLINI ALLINIs (e.g., this compound, BDM-2) ALLINI->Processing Inhibit Integrase_Multi Aberrant Integrase Multimerization ALLINI->Integrase_Multi INSTI INSTIs (e.g., Raltegravir) INSTI->Strand_Transfer Inhibit Maturation Virion Maturation Integrase_Multi->Maturation Disrupts Infectivity Reduced Infectivity Maturation->Infectivity

Caption: Action of catalytic (INSTI) vs. allosteric (ALLINI) integrase inhibitors.

Workflow for Antiviral Potency Assay

Antiviral_Assay_Workflow start Start cell_culture 1. Seed Host Cells (e.g., MT-4 lymphocytes) start->cell_culture add_inhibitor 2. Add Serial Dilutions of Test Inhibitor cell_culture->add_inhibitor infect_cells 3. Infect Cells with HIV-1 Stock (e.g., NL4-3) add_inhibitor->infect_cells incubation 4. Incubate for Several Days infect_cells->incubation measure_effect 5. Measure Viral Replication (e.g., p24 antigen ELISA) incubation->measure_effect data_analysis 6. Data Analysis: Calculate EC50 Value measure_effect->data_analysis end End data_analysis->end

Caption: Generalized workflow for determining the EC50 of an antiviral compound.

Experimental Protocols

The data presented in this guide are derived from established in vitro assays. Detailed methodologies are crucial for the interpretation and replication of these findings.

Antiviral Activity Assay

This assay determines the concentration of an inhibitor required to suppress HIV-1 replication in cell culture.

  • Cell Lines: Typically, lymphoblastoid T-cell lines such as MT-4 or peripheral blood mononuclear cells (PBMCs) are used.[5][8]

  • Virus Strains: Laboratory-adapted HIV-1 strains like HXB2 or NL4-3 are commonly employed.[8]

  • Procedure:

    • Host cells are seeded in multi-well plates.

    • The cells are treated with a range of concentrations of the test compound (e.g., this compound, BDM-2).

    • The treated cells are then infected with a standardized amount of HIV-1.

    • After an incubation period (typically 4-5 days), the extent of viral replication is measured. This is often done by quantifying the amount of HIV-1 p24 capsid protein in the cell supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • The 50% effective concentration (EC50) is calculated by plotting the percentage of replication inhibition against the drug concentration.

Biochemical Assays

These assays measure the direct effect of inhibitors on specific enzymatic functions or protein-protein interactions.

  • LTR 3'-Processing Assay: This assay was used in the initial discovery of this compound.[1][5]

    • Principle: It uses a synthetic DNA substrate that mimics the viral long terminal repeat (LTR) and is labeled with a fluorophore and a quencher.

    • Procedure: Recombinant HIV-1 integrase is incubated with the DNA substrate in the presence of the inhibitor. When the integrase performs its 3'-processing function, it cleaves a dinucleotide attached to the quencher.[1] This separation of the fluorophore and quencher results in a measurable increase in fluorescence, which is inversely proportional to the inhibitory activity of the compound. The 50% inhibitory concentration (IC50) is then determined.

  • IN-LEDGF/p75 Interaction Assay:

    • Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure the proximity and interaction between recombinant integrase and the LEDGF/p75 protein.[5][8]

    • Procedure: Integrase and the integrase-binding domain (IBD) of LEDGF/p75 are labeled with donor and acceptor fluorophores. When they interact, energy transfer occurs, producing a specific signal. The addition of an allosteric inhibitor like this compound or MUT871 disrupts this interaction, leading to a decrease in the HTRF signal.[8] The IC50 is the concentration of the inhibitor that reduces the signal by 50%.

Cytotoxicity Assay

This assay is performed to determine the concentration of a compound that is toxic to host cells, which is essential for evaluating its therapeutic window.

  • Procedure: Uninfected cells (e.g., MT-4) are cultured with the same range of inhibitor concentrations used in the antiviral assay.

  • Measurement: After the incubation period, cell viability is measured, commonly using an MTT assay. This colorimetric assay measures the metabolic activity of living cells.

  • Calculation: The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50%. A higher CC50 value is desirable.

References

Comparative Pharmacokinetic Profiles of BI 224436 and Other Non-Catalytic Site Integrase Inhibitors (NCINIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of the non-catalytic site integrase inhibitor (NCINI) BI 224436 and other relevant NCINIs. The information is compiled from preclinical studies to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. All quantitative data is presented in tabular format for straightforward comparison, and detailed experimental methodologies for key assays are provided.

Executive Summary

Non-catalytic site integrase inhibitors (NCINIs) represent a distinct class of antiretroviral agents that target the HIV integrase enzyme at a location other than the catalytic site. This allosteric inhibition mechanism offers a different resistance profile compared to traditional integrase strand transfer inhibitors (INSTIs). Understanding the pharmacokinetic properties of these compounds is crucial for their development as potential therapeutic agents. This guide focuses on this compound, the first NCINI to enter clinical trials, and compares its preclinical pharmacokinetic profile with that of another notable NCINI, STP0404. While specific quantitative data for GS-9822 remains limited in the public domain, it is recognized for its favorable pharmacokinetic characteristics.

Data Presentation: Comparative Pharmacokinetics

The following table summarizes the key preclinical pharmacokinetic parameters for this compound and STP0404 in various animal models. These parameters are essential for predicting the behavior of the drugs in vivo.

CompoundSpeciesDoseT½ (h)Cmax (ng/mL)AUC (ng·h/mL)F (%)CL (% QH)
This compound Rat0.4 mg/kg (p.o.)8.8--540.7
Monkey----8223
Dog----818
STP0404 Rat2 mg/kg (p.o.)3-7Increased dose-dependentlyIncreased dose-dependently50-93-
10 mg/kg (p.o.)3-7Increased dose-dependentlyIncreased dose-dependently50-93-
Dog2 mg/kg (p.o.)3-7----

Cmax: Maximum plasma concentration; T½: Half-life; AUC: Area under the plasma concentration-time curve; F: Oral Bioavailability; CL: Clearance as a percentage of hepatic blood flow.[1][2][3][4][5]

Experimental Protocols

The following are detailed methodologies for key in vitro ADME assays and in vivo pharmacokinetic studies typically employed in the preclinical evaluation of NCINIs.

In Vitro ADME Assays

1. Caco-2 Permeability Assay:

This assay assesses the potential for oral absorption of a compound by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a barrier with properties similar to the intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Assay Procedure:

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side of the monolayer to assess absorption (A-to-B transport) or to the basolateral (B) side to assess efflux (B-to-A transport).

    • Samples are collected from the receiver compartment at predetermined time points.

    • The concentration of the compound in the samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.

2. Metabolic Stability Assay in Liver Microsomes:

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.

  • Preparation: Pooled human liver microsomes are incubated with the test compound in a phosphate buffer (pH 7.4).

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.

  • Incubation and Termination: The mixture is incubated at 37°C, and aliquots are taken at various time points. The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

3. Plasma Protein Binding Assay (Equilibrium Dialysis):

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target sites.

  • Apparatus: A dialysis chamber is divided into two compartments by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Procedure:

    • One compartment is filled with plasma containing the test compound.

    • The other compartment is filled with a protein-free buffer.

    • The system is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.

  • Analysis: The concentration of the compound in both the plasma and buffer compartments is measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two compartments.

In Vivo Pharmacokinetic Studies
  • Animal Models: Preclinical pharmacokinetic studies are typically conducted in rodent (e.g., rats) and non-rodent (e.g., dogs, monkeys) species to assess the in vivo ADME properties of a drug candidate.

  • Administration: The test compound is administered intravenously (IV) and orally (p.o.) to different groups of animals.

  • Blood Sampling: Blood samples are collected at various time points after drug administration.

  • Plasma Analysis: The concentration of the drug in the plasma is quantified using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F) is determined by comparing the AUC from oral administration to the AUC from IV administration.

Mandatory Visualizations

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_host Host Cell cluster_inhibitors Integrase Inhibitors Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Host DNA Host DNA Integration->Host DNA Integrase Enzyme Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding New Virus New Virus Assembly & Budding->New Virus NCINI NCINIs (e.g., this compound) NCINI->Integration Allosteric Inhibition

Caption: Mechanism of action of Non-Catalytic Site Integrase Inhibitors (NCINIs).

PK_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetic Studies Caco-2 Permeability Caco-2 Permeability (Absorption) Rodent PK Rodent PK (Rat) Caco-2 Permeability->Rodent PK Microsomal Stability Microsomal Stability (Metabolism) Microsomal Stability->Rodent PK Hepatocyte Stability Hepatocyte Stability (Metabolism) Hepatocyte Stability->Rodent PK Plasma Protein Binding Plasma Protein Binding (Distribution) Plasma Protein Binding->Rodent PK Non-Rodent PK Non-Rodent PK (Dog, Monkey) Rodent PK->Non-Rodent PK Candidate Selection Candidate Selection Non-Rodent PK->Candidate Selection Lead Compound Lead Compound Lead Compound->Caco-2 Permeability Lead Compound->Microsomal Stability Lead Compound->Hepatocyte Stability Lead Compound->Plasma Protein Binding

Caption: Preclinical pharmacokinetic experimental workflow.

References

A Comparative Guide to In Vitro Resistance Selection: BI 224436 vs. Raltegravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro resistance profiles of two distinct HIV-1 integrase inhibitors: BI 224436, a non-catalytic site integrase inhibitor (NCINI), and raltegravir, an integrase strand transfer inhibitor (INSTI). The following sections detail the experimental data on resistance, the methodologies used to obtain this data, and visual representations of the drugs' mechanisms and experimental workflows.

Executive Summary

This compound and raltegravir demonstrate fundamentally different resistance profiles due to their distinct mechanisms of action. Raltegravir, which targets the catalytic site of HIV-1 integrase, primarily selects for resistance mutations within this site, notably at positions Y143, Q148, and N155. In contrast, this compound binds to an allosteric pocket, leading to a different set of resistance mutations, primarily at A128 and L102. A critical finding from in vitro studies is the lack of cross-resistance between these two inhibitors, suggesting that this compound could be effective against HIV-1 strains resistant to raltegravir, and vice versa.

Data Presentation: Quantitative Resistance Profiles

The following tables summarize the quantitative data from in vitro studies, showcasing the fold change in 50% effective concentration (EC50) for each drug against various HIV-1 integrase mutants.

Table 1: this compound Activity Against Wild-Type and Raltegravir-Resistant HIV-1

HIV-1 Integrase MutantFold Change in EC50 for this compoundCitation
Wild-Type1.0[1][2]
N155SNo significant change[1][2][3]
Q148HNo significant change[1][2][3]
E92QNo significant change[1][2][3]
G140S/Q148HNo significant change[4]

Table 2: Raltegravir Activity Against Wild-Type and this compound-Resistant HIV-1

HIV-1 Integrase MutantFold Change in EC50 for RaltegravirCitation
Wild-Type1.0[4]
A128NSensitive[4]

Table 3: Primary Resistance Mutations Selected by this compound and Raltegravir

DrugPrimary Resistance MutationsFold Change in EC50 vs. Wild-TypeCitation
This compound A128T2.9[1][3]
A128N64[1][3]
L102F61[1][3]
Raltegravir Y143C/RVariable, can be high[5]
Q148H/R/KHigh-level resistance[5]
N155HModerate resistance[5]

Experimental Protocols

The in vitro resistance selection studies for this compound and raltegravir generally follow two main protocols: dose-escalation and high multiplicity of infection (MOI) at a fixed drug concentration.

Dose-Escalation Resistance Selection Protocol (General)

This method involves gradually increasing the concentration of the antiretroviral drug in cell culture over time to select for resistant viral variants.

  • Cell and Virus Preparation: A suitable cell line (e.g., MT-4, C8166, or H9 cells) is infected with a laboratory-adapted HIV-1 strain (e.g., NL4-3 or IIIB) at a specific multiplicity of infection (MOI), for instance, 0.001 or 0.1.[1][6]

  • Initial Drug Concentration: The initial concentration of the inhibitor (this compound or raltegravir) is typically set at or near its EC50 value.[7]

  • Viral Passage and Monitoring: The infected cell cultures are monitored for signs of viral replication, such as cytopathic effect (CPE).[1] Cell-free supernatant from cultures showing viral replication is used to infect fresh cells.

  • Dose Escalation: With each subsequent passage where viral replication is observed, the concentration of the inhibitor is increased, often by a factor of 1.5 to 5.[1][8]

  • Genotypic and Phenotypic Analysis: At various time points, viral RNA is extracted from the culture supernatant. The integrase gene is then sequenced to identify mutations. The phenotypic susceptibility of the selected viral variants to the inhibitor is determined by measuring the EC50.

High Multiplicity of Infection (MOI) at Fixed Drug Concentration Protocol

This alternative method aims to select for resistant mutants by applying a high selective pressure from the outset.

  • Infection: A high MOI is used to infect the cell culture.

  • Fixed Drug Concentration: The culture is maintained in the presence of a fixed, high concentration of the inhibitor.

  • Monitoring and Analysis: The culture is monitored over an extended period (e.g., 46 days) for the emergence of viral replication.[9] Once replication is detected, the virus is harvested for genotypic and phenotypic analysis as described above.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the distinct mechanisms of action of this compound and raltegravir in the HIV-1 replication cycle.

Mechanism of Action: Raltegravir (INSTI) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription PIC Pre-Integration Complex (PIC) (Viral DNA + Integrase) Viral_DNA->PIC Strand_Transfer Strand Transfer PIC->Strand_Transfer Host_DNA Host DNA Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integration Strand_Transfer->Host_DNA Raltegravir Raltegravir Raltegravir->Strand_Transfer Inhibits

Caption: Mechanism of Raltegravir Inhibition.

Mechanism of Action: this compound (NCINI) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrase Integrase Allosteric_Binding Allosteric Pocket Binding Integrase->Allosteric_Binding LEDGF_p75 LEDGF/p75 (Host Co-factor) LEDGF_p75->Integrase Binds to Allosteric Site BI224436 This compound BI224436->Integrase Binds to Allosteric Site BI224436->Allosteric_Binding Inhibits LEDGF/p75 interaction PIC_Formation Proper PIC Formation & Nuclear Import Allosteric_Binding->PIC_Formation Disrupts Integration Integration PIC_Formation->Integration

Caption: Mechanism of this compound Inhibition.

Experimental Workflow

The diagram below outlines the general workflow for in vitro resistance selection studies.

In Vitro Resistance Selection Workflow Start Start: Infect Cells with HIV-1 Add_Inhibitor Add Inhibitor (this compound or Raltegravir) at Initial Concentration Start->Add_Inhibitor Monitor_Replication Monitor for Viral Replication (e.g., CPE) Add_Inhibitor->Monitor_Replication Replication_Detected Replication Detected? Monitor_Replication->Replication_Detected Replication_Detected->Monitor_Replication No Harvest_Virus Harvest Virus Supernatant Replication_Detected->Harvest_Virus Yes Increase_Concentration Increase Inhibitor Concentration Harvest_Virus->Increase_Concentration Genotypic_Analysis Genotypic Analysis (Integrase Sequencing) Harvest_Virus->Genotypic_Analysis Phenotypic_Analysis Phenotypic Analysis (EC50 Determination) Harvest_Virus->Phenotypic_Analysis Passage_Virus Passage Virus to Fresh Cells Increase_Concentration->Passage_Virus Passage_Virus->Monitor_Replication End End: Analyze Resistant Virus Genotypic_Analysis->End Phenotypic_Analysis->End

Caption: In Vitro Resistance Selection Workflow.

References

A Comparative Analysis of the Cytotoxicity of BI 224436 and Other HIV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of the novel non-catalytic site integrase inhibitor (NCINI) BI 224436 against other major classes of HIV inhibitors, including integrase strand transfer inhibitors (INSTIs), protease inhibitors (PIs), and reverse transcriptase inhibitors (RTIs). The information presented is based on available preclinical data and is intended to assist researchers in assessing the relative safety profiles of these antiretroviral agents.

Executive Summary

This compound, a first-in-class NCINI, exhibits a favorable in vitro cytotoxicity profile with a 50% cytotoxic concentration (CC50) greater than 90 µM in C8166 cells[1]. This suggests a low potential for direct cellular toxicity at concentrations well above its effective antiviral concentrations. Comparative data for other HIV inhibitors, while not always from directly head-to-head studies, indicate a wide range of cytotoxic profiles. The data compiled in this guide, primarily from studies utilizing the MT-4 cell line, allows for a relative assessment of these compounds.

Data Presentation: Comparative Cytotoxicity (CC50)

The following tables summarize the 50% cytotoxic concentration (CC50) values for this compound and other selected HIV inhibitors. It is crucial to note that the experimental conditions, particularly the cell lines used, may vary between studies, which can influence the absolute CC50 values.

Table 1: Non-Catalytic Site Integrase Inhibitor (NCINI)

CompoundHIV TargetCC50 (µM)Cell Line
This compoundIntegrase (Allosteric Site)> 90C8166

Table 2: Integrase Strand Transfer Inhibitors (INSTIs)

CompoundHIV TargetCC50 (µM)Cell Line
RaltegravirIntegrase> 100MT-4
ElvitegravirIntegrase> 100MT-4
DolutegravirIntegrase14 - 52MT-4, PBMCs

Table 3: Protease Inhibitors (PIs)

CompoundHIV TargetCC50 (µM)Cell Line
LopinavirProtease> 100MT-4
RitonavirProtease> 100MT-4
DarunavirProtease> 100MT-4

Table 4: Reverse Transcriptase Inhibitors (RTIs)

CompoundHIV TargetCC50 (µM)Cell Line
TenofovirReverse Transcriptase> 200MT-4
EfavirenzReverse Transcriptase15.7MT-4

Experimental Protocols

The most common method for determining the in vitro cytotoxicity of antiviral compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Methodology for MTT Cytotoxicity Assay

This protocol is a standard procedure for assessing the cytotoxicity of compounds in a suspension cell line such as MT-4.

1. Cell Preparation and Seeding:

  • Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Harvest cells in the exponential growth phase and adjust the cell density to 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound or other inhibitors) in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Add 100 µL of the diluted compound to the appropriate wells. Include a "cells only" control (with medium and DMSO vehicle) and a "no cells" blank control.

3. Incubation:

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

4. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 20 µL of the MTT stock solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

5. Formazan Solubilization:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

6. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Subtract the average absorbance of the "no cells" blank from all other wells.

  • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

  • The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway: HIV Integrase Inhibition

HIV_Integrase_Inhibition cluster_INSTI Integrase Strand Transfer Inhibitors (INSTIs) cluster_NCINI Non-Catalytic Site Integrase Inhibitors (NCINIs) INSTI Raltegravir, Elvitegravir, Dolutegravir ActiveSite Integrase Active Site (with Mg2+) INSTI->ActiveSite Binds to StrandTransfer Strand Transfer Integration Viral DNA Integration (Blocked) StrandTransfer->Integration Inhibits NCINI This compound AllostericSite Integrase Allosteric Pocket NCINI->AllostericSite Binds to ConformationalChange Conformational Change Inhibition Inhibition of Integrase Function ConformationalChange->Inhibition

Caption: Mechanisms of HIV integrase inhibition by INSTIs and NCINIs.

Experimental Workflow: In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., MT-4 cells) Seeding 3. Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep 2. Compound Dilution (Test Inhibitors) Treatment 4. Compound Treatment CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubation (72 hours) Treatment->Incubation MTT 6. MTT Addition Incubation->MTT Incubation2 7. Incubation (4 hours) MTT->Incubation2 Solubilization 8. Formazan Solubilization Incubation2->Solubilization Readout 9. Absorbance Reading (570 nm) Solubilization->Readout Calculation 10. Viability Calculation Readout->Calculation CC50 11. CC50 Determination Calculation->CC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

References

Structural comparison of BI 224436 and other allosteric inhibitors bound to integrase

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative structural and functional landscape of a promising class of anti-HIV agents.

In the ongoing battle against HIV, the viral integrase (IN) enzyme remains a critical target for therapeutic intervention. While integrase strand transfer inhibitors (INSTIs) have become a cornerstone of antiretroviral therapy, the emergence of drug resistance necessitates the exploration of novel inhibitory mechanisms. Allosteric integrase inhibitors (ALLINIs), a class of compounds that bind to a site distinct from the enzyme's active center, represent a promising alternative. This guide provides a detailed structural and functional comparison of BI 224436, a well-characterized ALLINI, with other notable inhibitors in its class, offering valuable insights for researchers and drug development professionals.

Mechanism of Action: A Tale of Two Pockets

Unlike INSTIs that target the catalytic core of integrase, ALLINIs bind to a conserved pocket at the dimer interface of the catalytic core domain (CCD).[1][2] This allosteric site is also the binding pocket for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), a crucial cellular cofactor for viral integration.[3][4] By occupying this pocket, ALLINIs disrupt the normal function of integrase through a multimodal mechanism.[5][6][7]

Firstly, they act as potent inhibitors of the interaction between integrase and LEDGF/p75.[5] Secondly, and perhaps more critically, ALLINIs promote the aberrant multimerization of integrase, leading to the formation of non-functional enzyme aggregates.[5][6][7][8] This hyper-multimerization disrupts the late stages of the viral life cycle, specifically the proper assembly of the viral core, resulting in the production of non-infectious virions.[5][6][7]

dot

cluster_early Early Stage (Target Cell) cluster_late Late Stage (Producer Cell) cluster_inhibitor Allosteric Inhibitor Action IN HIV Integrase LEDGF LEDGF/p75 IN->LEDGF Interaction Integration Viral DNA Integration LEDGF->Integration Facilitates IN_multi Integrase Multimerization Virion Virion Assembly IN_multi->Virion Disrupts Infectious Infectious Virions Virion->Infectious Leads to ALLINI Allosteric Inhibitor (e.g., this compound) ALLINI->IN Binds to allosteric site ALLINI->LEDGF Blocks Interaction ALLINI->IN_multi Promotes aberrant multimerization caption Mechanism of Action of Allosteric Integrase Inhibitors.

Caption: Mechanism of Action of Allosteric Integrase Inhibitors.

Quantitative Comparison of Allosteric Inhibitors

The following tables summarize the key quantitative data for this compound and other notable allosteric integrase inhibitors. These values provide a comparative measure of their potency in various assays.

Table 1: Antiviral Activity (EC50, nM)

InhibitorHIV-1 Strain (NL4-3)HIV-1 Strain (HXB2)
This compound51 ± 1723 ± 8.4
BDM-28.7 ± 2.84.5 ± 1.2
MUT8713.1 ± 1.01.4 ± 0.3
S-I-8212 ± 34.1 ± 0.7
GSK1264~38-

EC50 values represent the concentration of the inhibitor required to reduce viral replication by 50%. Data compiled from multiple sources.[5][9]

Table 2: Inhibition of Integrase-LEDGF/p75 Interaction (IC50, nM)

InhibitorFull-Length IN-LEDGF/p75IN CCD - LEDGF/p75 IBD
This compound90-
BDM-265 ± 15150 ± 30
MUT87114 ± 532 ± 14
S-I-82820-
GSK12648.2 ± 0.14-

IC50 values represent the concentration of the inhibitor required to inhibit the interaction between integrase and LEDGF/p75 by 50%. Data compiled from multiple sources.[5][9]

Table 3: Induction of Integrase Multimerization (AC50, nM)

InhibitorAC50 (nM)
This compound34
BDM-220
MUT87243
S-I-8247

AC50 values represent the concentration of the inhibitor required to achieve 50% of the maximum induction of integrase multimerization. Data compiled from[5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize these allosteric inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction

This assay is used to quantify the inhibitory effect of compounds on the interaction between HIV-1 integrase and LEDGF/p75.

  • Protein Preparation: Purified, full-length or the catalytic core domain (CCD) of HIV-1 integrase and the integrase-binding domain (IBD) of LEDGF/p75 are used. One protein is typically tagged with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).

  • Assay Reaction: The tagged proteins are incubated together in a microplate well in the presence of varying concentrations of the test inhibitor.

  • Signal Detection: If the proteins interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation of the donor. The HTRF signal is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the HTRF signal against the inhibitor concentration.

dot

start Start protein_prep Prepare tagged Integrase and LEDGF/p75 start->protein_prep plate_prep Add tagged proteins and inhibitor to microplate protein_prep->plate_prep incubation Incubate to allow interaction plate_prep->incubation read_plate Read HTRF signal incubation->read_plate analysis Calculate IC50 read_plate->analysis end End analysis->end caption HTRF Assay Workflow for IN-LEDGF/p75 Interaction.

Caption: HTRF Assay Workflow for IN-LEDGF/p75 Interaction.

Antiviral Activity Assay (p24 ELISA)

This cell-based assay measures the ability of a compound to inhibit HIV-1 replication.

  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are cultured.

  • Viral Infection: Cells are infected with a laboratory-adapted strain of HIV-1 in the presence of serial dilutions of the test compound.

  • Incubation: The infected cells are incubated for several days to allow for viral replication.

  • p24 Antigen Quantification: The amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The EC50 value is determined by plotting the percentage of viral inhibition against the compound concentration.

dot

start Start cell_culture Culture T-lymphocytes or PBMCs start->cell_culture infection Infect cells with HIV-1 + inhibitor dilutions cell_culture->infection incubation Incubate for several days infection->incubation supernatant_collection Collect culture supernatant incubation->supernatant_collection p24_elisa Quantify p24 antigen using ELISA supernatant_collection->p24_elisa analysis Calculate EC50 p24_elisa->analysis end End analysis->end caption Antiviral Activity Assay (p24 ELISA) Workflow.

Caption: Antiviral Activity Assay (p24 ELISA) Workflow.

X-ray Crystallography of IN-Inhibitor Complexes

This technique provides high-resolution structural information on how allosteric inhibitors bind to HIV integrase.

  • Protein Expression and Purification: The catalytic core domain (CCD) and C-terminal domain (CTD) of HIV-1 integrase are expressed and purified.

  • Complex Formation and Crystallization: The purified IN domains are mixed with the allosteric inhibitor to form a ternary complex. This complex is then subjected to various crystallization screening conditions.

  • Data Collection: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, and the diffraction data is collected.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the three-dimensional atomic structure of the complex is built and refined.

dot

start Start protein_prep Express and purify IN CCD and CTD start->protein_prep complex_formation Form ternary complex (IN domains + inhibitor) protein_prep->complex_formation crystallization Crystallize the complex complex_formation->crystallization data_collection Collect X-ray diffraction data crystallization->data_collection structure_determination Determine and refine 3D structure data_collection->structure_determination end End structure_determination->end caption X-ray Crystallography Workflow for IN-Inhibitor Complexes.

Caption: X-ray Crystallography Workflow for IN-Inhibitor Complexes.

Structural Insights and Future Directions

X-ray crystallography studies have been instrumental in elucidating the binding mode of ALLINIs.[4][10] These studies reveal that inhibitors like this compound bind in a hydrophobic pocket at the dimer interface of the IN CCD.[4] The binding of the inhibitor stabilizes an interaction between the CCD and the CTD of adjacent integrase dimers, promoting the formation of an open polymer. This aberrant polymerization is believed to be the key driver of the potent antiviral activity observed in the late stage of the viral life cycle.[8]

The detailed structural information provided by these studies offers a roadmap for the rational design of next-generation allosteric inhibitors with improved potency, pharmacokinetic properties, and resistance profiles. The continued exploration of this unique class of inhibitors holds significant promise for the development of novel and effective anti-HIV therapies.

References

Safety Operating Guide

Navigating the Proper Disposal of BI 224436: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for researchers, scientists, and drug development professionals, this document outlines the recommended procedures for the proper disposal of the investigational non-catalytic site integrase inhibitor (NCINI), BI 224436. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach based on general best practices for handling and disposing of investigational chemical compounds.

The responsible management of chemical waste is paramount to ensuring a safe laboratory environment and minimizing environmental impact. For investigational compounds like this compound, where comprehensive hazard information may not be readily available, a cautious and compliant disposal strategy is critical. This guide provides a step-by-step operational plan for the disposal of this compound, promoting a culture of safety and trust in laboratory operations.

Characterization of this compound

While a formal SDS is not publicly accessible, the available scientific literature provides some insight into the properties of this compound relevant to its handling and disposal. This information should be used to inform a conservative risk assessment.

PropertyDataImplication for Disposal
Chemical Class 3-quinolineacetic acid derivativeThe quinoline structure suggests the potential for nitrogen-containing waste products upon incineration.
Physical State SolidAs a solid, the risk of inhalation of dust is a primary concern during handling. Wetting the material before manipulation can mitigate this risk.
Solubility Good solubility at physiological pHIts solubility in aqueous solutions may influence the choice of decontamination solutions and the potential for aquatic environmental impact if not disposed of correctly. Drain disposal is not recommended.[1]
Biological Activity HIV-1 integrase inhibitorAs a biologically active compound, it should be treated as a potentially hazardous substance. All waste should be considered cytotoxic and handled accordingly.
Toxicity Data No specific public toxicity data availableIn the absence of data, this compound should be handled as a compound of unknown toxicity, warranting the use of full personal protective equipment (PPE) and stringent containment measures.

Experimental Protocols: Disposal of this compound

The following protocol is a general guideline. Researchers must always adhere to their institution's specific chemical hygiene plan and consult with their Environmental Health and Safety (EHS) department.[2]

1. Waste Identification and Segregation:

  • All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., vials, pipette tips, gloves), and cleaning materials, must be considered hazardous chemical waste.

  • Segregate this compound waste from other waste streams. Do not mix with non-hazardous trash or other chemical waste unless explicitly permitted by your institution's EHS guidelines.[3] Common segregation categories include solid chemical waste and liquid chemical waste.

2. Containment and Labeling:

  • Solid Waste: Collect all solid waste, such as contaminated gloves, weighing paper, and disposable labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Unused Compound: The original container of this compound should be used for the disposal of the pure, unused compound if possible.[3]

  • Liquid Waste: If this compound has been dissolved in a solvent, this liquid waste must be collected in a separate, compatible, and leak-proof container. Halogenated and non-halogenated solvent wastes should typically be collected separately.[3]

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag. The label must include the full chemical name ("this compound"), the quantity of waste, the date of accumulation, and the name of the principal investigator or laboratory.[2]

3. Storage:

  • Store the sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The SAA should be away from general lab traffic and have secondary containment to control any potential spills.

4. Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[4]

  • All chemical waste will be transported to an EPA-permitted incinerator or other approved hazardous waste treatment facility by a licensed contractor.[2]

5. Decontamination:

  • All non-disposable equipment and surfaces that have come into contact with this compound must be decontaminated.

  • A common method for chemical decontamination is to wipe surfaces with a compatible solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.[5][6] All cleaning materials must be disposed of as hazardous waste.

  • For glassware, a triple rinse with a suitable solvent, with the rinsate collected as hazardous waste, is a recommended practice before washing.[3][7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

BI224436_Disposal_Workflow start Start: this compound Waste Generated characterize Characterize Waste (Solid, Liquid, Unused Compound) start->characterize segregate Segregate Waste Streams characterize->segregate decontaminate Decontaminate Non-Disposable Equipment and Surfaces characterize->decontaminate contain_solid Contain Solid Waste (e.g., PPE, labware) segregate->contain_solid contain_liquid Contain Liquid Waste (e.g., solutions) segregate->contain_liquid contain_unused Contain Unused Compound (original container) segregate->contain_unused label Label Container as Hazardous Waste contain_solid->label contain_liquid->label contain_unused->label store Store in Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end dispose_decon Dispose of Decontamination Waste as Hazardous decontaminate->dispose_decon dispose_decon->label

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Safeguarding Researchers: A Comprehensive Guide to Handling BI 224436

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Protocols for the Investigational Drug BI 224436

For researchers, scientists, and drug development professionals engaged in studies involving the investigational non-catalytic site integrase inhibitor (NCINI), this compound, a robust understanding of safety and handling procedures is paramount. Given that this compound is an investigational drug, it should be handled with the assumption that it is a potentially hazardous compound.[1] Adherence to rigorous safety protocols is essential to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address the procedural questions of laboratory personnel.

Personal Protective Equipment (PPE)

The minimum personal protective equipment for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] This foundational PPE should be supplemented based on a risk assessment of the specific procedures being performed.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). A face shield worn over safety glasses is required for splash hazards.Protects against accidental splashes of chemical solutions or powders to the eyes and face.[2][3]
Hand Protection Disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection.Provides a barrier against skin contact with the chemical. Nitrile offers protection against a broad range of chemicals.[2][3]
Body Protection A standard laboratory coat is required. A fire-resistant lab coat should be considered if working with flammable solvents.Protects skin and personal clothing from contamination.[4]
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of generating aerosols or dust, a risk assessment should be performed to determine the need for a respirator.Minimizes the risk of inhaling the compound, particularly if it is in a powdered form or if aerosols are generated during handling.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe and controlled experimental environment. The following workflow outlines the key steps for safe handling from receipt to disposal.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Information b Don Appropriate PPE a->b c Prepare Work Area (e.g., Fume Hood) b->c d Receive and Log Compound c->d Proceed to Handling e Weighing and Solution Preparation d->e f Experimental Use e->f g Decontaminate Work Surfaces f->g Proceed to Cleanup h Segregate and Label Waste g->h i Dispose of Waste h->i

Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.

Experimental Protocols:

Detailed experimental protocols should be established and readily available to all personnel handling this compound. These protocols should include, at a minimum:

  • Compound Receipt and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Log the compound into the laboratory's chemical inventory system.

    • Store the compound in a designated, secure, and well-ventilated area, following any specific temperature and light sensitivity recommendations if available.

  • Weighing and Solution Preparation:

    • All weighing of powdered this compound should be conducted in a chemical fume hood or a similar ventilated enclosure to prevent inhalation of dust particles.

    • Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use:

    • Conduct all procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.

    • In case of accidental contact, immediately follow the first aid procedures outlined in the general laboratory safety protocol.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Pathway:

disposal_pathway cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Labeling cluster_final_disposal Final Disposal A Unused this compound D Segregate into Labeled Hazardous Waste Containers A->D B Contaminated PPE (Gloves, etc.) B->D C Contaminated Labware (Vials, Pipette Tips) C->D E Arrange for Pickup by Certified Hazardous Waste Vendor D->E

Caption: A logical flow diagram illustrating the proper segregation and disposal of waste generated from handling this compound.

Disposal Procedures:

  • Unused Compound: Any unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous liquid waste container.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated using an appropriate solvent or cleaning agent known to be effective for similar compounds.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste by a certified vendor.

By implementing these safety and handling protocols, research institutions can foster a secure environment for their personnel while advancing scientific discovery. It is imperative that all individuals working with this compound are thoroughly trained on these procedures before commencing any experimental work.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.